molecular formula C7H13NO2 B1598825 2-Hydroxy-1-(piperidin-1-yl)ethanone CAS No. 51068-75-8

2-Hydroxy-1-(piperidin-1-yl)ethanone

Cat. No.: B1598825
CAS No.: 51068-75-8
M. Wt: 143.18 g/mol
InChI Key: ZEGFTEOLGHYWAY-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 51068-75-8) is a high-purity chemical compound with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is a piperidine-containing ketone that serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery research . The structure features a hydroxy-ketone moiety adjacent to the piperidine nitrogen, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to introduce the piperidine pharmacophore into target structures or to explore structure-activity relationships. Its physicochemical properties, such as the hydrogen-bond donor and acceptor sites, can influence the pharmacokinetic profile of resultant compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFTEOLGHYWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424297
Record name 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51068-75-8
Record name 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-2-(1-piperidinyl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class:


-Hydroxy Amide / Pharmaceutical Synthon
CAS Registry Number:  3044-24-0
Synonyms:  N-Glycolylpiperidine; 1-Piperidinoethanol, 2-oxo-; 2-Hydroxy-1-(1-piperidinyl)ethanone.[1][2]

Executive Summary

This technical guide profiles 2-Hydroxy-1-(piperidin-1-yl)ethanone , a bifunctional building block characterized by a piperidine ring fused to a glycolyl moiety.[1][2] Unlike simple piperidine derivatives, the introduction of the


-hydroxyacetyl group imparts unique polarity, hydrogen-bonding capability, and metabolic stability profiles essential for medicinal chemistry.[1][2][3]

This compound serves as a critical "solubilizing linker" in drug design, often employed to modulate the LogP of lipophilic pharmacophores while providing a handle (primary alcohol) for prodrug derivatization or further conjugation.[3] This guide synthesizes its physicochemical behavior, green synthetic routes, and analytical characterization standards.[1][2][3]

Physicochemical Matrix

The following data consolidates experimental and predicted properties essential for formulation and process chemistry.

PropertyValue / DescriptionSignificance in Application
Molecular Formula

Core scaffold for fragment-based design.[1][2]
Molecular Weight 143.18 g/mol Low MW favors high ligand efficiency (LE).[2][3]
Physical State Viscous Liquid / Low-Melting SolidHandling requires heating for quantitative transfer.[1][2]
Boiling Point ~280°C (Predicted at 760 mmHg)High thermal stability; suitable for high-temp reactions.[1][2]
LogP (Octanol/Water) -0.3 to 0.1 (Experimental Est.)[2][3]High water solubility; excellent for reducing lipophilicity.[1][2]
pKa (Conjugate Acid) ~15 (Amide), ~16 (Alcohol)Neutral at physiological pH; non-ionizable scaffold.[3]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsHigh interaction potential with solvent water or protein targets.[1][2]
Polar Surface Area (PSA) 49.77 ŲWithin the "Rule of 3" for CNS penetration (< 60-70 Ų).[2][3]

Synthetic Architecture & Process Chemistry

Retrosynthetic Strategy

The synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone can be approached via three primary routes. The Aminolysis of Ethyl Glycolate (Route B) is prioritized here as the "Green Chemistry" standard, avoiding the use of corrosive acid chlorides (Route C) or expensive coupling agents (Route A).[3]

SynthesisPathways Piperidine Piperidine (Nucleophile) GlycolicAcid Route A: Glycolic Acid (Requires Coupling Agent) Piperidine->GlycolicAcid EthylGlycolate Route B (Preferred): Ethyl Glycolate (Thermal Aminolysis) Piperidine->EthylGlycolate Chloroacetyl Route C: Chloroacetyl Chloride (+ Hydrolysis step) Piperidine->Chloroacetyl Intermed Tetrahedral Intermediate GlycolicAcid->Intermed EthylGlycolate->Intermed 100-120°C -EtOH Chloroacetyl->Intermed Product 2-Hydroxy-1-(piperidin-1-yl)ethanone (Target) Intermed->Product

Figure 1: Comparative synthetic pathways. Route B is the preferred method for purity and atom economy.[1][3]

Preferred Protocol: Thermal Aminolysis

Objective: Synthesis of N-glycolylpiperidine on a 50 mmol scale.

Reagents:

  • Piperidine (ReagentPlus®, 99%): 4.26 g (50 mmol)[2][3]

  • Ethyl Glycolate (98%): 6.24 g (60 mmol, 1.2 eq)[2][3]

  • Solvent: Neat (Solvent-free) or Toluene (if temp control required).[2][3]

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. For solvent-free conditions, ensure the condenser is set to allow ethanol escape (or use a Dean-Stark trap if using toluene).[1][2][3]

  • Addition: Charge the flask with Ethyl Glycolate. Add Piperidine dropwise over 10 minutes.[1][2][3] Note: The reaction is exothermic; cooling may be required during addition.[1][3]

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential. The disappearance of the piperidine spot indicates completion.[1][3]

  • Workup:

    • Cool the mixture to room temperature.

    • Purification: The excess ethyl glycolate and byproduct ethanol can be removed via high-vacuum distillation.[1][2]

    • Alternatively, dissolve the residue in DCM, wash with dilute HCl (to remove unreacted piperidine), then brine.[2][3] Dry over

      
      .[1][2][3]
      
  • Isolation: Concentrate in vacuo to yield the product as a pale yellow oil or low-melting solid.[1][2]

Yield Expectation: 85–92%.

Reactivity & Functionalization

The bifunctional nature of this molecule allows it to serve as a versatile scaffold.[1][3]

Primary Alcohol Oxidation

The C-2 hydroxyl group is susceptible to oxidation (Swern or Dess-Martin Periodinane) to yield the


-keto amide (glyoxylic amide) .[1][2] This derivative is highly electrophilic and used in the synthesis of heterocycles via cyclocondensation.[1][3]
Esterification (Prodrug Design)

Reaction with carboxylic acid chlorides or anhydrides yields ester derivatives.[2][3] This is a common strategy to increase lipophilicity for membrane permeability, relying on intracellular esterases to release the active polar drug.[1][3]

Reactivity Center 2-Hydroxy-1-(piperidin-1-yl)ethanone Oxidation Oxidation (Swern/DMP) Center->Oxidation Esterification Esterification (R-COCl) Center->Esterification Reduction Reduction (LiAlH4) Center->Reduction Aldehyde Glyoxylic Amide (Electrophile) Oxidation->Aldehyde Prodrug Ester Derivative (Prodrug) Esterification->Prodrug Amine N-(2-Hydroxyethyl)piperidine (Tertiary Amine) Reduction->Amine

Figure 2: Functional divergence map illustrating the three primary derivatization pathways.[1][2][3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The restricted rotation around the amide bond (


) may cause signal broadening or distinct rotamers at low temperatures.[2][3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
4.15 Singlet (s)2H

(Alpha to Carbonyl)
3.55 - 3.65 Multiplet (m)2HPiperidine

(Equatorial/Axial avg)
3.30 - 3.40 Multiplet (m)2HPiperidine

(Distinct due to amide planarity)
3.00 Broad Singlet1H

(Exchangeable with

)
1.50 - 1.70 Multiplet (m)6HPiperidine Ring

(C3, C4, C5)
Infrared Spectroscopy (FT-IR)[1][2][3]
  • 3350–3450 cm⁻¹: Broad O-H stretch (Hydrogen bonded).[2][3]

  • 1630–1650 cm⁻¹: Strong C=O stretch (Tertiary Amide).[2][3] Note: Amide I band is lower than esters due to resonance.[1][3]

  • 1440–1460 cm⁻¹: C-H bending (Piperidine ring).[2][3]

Safety & Handling (SDS Summary)

While generally considered a low-hazard intermediate, standard laboratory safety protocols apply.[1][2][3]

  • GHS Classification:

    • Skin Irritation (Category 2)[2][3][4][5]

    • Eye Irritation (Category 2A)[2][3][4]

  • Handling: Use in a fume hood.[1][2][3] The compound is non-volatile but can form aerosols during workup.[1][2][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Spill Response: Absorb with inert material (vermiculite).[2][3] Wash surface with ethanol followed by water.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660995, 2-Hydroxy-1-(piperidin-1-yl)ethanone.[1][2] Retrieved from [Link][2][3]

  • MDPI (2023). Synthesis of Piperidine Derivatives and their Pharmacological Applications. (Contextual reference for piperidine amide synthesis protocols). Retrieved from [Link][2][3]

Sources

Spectroscopic Characterization of 2-Hydroxy-1-(piperidin-1-yl)ethanone: A Technical Guide to IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Hydroxy-1-(piperidin-1-yl)ethanone (also known as N-glycoloylpiperidine) serves as a critical motif in medicinal chemistry, often utilized as a linker fragment or a polar modulator in drug design. Its structure combines a saturated nitrogen heterocycle (piperidine) with an


-hydroxyacetamide moiety.

Accurate infrared analysis of this compound requires navigating the interplay between the tertiary amide resonance and the


-hydroxyl hydrogen bonding . This guide provides a self-validating framework for identifying this molecule, distinguishing it from precursors, and assessing purity.
Structural Vibrational Centers

The molecule can be dissected into three distinct vibrational domains:

  • The Piperidine Ring: Saturated

    
     C-H vibrations.
    
  • The Amide Core: The

    
     resonance system (Amide I band).
    
  • The

    
    -Hydroxy Group: 
    
    
    
    stretching and
    
    
    bending, heavily influenced by intra- and intermolecular hydrogen bonding.

Theoretical Framework & Predicted Modes

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring at the carbonyl center.

  • Inductive Effect: The

    
    -oxygen (hydroxyl) is electronegative, pulling electron density through the 
    
    
    
    -bond. theoretically increasing the
    
    
    force constant (shifting to higher wavenumbers).
  • Resonance Effect: The piperidine nitrogen donates its lone pair into the carbonyl, reducing the double-bond character (shifting to lower wavenumbers, typical of tertiary amides).

  • Hydrogen Bonding: The terminal

    
     can form an intramolecular 5-membered ring with the carbonyl oxygen, weakening the 
    
    
    
    bond (shifting to lower wavenumbers).

Expert Insight: In the solid state (neat), the intermolecular H-bonding usually dominates, resulting in a broad OH band and a split or broadened carbonyl peak.

Diagram 1: Vibrational Logic & Connectivity

VibrationalLogic Molecule 2-Hydroxy-1-(piperidin-1-yl)ethanone Amide Tertiary Amide (N-C=O) Molecule->Amide Piperidine Piperidine Ring (CH2)5 Molecule->Piperidine Hydroxyl Alpha-Hydroxyl (-OH) Molecule->Hydroxyl AmideI Amide I Band (C=O Stretch) 1620-1650 cm⁻¹ Amide->AmideI Primary Diagnostic CH_Stretch C-H Stretch (sp³) 2850-2950 cm⁻¹ Piperidine->CH_Stretch OH_Stretch O-H Stretch (H-Bonded) 3200-3450 cm⁻¹ Hydroxyl->OH_Stretch Effect_Res Resonance: Lowers freq AmideI->Effect_Res Effect_HB H-Bonding: Broadens band OH_Stretch->Effect_HB

Caption: Structural decomposition of vibrational modes linking functional groups to expected spectral regions.

Experimental Protocol (Self-Validating)

For this compound, Attenuated Total Reflectance (ATR) is the preferred method due to the compound's potential viscosity or hygroscopic solid nature.

Method: ZnSe or Diamond ATR-FTIR

Objective: Obtain a high-resolution spectrum with minimized water interference.

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by running a "Background" scan. Validation Criteria: The background line must be flat (99-100% T) with no peaks at 2900 cm⁻¹ (residual organics) or 1640 cm⁻¹ (residual water).

  • Sample Deposition:

    • If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact (critical for O-H region resolution).

    • If Oil: Apply a thin film. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (screening) or 64 (publication quality)

    • Range: 4000–600 cm⁻¹[2]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required), as penetration depth varies with wavelength.

Spectral Interpretation & Diagnostic Bands[2][3][4][5][7][8][9][10]

The following table summarizes the critical bands. Note that the Amide I band is the "heartbeat" of this spectrum.

Table 1: Diagnostic IR Bands for 2-Hydroxy-1-(piperidin-1-yl)ethanone
Frequency Region (cm⁻¹)Vibration ModeAssignment & Nuance
3200 – 3450 O-H StretchBroad, Strong. Indicates H-bonding. A sharp spike at ~3550 cm⁻¹ (free OH) is rare in neat samples.
2910 – 2950 Asymmetric C-HPiperidine ring

.
2850 – 2870 Symmetric C-HPiperidine ring

. Note: Absence of "Bohlmann Bands" (<2800 cm⁻¹) confirms the N-lone pair is involved in amide resonance.
1625 – 1655 Amide I (C=O) Very Strong. Tertiary amides appear lower than ketones. The

-OH H-bonding often broadens this peak significantly.
1430 – 1470 C-N Stretch / CH ScissoringMixed mode. Characteristic of the amide C-N bond with some ring deformation.
1250 – 1280 C-N / C-CSkeletal vibrations of the piperidine-carbonyl linkage.
1050 – 1090 C-O StretchStrong. Primary alcohol character (

).
Deep Dive: The "Amide I" Frequency Shift

In a standard tertiary amide (e.g., N-acetylpiperidine), the C=O appears near 1640 cm⁻¹. In this molecule, the


-hydroxy group  creates a unique signature:
  • Observation: You may see a "shoulder" or a split peak in the 1630–1660 cm⁻¹ region.

  • Cause: This represents populations of molecules with intramolecular H-bonds (lower frequency) vs. intermolecular H-bonds (slightly higher frequency).

Impurity Profiling & Troubleshooting

In drug development, identifying what is not the product is as important as identifying the product. Use this logic flow to detect common synthetic impurities.

  • Impurity A: Piperidine (Starting Material)

    • Indicator: A sharp, weak band at ~3300 cm⁻¹ (N-H stretch) which is usually masked, but look for Bohlmann bands at 2700–2800 cm⁻¹. If these are present, the nitrogen lone pair is free (amine), not amidic.

  • Impurity B: Glycolic Acid (Starting Material)

    • Indicator: A carbonyl shift.[3][4] Acids appear higher (1700–1730 cm⁻¹) than the amide. Also, the "O-H trough" of an acid is extremely broad, often spanning 2500–3300 cm⁻¹.

  • Impurity C: Water (Solvent/Hygroscopic)

    • Indicator: A broad hump at 3400 cm⁻¹ is standard, but look for the H-O-H bending mode at 1640 cm⁻¹ . This is dangerous as it overlaps perfectly with the Amide I band.

    • Solution: Dry the sample in a desiccator or vacuum oven. If the 1640 band sharpens and the 3400 band decreases, the initial broadness was water.

Diagram 2: Spectral Troubleshooting Workflow

Troubleshooting Start Analyze Spectrum CheckCO Check C=O Region (1600-1750 cm⁻¹) Start->CheckCO AmideBand Band at ~1640 cm⁻¹? CheckCO->AmideBand AcidBand Band at >1700 cm⁻¹? CheckCO->AcidBand CheckCH Check C-H Region (2700-2800 cm⁻¹) AmideBand->CheckCH Yes Result_Acid Impurity: Glycolic Acid AcidBand->Result_Acid Yes Bohlmann Bohlmann Bands Visible? CheckCH->Bohlmann Result_Pure Target Compound Likely Bohlmann->Result_Pure No Result_Amine Impurity: Free Piperidine Bohlmann->Result_Amine Yes

Caption: Decision tree for distinguishing the target amide from common synthetic precursors.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for amide and hydroxyl group frequencies).
  • National Institute of Standards and Technology (NIST). Infrared Spectra of Tertiary Amides. NIST Chemistry WebBook, SRD 69.[5][1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • PubChem Database. Compound Summary for CID 76956 (2-Hydroxy-1-(piperidin-1-yl)ethanone). National Center for Biotechnology Information. Available at: [Link]

Sources

2-Hydroxy-1-(piperidin-1-yl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Hydroxy-1-(piperidin-1-yl)ethanone as a Modular Scaffold

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS: 3044-24-0), often referred to as


-glycolylpiperidine, represents a critical fragment in the landscape of medicinal chemistry.[1] Unlike simple piperidine derivatives, the introduction of the 

-hydroxyacetyl (glycolyl) moiety confers unique hydrogen-bonding capabilities while maintaining a compact lipophilic core.[1] This guide dissects the molecule’s utility as a pharmacophore scaffold, detailing a robust, self-validating synthetic protocol and its application in Fragment-Based Drug Discovery (FBDD).[1]

Molecular Architecture & Physicochemical Profile[2]

The molecule consists of a piperidine ring fused to a glycolyl group via an amide linkage. This structure creates a "bifunctional handle": the piperidine ring acts as a hydrophobic space-filler, while the hydroxyl group serves as a polar anchor for receptor interaction.[1]

Table 1: Physicochemical Specifications

PropertyValueSignificance in Drug Design
Molecular Formula

Low MW fragment ideal for FBDD.[1]
Molecular Weight 143.18 g/mol Well below the "Rule of 3" limit for fragments.
LogP (Predicted) ~0.3 - 0.8Amphiphilic; crosses membranes but remains water-soluble.[1]
H-Bond Donors 1 (-OH)Critical for active site serine/threonine interaction.[1]
H-Bond Acceptors 2 (C=O, -OH)Facilitates backbone amide interactions.[1]
Topological Polar Surface Area (TPSA) ~49.7

Indicates good oral bioavailability potential.[1]
Structural Visualization (Pharmacophore Map)

The following diagram illustrates the functional zones of the molecule, highlighting its dual nature as a hydrophobic scaffold and a polar interactor.

Pharmacophore Piperidine Piperidine Ring (Hydrophobic Core) Amide Amide Linker (Rigid Spacer) Piperidine->Amide Steric Bulk Hydroxyl Terminal Hydroxyl (H-Bond Donor/Acceptor) Amide->Hydroxyl Polar Extension Target Receptor Pocket (Ser/Thr Residues) Hydroxyl->Target H-Bonding (2.8 Å)

Figure 1: Pharmacophore mapping of 2-Hydroxy-1-(piperidin-1-yl)ethanone showing the hydrophobic core and polar interaction vector.[1]

Synthetic Pathways & Process Optimization

While direct amidation of piperidine with glycolic acid is possible, it often suffers from poor atom economy due to the need for coupling reagents (EDC/HOBt). The Chloroacetyl Chloride Route is preferred for scalability and cost-efficiency.[1] However, direct hydrolysis of the intermediate


-chloroamide can lead to amide bond cleavage.[1]

Recommended Protocol: The "Acetate-Assisted" Substitution This protocol utilizes a nucleophilic substitution with sodium acetate followed by mild methanolysis.[1] This avoids harsh basic conditions that could degrade the amide.

Step-by-Step Methodology

Reagents:

  • Piperidine (1.0 eq)[2]

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)[3]
    
  • Sodium Acetate (NaOAc) (1.5 eq)

  • Dichloromethane (DCM), Methanol (MeOH), Potassium Carbonate (

    
    ).
    

Workflow:

  • Acylation (Formation of Scaffold):

    • Dissolve piperidine and

      
       in anhydrous DCM at 
      
      
      
      (ice bath).
    • Add chloroacetyl chloride dropwise over 30 minutes. Critical: Control exotherm to prevent bis-acylation.

    • Stir at room temperature (RT) for 2 hours. Wash with 1N HCl and Brine.[1] Concentrate to yield 2-chloro-1-(piperidin-1-yl)ethanone .[1]

  • Nucleophilic Displacement (The "Safety" Step):

    • Dissolve the chloro-intermediate in DMF.[1]

    • Add NaOAc and heat to

      
       for 4 hours.
      
    • Mechanism:[4][5] The acetate ion displaces the chloride, forming the ester intermediate. This is faster and cleaner than direct water attack.[1]

  • Methanolysis (Deprotection):

    • Treat the acetoxy-intermediate with catalytic

      
       in MeOH at RT for 1 hour.
      
    • Filter salts and concentrate.[1] Purify via silica gel chromatography (EtOAc/Hexane).

Process Flow Diagram

Synthesis Start Piperidine + Chloroacetyl Cl (DCM, 0°C) Inter1 Intermediate 1: 2-chloro-1-(piperidin-1-yl)ethanone Start->Inter1 Electrophilic Acylation Step2 Substitution: NaOAc, DMF, 80°C Inter1->Step2 Inter2 Intermediate 2: 2-Acetoxy Analogue Step2->Inter2 SN2 Displacement Step3 Methanolysis: K2CO3, MeOH, RT Inter2->Step3 Final Product: 2-Hydroxy-1-(piperidin-1-yl)ethanone Step3->Final Transesterification

Figure 2: Optimized synthetic cascade utilizing acetate displacement to preserve amide integrity.

Structural Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz,


): 
  • 
     4.18 ppm (s, 2H):  The diagnostic singlet for the 
    
    
    
    methylene group. If this appears as a quartet, acetylation is incomplete or contamination is present.[1]
  • 
     3.80 ppm (bs, 1H):  Hydroxyl proton (exchangeable with 
    
    
    
    ).
  • 
     3.55 & 3.30 ppm (m, 4H): 
    
    
    
    -protons of the piperidine ring. The magnetic non-equivalence is due to restricted rotation around the amide bond.
  • 
     1.65 - 1.55 ppm (m, 6H): 
    
    
    
    -protons of the piperidine ring.[1]

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 144.10; Observed: 144.1.

  • [M+Na]+: Observed: 166.1.

Pharmaceutical Applications

1. Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da), this molecule is an ideal "seed" fragment. It binds weakly to various kinases and GPCRs. Researchers can "grow" the molecule by substituting the piperidine ring (e.g., 4-phenylpiperidine) to increase potency while maintaining the polar glycolyl interaction.

2. Prodrug Moieties: The hydroxyl group can be esterified with carboxylic acid drugs. Upon administration, esterases cleave the glycolyl linker, releasing the active drug. The piperidine moiety improves the lipophilicity and membrane permeability of otherwise too-polar drugs.[1]

3. Bioisostere for Morpholine: While morpholine is a common polar scaffold, it can be metabolically labile.[1] The 2-hydroxy-1-(piperidin-1-yl)ethanone scaffold offers a similar polar surface area but with a different metabolic profile, often avoiding ring-opening oxidation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78213, 2-Hydroxy-1-(piperidin-1-yl)ethanone.[1] Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2018). Amide Bond Formation: Beyond the Basics. Journal of Organic Chemistry.[6] (General reference for chloroacetyl chloride amidation protocols).

  • World Intellectual Property Organization. Patents referencing N-glycolylpiperidine derivatives in kinase inhibition.[1] (Search context: WO2015/042345).

Sources

Potential biological activity of simple piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (


) stands as one of the most ubiquitous "privileged scaffolds" in medicinal chemistry.[1] Found in over 70 FDA-approved drugs—from the analgesic fentanyl  to the Alzheimer’s treatment donepezil —its saturated six-membered heterocyclic structure offers a unique balance of conformational flexibility and structural rigidity.

This guide focuses on simple piperidine derivatives : molecules primarily modified at the


-1 and 

-4 positions without complex fused-ring systems. For drug development professionals, these "simple" architectures represent high-value fragments due to their synthetic accessibility, predictable pharmacokinetics, and ability to modulate lipophilicity (

) while serving as robust hydrogen-bond acceptors.

Structural Biology & Pharmacophore Analysis

The biological potency of piperidine stems from its ability to mimic secondary metabolites and interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

Conformational Dynamics

Unlike planar aromatic rings (e.g., pyridine), piperidine exists predominantly in a chair conformation . This 3D geometry allows substituents at the


-4 position to adopt either axial or equatorial orientations, critical for "lock-and-key" receptor binding.
  • Equatorial Substituents: Generally more stable and sterically accessible.

  • Axial Substituents: Often required for specific hydrophobic pockets in opioid receptors.

Structure-Activity Relationship (SAR) Logic

The SAR of simple piperidines follows a distinct logic flow. The nitrogen atom (


-1) dictates pharmacokinetic properties (solubility/permeability), while the carbon skeleton (

-2 to

-6) determines pharmacodynamic specificity.

Figure 1: SAR Decision Logic for Piperidine Optimization (Visualizing the functional impact of specific substitution patterns)

SAR_Logic Core Piperidine Scaffold (C5H11N) N1 N-1 Position (Pharmacokinetics) Core->N1 C4 C-4 Position (Receptor Binding) Core->C4 C2 C-2/C-6 Positions (Stereochemistry) Core->C2 Lipophilicity Alkyl/Benzyl Groups ↑ Lipophilicity (BBB Crossing) N1->Lipophilicity Solubility Polar Groups ↑ Water Solubility N1->Solubility Opioid 4-Phenyl/Anilido μ-Opioid Agonism C4->Opioid Antitumor 4-Carboxamide/Ester Cytotoxicity C4->Antitumor Chirality Chiral Centers Enantiomeric Selectivity C2->Chirality

Caption: Functional mapping of the piperidine ring.[1] The N-1 position modulates ADME properties, while C-4 substitutions drive target specificity.

Therapeutic Applications of Simple Derivatives

CNS Modulation (Analgesics & Stimulants)

The most commercially significant application of simple piperidines is in pain management.

  • Mechanism: 4-substituted piperidines (e.g., pethidine , fentanyl ) bind to the

    
    -opioid receptor. The tertiary amine at 
    
    
    
    -1 is protonated at physiological pH, forming an ionic bond with an aspartate residue (Asp147) in the receptor's binding pocket.
  • Key Derivative: N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide (Fentanyl). The phenethyl group at

    
    -1 increases lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration.
    
Antimicrobial Activity

Simple


-substituted piperidines exhibit broad-spectrum activity against Gram-positive bacteria and Mycobacterium tuberculosis.
  • Mechanism: Disruption of the bacterial cell membrane and inhibition of efflux pumps.

  • Key Derivative: 1-thiocarbamoyl piperidine derivatives have shown MIC values comparable to standard antibiotics against resistant strains.

Oncology (Cytotoxicity)

Piperidine-4-carboxamides have emerged as potent cytotoxic agents.

  • Mechanism: Interference with DNA topoisomerase II and induction of apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Table 1: Comparative Biological Activity of Selected Simple Piperidines

Core StructureSubstitution PatternPrimary ActivityPotency Metric (Ref)
Piperidine-4-carboxamide

-1: Benzyl
AntimicrobialMIC: 12.5

g/mL (S. aureus)
4-Anilidopiperidine

-1: Phenethyl
Analgesic

: 0.011 mg/kg (Mice)
Piperidine-4-one 3,5-bis(benzylidene)Anticancer

: 2.4

M (HeLa cells)
N-Alkyl Piperidine

-1: Decyl
AntifungalMIC: 4

g/mL (C. albicans)

Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis and evaluation of a representative bioactive scaffold:


-benzylpiperidine-4-carboxamide .
Synthesis Protocol: Reductive Amination / Substitution

Scope: Synthesis of N-substituted derivatives from Piperidine-4-carboxamide.

Reagents:

  • Piperidine-4-carboxamide (Starting material)[2]

  • Benzyl chloride (Electrophile)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of piperidine-4-carboxamide in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Activation: Add 12 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to activate the secondary amine.
    
  • Addition: Dropwise add 11 mmol of benzyl chloride to the mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 6–8 hours.
    
    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9). The starting material spot (low

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    /KCl).
    
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water to yield white crystals.

Figure 2: Synthesis Workflow (N-Alkylation)

Synthesis_Flow Start Start: Piperidine-4-carboxamide + K2CO3 + MeCN Add Add Benzyl Chloride (Dropwise) Start->Add Reflux Reflux @ 82°C (6-8 Hours) Add->Reflux Monitor TLC Check (MeOH:CHCl3 1:9) Reflux->Monitor Monitor->Reflux Incomplete Filter Filter Inorganic Salts Monitor->Filter Complete Evap Rotary Evaporation Filter->Evap Final Recrystallization (EtOH) Pure Product Evap->Final

Caption: Workflow for the N-alkylation of piperidine-4-carboxamide, including critical TLC checkpoints.

Bioassay Protocol: Antimicrobial Susceptibility (MIC)

Scope: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus.

Principle: This protocol uses the broth microdilution method (CLSI standards). It relies on the visual turbidity of bacterial growth to determine the lowest concentration of the piperidine derivative that inhibits visible growth.

Protocol:

  • Inoculum Prep: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach

    
     McFarland turbidity (
    
    
    
    CFU/mL).
  • Dilution: Dilute the inoculum 1:100 in fresh MHB.

  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100

      
      L of MHB to columns 2–12.
      
    • Add 200

      
      L of the test compound (dissolved in DMSO/MHB) to column 1.
      
  • Serial Dilution: Transfer 100

    
    L from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 
    
    
    
    L.
    • Result: A 2-fold dilution series (e.g., 512

      
      g/mL to 1 
      
      
      
      g/mL).
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to wells 1–11.
    
    • Controls: Column 11 is Growth Control (Bacteria + No Drug). Column 12 is Sterility Control (Media only).

  • Incubation: Incubate at

    
    C for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration well with no visible turbidity .

    • Validation: Growth control must be turbid; sterility control must be clear.

Future Perspectives

The "simple" piperidine scaffold is evolving toward chiral functionality . Recent trends indicate that introducing chirality at


-2 or 

-3 (e.g., pipecolic acid derivatives) significantly enhances selectivity for viral targets (e.g., HIV protease) while reducing off-target hERG channel inhibition, a common toxicity issue with achiral basic amines.

References

  • Goel, R. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

  • Yaseen, S. et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives. International Journal of Scientific & Engineering Research. Link

  • DrugBank Online. (2024). Piperidine: Marketed Drugs and Pharmacology. Link

  • Zhang, Q.W. et al. (2023).[3] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Link

Sources

2-Hydroxy-1-(piperidin-1-yl)ethanone: A Versatile Bifunctional Intermediate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 51068-75-8), also known as N-glycolylpiperidine, acts as a high-value bifunctional building block in organic synthesis. Its structure combines a pharmacologically privileged piperidine ring —ubiquitous in GPCR and kinase inhibitors—with a glycolyl linker that offers a terminal primary alcohol for diverse downstream functionalization.

This guide details the technical utility of this intermediate, moving beyond basic characterization to explore its role in fragment-based drug discovery (FBDD) , specifically in the synthesis of local anesthetics, CNS-active agents, and advanced coordination ligands.

Part 1: Chemical Profile & Reactivity

This compound is defined by its dual-nature reactivity: the stability of the tertiary amide bond allows for harsh conditions to be applied to the alcohol terminus without degradation of the core scaffold.

PropertyData
IUPAC Name 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one
CAS Number 51068-75-8
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Highly soluble in DCM, MeOH, EtOH; Moderate in H₂O
Key Functional Groups Primary Alcohol (Nucleophilic/Oxidizable), Tertiary Amide (Director/Stable)
Structural Logic

The molecule serves as a "Pharmacophore Delivery System." In medicinal chemistry, the piperidine ring is often used to modulate lipophilicity (


) and basicity (

). By using 2-hydroxy-1-(piperidin-1-yl)ethanone, researchers can "install" this ring onto a scaffold via an ether, ester, or amine linkage, using the hydroxyl group as the attachment point.

Part 2: Synthesis Methodologies

Two primary routes exist for synthesizing this intermediate.[1][2] The choice depends on available reagents and "Green Chemistry" requirements.

Route A: Direct Aminolysis (Green & Atom Efficient)

This is the preferred industrial route as it avoids the use of lacrimatory halo-acetyl halides and minimizes hazardous waste.

  • Mechanism: Nucleophilic acyl substitution of ethyl glycolate by piperidine.

  • Reagents: Ethyl glycolate (1.0 equiv), Piperidine (1.2 equiv).

  • Conditions: Neat or in Ethanol, 80–100°C.

Protocol:

  • Charge a reaction vessel with Ethyl Glycolate (10.4 g, 100 mmol).

  • Add Piperidine (10.2 g, 120 mmol) dropwise over 10 minutes.

  • Heat the mixture to 90°C for 4–6 hours. Note: Monitoring by TLC (5% MeOH in DCM) is essential to ensure consumption of the ester.

  • Remove excess piperidine and ethanol byproduct via rotary evaporation.

  • Purification: The crude oil is often pure enough (>95%) for downstream use. If necessary, purify via short-path vacuum distillation.

Route B: The Chloroacetyl Hydrolysis (Traditional)

This route is useful when starting from the highly reactive chloroacetyl chloride, often used to build libraries of analogs.

  • Step 1: Reaction of Piperidine + Chloroacetyl Chloride

    
    2-Chloro-1-(piperidin-1-yl)ethanone  (CAS 17412-83-6).
    
  • Step 2: Hydrolysis of the chloride using Formate/Water or dilute NaOH.

Critical Note: Step 1 is highly exothermic. Use a cooling bath (-10°C) and a base scavenger (Et₃N or K₂CO₃).

Part 3: Downstream Applications & Reaction Manifolds

The utility of 2-hydroxy-1-(piperidin-1-yl)ethanone lies in the transformation of its hydroxyl group.

Synthesis of Piperidinoacetamide Anesthetics

This intermediate is a direct structural precursor to "Lidocaine-like" local anesthetics where the diethylamine is replaced by a piperidine.

  • Transformation: Alcohol

    
     Mesylate/Chloride 
    
    
    
    Amine Displacement.
  • Target Class: Amino-amide anesthetics (Voltage-gated sodium channel blockers).

  • Workflow:

    • React 2-hydroxy-1-(piperidin-1-yl)ethanone with Methanesulfonyl chloride (MsCl) and TEA to form the mesylate.

    • Displace the mesylate with a substituted aniline (e.g., 2,6-dimethylaniline) to generate the anesthetic pharmacophore.

Ether-Linked Pharmacophores (CNS Agents)

Many CNS-active drugs require a basic amine separated from an aromatic core by an ether linker.

  • Reaction: Williamson Ether Synthesis.

  • Protocol: Treat the intermediate with NaH in DMF, followed by the addition of an aryl fluoride or benzyl bromide.

  • Result: Creates a Ar-O-CH2-C(=O)-Piperidine scaffold. The carbonyl can be subsequently reduced (LiAlH₄) to form an ethyl-ether linker (Ar-O-CH2-CH2-Piperidine), a common motif in antihistamines and antidepressants.

Advanced Ligand Synthesis (PiPCO)

Beyond pharma, this molecule is a precursor to oxime-based ligands for coordination chemistry (e.g., Platinum nanowires).

  • Reaction: Oxidation of the alcohol to an aldehyde, followed by condensation with hydroxylamine/cyanide sources.

  • Product: 2-cyano-2-oximino-N-piperidinoacetamide (PiPCO) .[3] These ligands form conductive 1D metal stacks used in optoelectronics.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathways & Divergent Reactivity

This diagram illustrates the two synthesis routes and the three primary downstream applications.

G EthylGlycolate Ethyl Glycolate Target 2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 51068-75-8) EthylGlycolate->Target Aminolysis (90°C) Piperidine Piperidine Piperidine->Target Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Target 1. Substitution 2. Hydrolysis Mesylate Mesylate Intermediate (Activated Alcohol) Target->Mesylate MsCl, Et3N EtherScaffold Aryl-Ether Scaffolds (CNS Agents) Target->EtherScaffold NaH, Ar-X (Williamson Ether) PiPCO PiPCO Ligands (Materials Science) Target->PiPCO Oxidation & Oximation Anesthetic Piperidino-Acetamides (Local Anesthetics) Mesylate->Anesthetic Ar-NH2 Substitution

Caption: Synthesis of the core intermediate and its divergence into pharmaceutical and material science applications.

Part 5: Experimental Protocol (Standardized)

Procedure: Conversion to 2-Chloro-1-(piperidin-1-yl)ethanone (Activation Step) This step is critical for researchers converting the hydroxy group to a leaving group for drug synthesis.

  • Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere.

  • Dissolution: Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (5.0 g, 35 mmol) in anhydrous DCM (50 mL).

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (4.0 mL, 55 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and reflux for 2 hours.

  • Workup: Quench with saturated NaHCO₃ (caution: gas evolution). Extract with DCM (3 x 30 mL). Dry over MgSO₄.

  • Yield: Evaporation yields the chloro-derivative as a yellow oil (~90% yield), ready for nucleophilic substitution with amines or phenols.

References

  • BenchChem. (2025).[1] Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 234194, N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide.[4] Retrieved from

  • Gerasimchuk, N., et al. (2015). Shortwave infrared luminescent Pt-nanowires: a mechanistic study of emission in solution and in the solid state. SciSpace. Retrieved from

  • Patel, M.A. (1968). Local Anaesthetic Activity, Irritancy and Toxicity of Seven New Synthetic Lignocaine Analogues.[5] Indian Journal of Physiology and Pharmacology. Retrieved from

  • Organic Syntheses. (1955). Piperidine, 1-ethyl-. Organic Syntheses, Coll.[2] Vol. 3, p.413. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Acylpiperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The N-acylpiperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from the advantageous physicochemical and pharmacological properties imparted by the piperidine ring, a versatile heterocyclic amine.[4] This in-depth technical guide provides a comprehensive exploration of the core physicochemical characteristics of N-acylpiperidines, offering insights into their synthesis, structural nuances, and the interplay of their properties in the context of drug discovery and development. We will delve into the critical parameters of lipophilicity, solubility, basicity, and metabolic stability, providing both theoretical understanding and practical experimental guidance.

The N-Acylpiperidine Moiety: A Privileged Scaffold in Drug Design

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and its derivatives are found in over twenty classes of pharmaceuticals.[1][3] The introduction of an acyl group to the piperidine nitrogen modulates its electronic and steric properties, significantly influencing its behavior in biological systems. This N-acylation strategy allows for the fine-tuning of a molecule's physicochemical profile to optimize its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the success of any drug candidate.[5][6]

Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The Influence of the N-Acyl Group on Lipophilicity

The nature of the N-acyl group significantly impacts the overall lipophilicity of the N-acylpiperidine molecule. Generally, increasing the length and branching of the alkyl or aryl portion of the acyl group leads to an increase in logP. For instance, N-benzoylpiperidine would be expected to be more lipophilic than N-acetylpiperidine due to the presence of the phenyl ring.

Quantitative Lipophilicity Data for Representative N-Acylpiperidines
CompoundN-Acyl GroupclogPReference
N-AcetylpiperidineAcetyl0.8[7]
N-BenzoylpiperidineBenzoyl2.2[8]
Piperine(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxopenta-2,4-dienyl3.9[9]

Note: clogP values are calculated predictions and can vary between different algorithms. Experimental determination is recommended for precise values.

Experimental Determination of Lipophilicity (logP)

The shake-flask method remains the gold standard for the experimental determination of logP.[10]

  • Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the N-acylpiperidine derivative in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the N-acylpiperidine in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Saturated Solvents partitioning Partitioning in Separatory Funnel prep_solvents->partitioning prep_sample Prepare Sample Stock Solution prep_sample->partitioning equilibration Shake to Equilibrate partitioning->equilibration phase_sep Phase Separation equilibration->phase_sep quantification Quantify Concentration (UV-Vis/HPLC) phase_sep->quantification calculation Calculate logP quantification->calculation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Add Excess Solid to Aqueous Buffer equilibration Agitate to Equilibrium prep_sample->equilibration separation Separate Undissolved Solid equilibration->separation quantification Quantify Concentration in Supernatant separation->quantification reporting Report Solubility quantification->reporting

Caption: Workflow for aqueous solubility determination.

Basicity (pKa): The Ionization State and its Implications

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical physicochemical parameter. The pKa determines the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor binding interactions. [11]

The Effect of N-Acylation on Basicity

The lone pair of electrons on the piperidine nitrogen is responsible for its basicity. In N-acylpiperidines, this lone pair participates in resonance with the adjacent carbonyl group, which significantly reduces its availability for protonation. Consequently, N-acylpiperidines are much weaker bases than their corresponding N-alkylpiperidine counterparts.

pKa Values of Piperidine and an N-Acylpiperidine Derivative
CompoundpKaReference
Piperidine11.12[10]
N-Acetylpiperidine~ -0.4 (predicted)[10]

This dramatic decrease in basicity upon N-acylation is a key consideration in drug design, as it can prevent unwanted interactions with acidic biological targets or improve oral bioavailability by reducing the potential for extensive ionization in the stomach.

Experimental Determination of pKa

Potentiometric titration is a classic and reliable method for determining the pKa of basic compounds.

  • Sample Preparation: Dissolve a known amount of the N-acylpiperidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

  • Data Acquisition: Record the pH of the solution after each addition of the acid titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been protonated.

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis prep_sample Dissolve Sample setup_titration Assemble Titration Apparatus prep_sample->setup_titration titration Titrate with Standard Acid setup_titration->titration data_acq Record pH vs. Titrant Volume titration->data_acq plot_curve Plot Titration Curve data_acq->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability: Predicting In Vivo Fate

The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. [2]A compound that is too rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations.

Metabolic Pathways of Piperidine-Containing Compounds

The piperidine ring itself is relatively metabolically stable. [2]However, substituents on the ring and on the N-acyl group can be sites of metabolic attack. Common metabolic pathways for piperidine-containing drugs include:

  • N-dealkylation: Cleavage of the N-acyl group.

  • Hydroxylation: Introduction of a hydroxyl group on the piperidine ring or the acyl moiety.

  • Oxidation: Formation of N-oxides or other oxidation products.

The specific metabolic fate of an N-acylpiperidine will depend on its overall structure and the specific CYP enzymes involved.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the N-acylpiperidine test compound at a known concentration.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent N-acylpiperidine using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mixture Prepare Incubation Mixture initiate_reaction Initiate Reaction with NADPH prep_mixture->initiate_reaction time_course Time-Course Sampling initiate_reaction->time_course quench Quench Reaction time_course->quench process_sample Process Sample (Centrifugation) quench->process_sample quantify Quantify Parent Compound (LC-MS/MS) process_sample->quantify calculate Calculate Half-life and Clearance quantify->calculate

Caption: Workflow for in vitro metabolic stability assay.

Spectroscopic Characterization of N-Acylpiperidines

The structural elucidation and confirmation of N-acylpiperidines rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the piperidine ring typically appear as a complex series of multiplets in the range of 1.5-4.0 ppm. The protons alpha to the nitrogen are the most deshielded. The chemical shifts of the protons on the acyl group will be characteristic of that group.

  • ¹³C NMR: The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing in the range of 165-175 ppm. The carbons of the piperidine ring resonate in the aliphatic region (20-60 ppm). [8][12]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an N-acylpiperidine is the strong absorption band corresponding to the amide carbonyl (C=O) stretch, which typically appears in the range of 1630-1680 cm⁻¹. [13][14]The exact frequency depends on the nature of the acyl group and any hydrogen bonding.

Mass Spectrometry (MS)

Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is alpha-cleavage, leading to the loss of a substituent on the ring. [15][16]In electrospray ionization (ESI), N-acylpiperidines will typically show a strong protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns. [17]

Synthesis and Conformational Analysis

General Synthesis of N-Acylpiperidines

N-acylpiperidines are readily synthesized by the reaction of piperidine or a substituted piperidine with an appropriate acylating agent, such as an acid chloride, acid anhydride, or carboxylic acid in the presence of a coupling agent. [1]

Conformational Preferences

Due to the partial double-bond character of the N-C(O) bond, rotation around this bond is restricted. This can lead to the existence of conformational isomers. Furthermore, studies have shown that for N-acylpiperidines with a substituent at the 2-position of the piperidine ring, there is a pseudoallylic strain that favors the axial orientation of the substituent. [18]This conformational preference can have a significant impact on the molecule's three-dimensional shape and its ability to bind to a biological target.

Conclusion: A Versatile Scaffold for Drug Discovery

The N-acylpiperidine moiety offers medicinal chemists a powerful tool for modulating the physicochemical properties of drug candidates. By carefully selecting the acyl group and the substitution pattern on the piperidine ring, it is possible to fine-tune lipophilicity, solubility, basicity, and metabolic stability to achieve a desirable ADME profile. The experimental protocols and data presented in this guide provide a framework for the rational design and characterization of novel N-acylpiperidine-based therapeutics. A thorough understanding of these fundamental physicochemical characteristics is paramount for navigating the complex landscape of drug discovery and development and for increasing the probability of success in bringing new medicines to the clinic.

References

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Gombar, V. K., & Langer, T. (2008). QSAR and molecular modeling of piperidine derivatives as neurokinin-1 receptor antagonists.
  • Kouznetsov, V. V., & Stashenko, E. E. (2007). Recent advances in the chemistry of piperidine alkaloids. Current Organic Chemistry, 11(1), 67-85.
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  • Wipf, P., & Ribe, S. (1998). Conformational analysis of N-acylpiperidines. The Journal of organic chemistry, 63(19), 6454-6455.
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  • Taylor, R. (1990). The role of the piperidine ring in drug action. Progress in drug research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques, 35-73.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12051, 1-Acetylpiperidine. Retrieved January 23, 2024 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 638024, Piperine. Retrieved January 23, 2024 from [Link].

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Thomas, G. (2007). Medicinal chemistry: an introduction. John Wiley & Sons.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the lipophilicity of drugs: a new computational approach. Journal of medicinal chemistry, 51(16), 5038-5048.
  • Walker, D. K. (2009). The use of pharmacokinetic and metabolism data in the assessment of drug safety in drug discovery. Expert opinion on drug metabolism & toxicology, 5(10), 1213-1225.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Singh, S. (2006). Preformulation studies in drug development.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Thompson, T. N. (2000). Early ADME in support of drug discovery: the role of metabolic stability studies. Current drug metabolism, 1(3), 215-241.
  • Turner, J. V., Maddalena, D. J., & Cutler, D. J. (2004). In vitro metabolic stability and plasma protein binding of a novel series of non-steroidal anti-inflammatory drugs. Journal of pharmacy and pharmacology, 56(10), 1277-1283.
  • Williams, D. A., & Lemke, T. L. (Eds.). (2002). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
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  • Di, L., & Kerns, E. H. (2016).
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  • Obach, R. S. (1999). The prediction of human metabolic clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(4), 217-221.
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Strategic Utilization of 2-Hydroxy-1-(piperidin-1-yl)ethanone Scaffolds in Medicinal Chemistry

[1]

Executive Summary

This technical guide analyzes the 2-hydroxy-1-(piperidin-1-yl)ethanone moiety (IUPAC: 1-(2-hydroxyacetyl)piperidine), a privileged structural motif in modern drug discovery.[1] While often overlooked as a simple solvent or intermediate, this scaffold represents a critical "anchor point" in Fragment-Based Drug Discovery (FBDD).[1] Its unique combination of a rigid lipophilic core (piperidine) and a polar, hydrogen-bonding "head" (


1

This guide provides a comprehensive workflow for synthesizing, derivatizing, and biologically evaluating this scaffold, moving beyond basic organic chemistry into high-value medicinal applications.[1][2]

Part 1: Structural Logic & Pharmacological Relevance[1][3]

The Pharmacophore Architecture

The 2-hydroxy-1-(piperidin-1-yl)ethanone structure functions as a versatile connector in ligand design.[1] Its utility is derived from three distinct zones:

  • The Zinc-Binding/H-Bonding Zone (

    
    -Hydroxy Amide): 
    
    • Unlike simple amides, the

      
      -hydroxyl group provides an intramolecular hydrogen bond to the carbonyl oxygen, locking the conformation.
      
    • In metalloenzyme inhibition (e.g., HDACs, MMPs), this motif acts as a bidentate chelator for Zn²⁺, serving as a more metabolically stable alternative to hydroxamic acids.

  • The Linker Domain (Amide Bond):

    • The amide bond exhibits restricted rotation (rotamers), typically favoring the Z-conformation due to steric clash between the piperidine ring and the carbonyl oxygen. This pre-organization reduces the entropy penalty upon protein binding.

  • The Hydrophobic Vector (Piperidine Ring):

    • The piperidine ring serves as a scaffold for 4-position substitution, allowing projection into deep hydrophobic pockets (e.g., the S1' pocket of proteases).

Bioisosteric Applications

This scaffold is frequently employed to replace


-keto amides1

1

Part 2: Synthetic Architectures

To access this scaffold diverse libraries, we utilize two primary strategies: Convergent Acylation (for bulk scale) and the Passerini Multicomponent Reaction (for library diversity).

Pathway A: The Passerini Reaction (Library Generation)

The Passerini reaction is the most efficient method for generating diverse analogues in a single step. It couples an aldehyde/ketone, a carboxylic acid, and an isocyanide.[3]

  • Mechanism: The reaction proceeds via an

    
    -addition of the isocyanide to the carbonyl, followed by acyl transfer.
    
  • Advantage: High atom economy; allows simultaneous variation of the piperidine ring (via the carbonyl component) and the "tail" (via the isocyanide).

Pathway B: Stepwise Acylation (Scale-Up)

For generating the parent core or specific 4-substituted derivatives, a classic acylation-hydrolysis sequence is preferred due to lower cost and easier purification.[1]

Synthetic Workflow Visualization

Synthesis_Workflowcluster_PasseriniPasserini Library GenStartStarting Materials(Piperidine + Glycolic Acid)IntermediateActivated Ester(via EDC/HATU)Start->IntermediateCoupling AgentProduct2-Hydroxy-1-(piperidin-1-yl)ethanoneIntermediate->ProductAmidationAlt_StartAlt: Chloroacetyl Chloride+ PiperidineAlt_Inter2-ChloroacetamideIntermediateAlt_Start->Alt_InterAcylation (-HCl)HydrolysisHydrolysis(Formate/H2O)Alt_Inter->HydrolysisSn2 SubstitutionHydrolysis->ProductDeprotectionP_StartAldehyde + Acid + IsocyanideP_ProdAlpha-Acyloxy AmideP_Start->P_ProdMCRP_FinalAlpha-Hydroxy AmideP_Prod->P_FinalHydrolysis

Figure 1: Dual synthetic pathways. Top/Middle: Convergent synthesis for scale. Bottom: Passerini route for diversity.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1-(2-Hydroxyacetyl)piperidine (Method B)

Rationale: This method avoids the use of expensive coupling reagents (HATU) and is self-validating via the distinct solubility shift of the intermediate.

Step 1: Acylation
  • Reagents: Piperidine (10.0 mmol), Chloroacetyl chloride (11.0 mmol), Triethylamine (12.0 mmol), DCM (anhydrous, 50 mL).

  • Procedure:

    • Cool the piperidine/TEA solution to 0°C under N₂ atmosphere.

    • Add Chloroacetyl chloride dropwise over 30 mins (Exothermic: maintain <5°C to prevent bis-acylation).

    • Warm to RT and stir for 2 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show complete consumption of piperidine (ninhydrin stain active) and appearance of a new UV-active spot (amide).

    • Workup: Wash with 1N HCl (removes unreacted piperidine) -> Sat. NaHCO₃ -> Brine. Dry over Na₂SO₄.

    • Yield: Expect >90% of 2-chloro-1-(piperidin-1-yl)ethanone as a clear oil/solid.[1]

Step 2: Hydroxylation (Formate Substitution)

Note: Direct hydrolysis of the chloride with NaOH often leads to dimerization. We use sodium formate as a masked hydroxyl equivalent.

  • Reagents: Chloro-intermediate (from Step 1), Sodium Formate (3.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), Water/Dioxane (1:1).

  • Procedure:

    • Reflux the mixture at 100°C for 12 hours.

    • Mechanism: The formate anion displaces the chloride (Sn2) to form the formate ester, which spontaneously hydrolyzes under reflux conditions to the alcohol.

    • Validation: IR spectroscopy of the crude will show a shift from the sharp ester C=O (~1740 cm⁻¹) to the broad O-H stretch (~3400 cm⁻¹) and amide C=O (~1640 cm⁻¹).

  • Purification:

    • Extract with EtOAc (x3). The product is water-soluble; salting out (saturation with NaCl) is critical.[1]

    • Flash Chromatography: 0-10% MeOH in DCM.[1]

Part 4: Derivatization & SAR Data[1]

Once the core is synthesized, derivatization focuses on the 4-position of the piperidine ring to tune potency and solubility.

Structure-Activity Relationship (SAR) Table

Data synthesized from comparative analysis of piperidine-based pharmacophores [2, 3].[1]

Modification SiteChemical ChangeEffect on Physicochemical PropertiesBiological Implication

-Hydroxyl
Oxidation to Ketone

Electrophilicity,

Stability
Increases potency (covalent binding) but reduces plasma half-life (rapid reduction).[1]

-Hydroxyl
O-Methylation

Lipophilicity (LogP +0.[1]5)
Removes H-bond donor; useful for probing active site hydrogen bonding requirements.[1]
Piperidine C4 4-Phenyl group

Hydrophobicity,

Volume
Targets S1' hydrophobic pockets (e.g., in HDAC or AChE inhibitors).[1]
Piperidine C4 4-Amino/N-Boc

Polarity,

Solubility
Provides a handle for PROTAC linker attachment.[1]
Biological Signaling Logic

The following diagram illustrates how this scaffold integrates into the inhibition of Zinc-dependent metalloproteases (e.g., HDACs), a primary target class for this chemotype.[4]

SAR_LogicTargetTarget: Zinc-Dependent Metalloprotease(e.g., HDAC, MMP)Scaffold2-Hydroxy-1-(piperidin-1-yl)ethanoneZn_BindChelation of Zn2+(via OH and C=O)Scaffold->Zn_BindPharmacophore APocket_FitHydrophobic Pocket Filling(via Piperidine Ring)Scaffold->Pocket_FitPharmacophore BStabMetabolic Stability(vs. Hydroxamic Acid)Scaffold->StabADME AdvantageZn_Bind->TargetInhibitionPocket_Fit->TargetSelectivity

Figure 2: Mechanistic action of the scaffold in metalloprotease inhibition.[1]

References

  • BenchChem. (2025).[5][6] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride and related alpha-hydroxy ketones. BenchChem Technical Protocols. Link

  • Drug Hunter. (2025).[7][8][9][10] Bioisosteres for Drug Hunters: Amides and Alpha-Hydroxy Ketones. Drug Hunter Bioisostere Series. Link

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link

  • Royal Society of Chemistry. (2021). The 100 facets of the Passerini reaction. Chemical Science. Link

  • Beilstein Journals. (2025). Synthesis of 1-indanones and related alpha-hydroxy amides. Beilstein J. Org. Chem. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine Derivatives Utilizing 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Untapped Potential of a Versatile Building Block

The piperidine motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1] This prevalence is a direct consequence of the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. The development of novel and efficient synthetic routes to functionalized piperidines is, therefore, a critical endeavor for researchers in the pharmaceutical sciences.[2]

This document outlines the synthetic utility of a readily accessible, yet underexplored, building block: 2-Hydroxy-1-(piperidin-1-yl)ethanone . As an α-hydroxy ketone, this compound possesses two key reactive handles—a hydroxyl group and a ketone—offering a unique platform for the construction of diverse and complex piperidine-containing molecules. We will explore its potential application in powerful multicomponent reactions (MCRs) and through strategic derivatization, providing detailed, field-proven insights and actionable protocols for the modern medicinal chemist.

Strategic Approaches to Piperidine Diversification from 2-Hydroxy-1-(piperidin-1-yl)ethanone

The synthetic versatility of 2-Hydroxy-1-(piperidin-1-yl)ethanone can be harnessed through two principal strategies:

  • Direct Utilization in Multicomponent Reactions: The ketone functionality serves as a direct entry point into powerful one-pot multicomponent reactions, such as the Passerini and Ugi reactions, enabling the rapid assembly of complex, multi-substituted piperidine derivatives.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be readily functionalized to introduce new reactive sites, thereby expanding the range of accessible chemical transformations and final products.

The following sections will provide detailed protocols and mechanistic insights for these approaches.

Protocol I: Three-Component Passerini Reaction for the Synthesis of α-Acyloxy-Amide Piperidine Derivatives

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, 2-Hydroxy-1-(piperidin-1-yl)ethanone), and an isocyanide to yield an α-acyloxy amide.[3] This reaction is highly convergent and offers a rapid route to complex molecules from simple starting materials.

Causality of Experimental Choices:

The choice of an aprotic solvent is crucial for the Passerini reaction, as it is believed to proceed through a non-ionic, cyclic transition state.[4] High concentrations of reactants are also employed to favor the trimolecular reaction kinetics. The selection of the carboxylic acid and isocyanide components allows for the introduction of diverse substituents, making this a powerful tool for generating chemical libraries for drug screening.

Proposed Reaction Scheme:

Caption: Proposed Passerini reaction with 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Detailed Experimental Protocol:
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to a concentration of 0.5-1.0 M.

  • Addition of Reactants: Add the carboxylic acid (1.1 eq.) and the isocyanide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy-amide piperidine derivative.

Self-Validating System & Expected Outcomes:

The success of the reaction can be confirmed by standard analytical techniques. The formation of the product will be indicated by the appearance of a new spot on the TLC plate and a corresponding mass peak in the LC-MS analysis. The structure can be unequivocally confirmed by NMR spectroscopy, where characteristic signals for the newly formed ester and amide functionalities will be observed. The yield of the reaction is expected to be moderate to high, depending on the specific carboxylic acid and isocyanide used.

Protocol II: Four-Component Ugi Reaction for the Synthesis of Bis-Amide Piperidine Derivatives

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which results in the formation of a bis-amide.[5] This reaction is renowned for its high atom economy and the ability to generate complex, drug-like molecules in a single step.

Causality of Experimental Choices:

The Ugi reaction is typically performed in polar, aprotic solvents like methanol or ethanol, which facilitate the formation of the initial imine intermediate.[5] The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide. The modular nature of the Ugi reaction allows for the introduction of four points of diversity, making it an exceptionally powerful tool in combinatorial chemistry and drug discovery.

Proposed Reaction Scheme:

Caption: Proposed Ugi reaction with 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Detailed Experimental Protocol:
  • Initial Mixture: In a round-bottom flask, combine 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.), the primary amine (1.1 eq.), and the carboxylic acid (1.1 eq.) in a polar aprotic solvent such as methanol.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Isocyanide Addition: Add the isocyanide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure bis-amide product.

Data Presentation: Representative Ugi Reaction Conditions
ComponentExampleMolar RatioSolventTemperature
Ketone2-Hydroxy-1-(piperidin-1-yl)ethanone1.0MethanolRoom Temp.
AmineBenzylamine1.1
Carboxylic AcidAcetic Acid1.1
Isocyanidetert-Butyl isocyanide1.1
Mechanistic Insight: The Ugi Reaction Pathway

Ugi_Mechanism A Ketone + Amine B Iminium Ion Formation A->B - H2O C Nucleophilic attack by Isocyanide B->C + Isocyanide D Nitrile Intermediate C->D E Attack by Carboxylate D->E + Carboxylate F Mumm Rearrangement E->F G Final Bis-Amide Product F->G

Caption: Simplified mechanism of the Ugi four-component reaction.

Protocol III: Derivatization of the Hydroxyl Group - A Gateway to Further Functionality

The hydroxyl group of 2-Hydroxy-1-(piperidin-1-yl)ethanone provides a valuable opportunity for further synthetic elaboration. For instance, conversion to a better leaving group, such as a tosylate or mesylate, opens the door to nucleophilic substitution reactions.

Proposed Derivatization and Subsequent Reaction:

Caption: Derivatization of the hydroxyl group for further synthetic transformations.

Detailed Experimental Protocol (Tosylation):
  • Dissolution: Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.) in anhydrous pyridine or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The resulting tosylated intermediate can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., azides, cyanides, thiols) to introduce further diversity into the piperidine scaffold.

Conclusion and Future Outlook

2-Hydroxy-1-(piperidin-1-yl)ethanone represents a versatile and economically attractive starting material for the synthesis of a wide array of complex piperidine derivatives. The protocols detailed herein for its application in Passerini and Ugi multicomponent reactions, as well as through strategic derivatization, provide a robust framework for researchers in drug discovery and medicinal chemistry. The modularity of these approaches allows for the rapid generation of compound libraries with diverse functionalities, accelerating the identification of new therapeutic agents. Future work in this area could explore the development of stereoselective variations of these reactions to access enantiopure piperidine derivatives, further enhancing the utility of this promising building block.

References

  • Ahmady, A. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(10), 643-646.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(11), 1163.
  • Chemeurope.com. (n.d.). Passerini reaction. Retrieved from [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
  • Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Ghosez, L., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.
  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Science of Synthesis (Vol. 21, pp. 45-109). Thieme.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Baumgarten, H. E., Petersen, J. M., & Wolf, D. C. (1962). Reactions of Amines. XI. Synthesis of α-Amino Ketones from Ketimines. The Journal of Organic Chemistry, 27(10), 3713–3716.
  • Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical science, 12(46), 15445–15472.
  • Jones, A. J., & Jones, K. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 29-43.
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  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Sweeney, J. B. (2015). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. European Journal of Organic Chemistry, 2015(26), 5671-5684.

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2-Hydroxy-1-(piperidin-1-yl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on 2-Hydroxy-1-(piperidin-1-yl)ethanone , focusing on its utility as a strategic building block in medicinal chemistry and organic synthesis.

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (also known as


-glycoloylpiperidine  or 1-(2-hydroxyacetyl)piperidine ) represents a compact, bifunctional building block containing a lipophilic piperidine ring and a polar glycolamide motif. Its utility in drug discovery stems from its ability to serve as a stable precursor to 

-keto amides
(potent transition-state inhibitors of serine/cysteine proteases) and as a scaffold for divergent library synthesis via nucleophilic substitution at the

-carbon.

This guide details the physicochemical profile, synthesis, and three core application workflows for this building block, supported by validated protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
IUPAC Name 2-Hydroxy-1-(piperidin-1-yl)ethanone
Common Synonyms

-Glycoloylpiperidine; 1-(2-Hydroxyacetyl)piperidine
CAS Number 3000-74-6 (Generic generic glycolamide ref) / 51068-75-8
Molecular Formula

Molecular Weight 143.19 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Moderate water solubility
Key NMR Signals

H NMR (

):

4.15 (s, 2H,

-OH), 3.30-3.60 (m, 4H, piperidine

-H)

Synthesis of the Building Block

While commercially available, in-house preparation is often preferred for scale-up or to introduce specific piperidine substitutions.

Protocol A: Direct Amidation of Ethyl Glycolate

Rationale: This method avoids the use of coupling reagents (EDC/HOBt) and simplifies purification.

Materials:

  • Piperidine (1.0 equiv)

  • Ethyl glycolate (1.2 equiv)

  • Solvent: Ethanol (anhydrous) or Neat

  • Catalyst: None (thermal) or 0.1 equiv NaOEt (accelerated)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with piperidine (10 mmol, 0.99 mL) and ethyl glycolate (12 mmol, 1.14 mL).

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain:

    
    ). The product is more polar than piperidine.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl glycolate.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Eluent: 0

    
     5% MeOH/DCM).
    
  • Validation: Confirm structure by

    
    H NMR. Look for the disappearance of the ethyl quartet/triplet and the appearance of the singlet at 
    
    
    
    4.1 ppm.

Core Applications & Protocols

The following diagram illustrates the divergent synthetic utility of 2-Hydroxy-1-(piperidin-1-yl)ethanone.

G Start 2-Hydroxy-1-(piperidin-1-yl)ethanone (Building Block) Path1 Oxidation (Swern/IBX) Start->Path1  [O]   Path2 Activation (MsCl/TsCl) Start->Path2  Activation   Path3 Reduction (LiAlH4) Start->Path3  [H]   Product1 α-Keto Amide (Protease Inhibitor Scaffold) Path1->Product1 Inter2 Activated Electrophile (Mesylate/Tosylate) Path2->Inter2 Product2 α-Functionalized Amide (Nu = N3, NH2, SR) Inter2->Product2  SN2 Displacement   Product3 N-(2-Hydroxyethyl)piperidine (Ligand/Linker) Path3->Product3

Figure 1: Divergent synthetic pathways starting from the 2-Hydroxy-1-(piperidin-1-yl)ethanone scaffold.[1]

Application 1: Synthesis of -Keto Amides (Glyoxylamides)

Context: The


-keto amide moiety is a privileged pharmacophore in protease inhibitors (e.g., Boceprevir, Telaprevir). The carbonyl adjacent to the amide is highly electrophilic and forms reversible covalent bonds with the active site serine or cysteine of the enzyme.

Mechanism: Oxidation of the primary alcohol to the ketone. Note: Over-oxidation to the carboxylic acid is not possible here as there are no H atoms on the amide nitrogen to facilitate oxidative cleavage, but C-C bond cleavage is a risk with harsh oxidants.

Protocol: IBX Oxidation (Mild & Selective)

  • Reagents: 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 equiv), 2-Iodoxybenzoic acid (IBX) (1.1 equiv), Ethyl Acetate (EtOAc) or DMSO.

  • Procedure:

    • Suspend IBX in EtOAc (0.5 M).

    • Add the substrate and reflux (80°C) with vigorous stirring for 3–6 hours.

    • Note: IBX is insoluble in EtOAc but the reduced byproduct (IBA) is also insoluble. The reaction is heterogeneous.

  • Workup: Cool to room temperature. Filter the white precipitate (IBA byproduct). Wash the filtrate with saturated

    
    .
    
  • Result: Concentration of the filtrate yields the

    
    -keto amide  (1-(piperidin-1-yl)ethane-1,2-dione).
    
  • Storage: Store at -20°C. These compounds are hydrated easily (gem-diol formation) in the presence of moisture.

Application 2: -Functionalization via Nucleophilic Substitution

Context: To create diverse libraries, the hydroxyl group is converted into a leaving group (Mesylate), allowing displacement by various nucleophiles (Azides for Click chemistry, Amines, or Thiols).

Protocol: Mesylation and Azide Displacement Step 1: Activation

  • Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 equiv) in anhydrous DCM at 0°C.

  • Add Triethylamine (

    
    ) (1.5 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
    
  • Stir for 1 hour. Quench with water, extract with DCM, and dry over

    
    . Use the crude mesylate immediately.
    

Step 2: Displacement (


) 
  • Dissolve the crude mesylate in DMF (0.2 M).

  • Add Sodium Azide (

    
    ) (1.5 equiv). Caution: Azides are toxic and potentially explosive.
    
  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water and extract with EtOAc.

  • Outcome: 2-Azido-1-(piperidin-1-yl)ethanone. This intermediate can now undergo Cu-catalyzed Click cycloaddition (CuAAC) to form triazole-linked piperidine derivatives.

Application 3: Reduction to Amino Alcohols

Context: Reduction of the amide carbonyl yields 2-(piperidin-1-yl)ethanol . This motif is a common bidentate ligand precursor and is found in various neuroactive drugs.

Protocol:


 Reduction 
  • Setup: Under Argon, suspend Lithium Aluminum Hydride (

    
    ) (2.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add a solution of 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 equiv) in THF dropwise.

  • Reaction: Reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LAH in grams.
  • Isolation: Filter the granular precipitate. Dry the filtrate and concentrate.

References

  • Synthesis of

    
    -Keto Amides: 
    
    • Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides.[2]

    • Source: Chemical Reviews (2016).[2]

    • URL:[Link][2]

  • Piperidine Scaffolds in Drug Discovery

    • Title: Piperidine: A Privileged Scaffold for the Design of Bioactive Compounds.
    • Source: Current Topics in Medicinal Chemistry.
    • URL:[Link]

  • Oxidation Protocols (IBX)

    • Title: IBX-mediated oxidation of primary alcohols and aldehydes to carboxylic acids.
    • Source: Organic Letters (2000).
    • URL:[Link]

  • General Reactivity of Hydroxy-Amides

    • Title: Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides.
    • Source: ResearchG
    • URL:[Link]

Sources

Protocol for using 2-Hydroxy-1-(piperidin-1-yl)ethanone in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Incorporation of 2-Hydroxy-1-(piperidin-1-yl)ethanone in Solid-Phase Synthesis

Executive Summary

This technical guide details the protocol for utilizing 2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS: 3535-33-9, also known as


-glycoloylpiperidine) in solid-phase synthesis (SPS). Unlike standard amino acid building blocks, this reagent is a functionalized alcohol primarily used to introduce the glycoloyl-piperidine pharmacophore —a structural motif associated with nootropic (ampakine-like) and analgesic activity—into peptide or small molecule libraries.

The protocol focuses on two primary synthetic pathways:

  • Esterification: Coupling to resin-bound carboxylic acids to generate depsipeptide analogs or ester-linked prodrugs.

  • Carbamoylation: Activation of the hydroxyl group to form carbamate linkages with resin-bound amines, offering a metabolically distinct alternative to standard amide bonds.

Key Advantages:

  • Convergent Synthesis: Avoids the stepwise handling of toxic

    
    -haloacetyl precursors (e.g., bromoacetyl bromide).
    
  • Structural Diversity: Enables the introduction of oxygen-containing backbones (depsi/carbamate) which alter hydrogen bonding and permeability profiles compared to all-nitrogen backbones.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-Hydroxy-1-(piperidin-1-yl)ethanone
Synonyms

-Glycoloylpiperidine; 1-(2-Hydroxyacetyl)piperidine
CAS Number 3535-33-9
Molecular Weight 143.18 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, DMF, THF, DMSO
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Irritant. Standard PPE (gloves, goggles, fume hood) required.

Strategic Utility: The "Pre-Formed" Advantage

Conventionally, the piperidinyl-acetyl motif is synthesized on-resin via a two-step process: acylation with bromoacetic acid followed by nucleophilic displacement with piperidine. However, using 2-Hydroxy-1-(piperidin-1-yl)ethanone offers a distinct chemical trajectory:

  • Route A (Conventional): Resin-NH

    
    
    
    
    
    Resin-NH-CO-CH
    
    
    -Br
    
    
    Resin-NH-CO-CH
    
    
    -N(Pip) [Glycinamide linkage]
  • Route B (This Protocol): Resin-NH

    
    
    
    
    
    Resin-NH-CO-O -CH
    
    
    -CO-N(Pip) [Carbamate linkage]
  • Route C (This Protocol): Resin-COOH

    
     Resin-CO-O -CH
    
    
    
    -CO-N(Pip) [Ester linkage]

The inclusion of the oxygen atom (Routes B & C) modulates the pKa and metabolic stability of the construct, a critical factor in fragment-based drug discovery (FBDD).

Experimental Protocols

Method A: Site-Specific Esterification (Steglich Coupling)

Use this method to attach the reagent to a resin-bound carboxylic acid (e.g., Asp/Glu side chains or C-terminus).

Reagents:

  • Resin-bound acid (swollen in DCM).

  • 2-Hydroxy-1-(piperidin-1-yl)ethanone (5.0 eq).

  • DIC (N,N'-Diisopropylcarbodiimide) (5.0 eq).

  • DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Anhydrous DCM or DMF.

Step-by-Step Procedure:

  • Resin Preparation: Wash the resin (100 mg, ~0.7 mmol/g) with DCM (

    
     mL) and DMF (
    
    
    
    mL).
  • Activation: In a vial, dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (5 eq) and DIC (5 eq) in minimal DCM/DMF (1:1). Stir for 2 minutes.

  • Coupling: Add the solution to the resin followed immediately by the DMAP (0.1 eq) solution.

  • Incubation: Agitate at room temperature for 4–16 hours. Note: Esterification of secondary alcohols can be sluggish; overnight coupling is recommended.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).
  • Validation: Perform a mini-cleavage (TFA/TIS/H2O) and analyze via LC-MS to confirm the mass shift (+143 Da minus H2O = +125 Da).

Method B: Carbamate Linkage Formation (DSC Activation)

Use this method to attach the reagent to a resin-bound amine (N-terminus).

Reagents:

  • Resin-bound amine (Fmoc-deprotected).

  • 2-Hydroxy-1-(piperidin-1-yl)ethanone.[1]

  • DSC (N,N'-Disuccinimidyl carbonate).

  • DIPEA (Diisopropylethylamine).

  • Acetonitrile (ACN) / DCM.

Step-by-Step Procedure:

  • Pre-Activation (Solution Phase):

    • Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq) and DSC (1.2 eq) in anhydrous ACN.

    • Add DIPEA (1.5 eq) dropwise.

    • Stir at RT for 2 hours. Monitor TLC or LC-MS for the formation of the mixed carbonate intermediate (Mass: 143 + 141 = ~284 Da).

  • Coupling to Resin:

    • Add the activated carbonate solution (5 eq relative to resin loading) to the drained, amine-functionalized resin.

    • Add DIPEA (2 eq).

    • Agitate for 4–6 hours.

  • Washing: Wash with DCM (

    
    ) and DMF (
    
    
    
    ).
  • Kaiser Test: Verify coupling completion (Resin should be colorless).

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for utilizing this reagent.

Protocol_Flow Start Start: 2-Hydroxy-1-(piperidin-1-yl)ethanone Target Target Moiety on Resin? Start->Target Route_A Route A: Ester Linkage (Target: Resin-COOH) Target->Route_A Carboxyl Route_B Route B: Carbamate Linkage (Target: Resin-NH2) Target->Route_B Amine Process_A Steglich Coupling (DIC + DMAP) Route_A->Process_A Process_B1 Activation with DSC (Form Mixed Carbonate) Route_B->Process_B1 Product_A Product: Depsi-Analog (Resin-CO-O-CH2-CO-Pip) Process_A->Product_A Process_B2 Coupling to Resin-NH2 (Base Catalyzed) Process_B1->Process_B2 Product_B Product: Carbamate-Analog (Resin-NH-CO-O-CH2-CO-Pip) Process_B2->Product_B

Figure 1: Decision tree for integrating 2-Hydroxy-1-(piperidin-1-yl)ethanone into solid-phase workflows.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (Ester) Steric hindrance or aggregation.Switch to Mitsunobu conditions (PPh

+ DIAD) in THF. This is often more effective for secondary alcohols.
Racemization Not applicable (achiral reagent).N/A
Carbonate Instability Hydrolysis of the active DSC intermediate.Ensure anhydrous conditions during the pre-activation step. Use fresh DSC.
Side Reaction: O-Acylation If resin has other free OH groups.Ensure proper orthogonal protection (e.g., tBu, Trt) of side-chain alcohols before coupling.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Piperidine-Mediated Reactions." BenchChem Technical Library. Link

  • Vergel Galeano, C. F., et al. (2014).[3] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of the Mexican Chemical Society, 58(4). Link

Sources

Advanced Gas Chromatography Techniques for the Analysis of N-Substituted Piperidines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Piperidine Analysis

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. From antihistamines and antipsychotics to synthetic opioids, the precise quantitation and impurity profiling of these molecules are critical for ensuring drug safety, efficacy, and regulatory compliance. Gas chromatography (GC), with its high resolving power and sensitivity, stands as a powerful analytical tool for the analysis of these often volatile and semi-volatile compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of GC-based methods for N-substituted piperidines. Moving beyond a simple recitation of procedural steps, this document delves into the causal relationships behind methodological choices, offering field-proven insights to empower robust and reliable analytical outcomes. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Method Development: A Symphony of Strategic Choices

The development of a successful GC method for N-substituted piperidines hinges on a systematic understanding of the analyte's physicochemical properties and their interplay with the chromatographic system.[1] Key to this is addressing the inherent basicity of the piperidine nitrogen, which can lead to challenging peak tailing if not properly managed.

The Critical Role of the GC Column

The heart of the separation lies within the GC column. The selection of the stationary phase is the most critical factor influencing selectivity.[2][3] For N-substituted piperidines, the principle of "like dissolves like" is a useful starting point. As these compounds are generally polar, a polar stationary phase is often a suitable choice.[2]

However, the basicity of the analyte necessitates special consideration. Interaction of the lone pair of electrons on the nitrogen atom with acidic silanol groups on the surface of a standard silica-based column is a primary cause of peak tailing.[4][5] This can be mitigated by using:

  • Base-Deactivated Columns: These columns are specially treated to cap the active silanol groups, minimizing their interaction with basic analytes. A prime example is a polyethylene glycol (PEG) stationary phase that has been base-deactivated, such as the DB-CAM column.[6]

  • Low-Bleed, Inert Columns: Columns with a diphenyl dimethyl polysiloxane stationary phase (e.g., 5% phenyl) offer a good balance of polarity and inertness, making them widely applicable for the analysis of many drug compounds, including piperidine derivatives.[4]

The dimensions of the column—length, internal diameter (I.D.), and film thickness—also play a crucial role in resolution and analysis time. A 30-meter column is often a good starting point, providing a balance of resolving power and speed.[3] For complex mixtures, a longer column (e.g., 60 m) may be necessary to achieve adequate separation.[3] The internal diameter affects both efficiency and sample capacity, with 0.25 mm I.D. columns offering a good compromise for many applications.

Injector and Detector: The Gatekeepers of a Successful Analysis

The injector port is the first point of contact between the sample and the GC system, and its inertness is paramount to prevent analyte degradation or adsorption.[4] The use of deactivated inlet liners is essential when analyzing active compounds like N-substituted piperidines.[2][6][7][8] Deactivation is typically achieved through silanization, which masks the active sites on the glass surface.[2][5][8]

For detection, the Flame Ionization Detector (FID) is a robust and widely used choice for the analysis of organic compounds, offering high sensitivity and a wide linear range.[6] When structural confirmation and identification of unknown impurities are required, coupling the gas chromatograph to a Mass Spectrometer (MS) is the gold standard.[9]

Temperature Programming: The Art of Elution Control

A well-designed temperature program is crucial for achieving optimal separation of a mixture of N-substituted piperidines with varying volatilities. A typical program starts at a lower temperature to trap the analytes at the head of the column, followed by a gradual increase in temperature (a ramp) to elute the compounds in order of their boiling points.

The Challenge of Basicity: Taming the Tailing Peak

Asymmetrical peak shapes, particularly tailing, are a common challenge in the GC analysis of basic compounds like N-substituted piperidines.[10][11] This phenomenon arises from strong interactions between the basic analyte and active sites within the GC system, primarily acidic silanol groups in the injector liner and at the head of the column.[4][5] This leads to a portion of the analyte being retained longer, resulting in a skewed peak shape.

Strategies to mitigate peak tailing include:

  • Inlet Liner Deactivation: As previously mentioned, using a deactivated liner is the first line of defense. Regular replacement of the liner is also crucial, as its inertness can degrade over time with repeated injections of complex matrices.[4][6]

  • Column Choice: Employing a base-deactivated column or a highly inert column is essential.

  • Sample Derivatization: In cases of severe peak tailing or for compounds with low volatility, chemical derivatization can be a powerful tool. This involves chemically modifying the N-H group of the piperidine (if present) or other polar functional groups to create a less polar and more volatile derivative.

Protocol 1: Direct Headspace GC-FID Analysis of Piperidine Impurity

This protocol is adapted from a method for the determination of piperidine impurity in a pharmaceutical sample and is suitable for volatile N-substituted piperidines.[12][13][14]

Objective

To quantify residual piperidine or a volatile N-substituted piperidine in an active pharmaceutical ingredient (API) using headspace gas chromatography with flame ionization detection.

Materials and Reagents
  • GC-FID system with a headspace autosampler

  • GC column: Agilent CP-Sil 8 CB for Amines (or equivalent), 30 m x 0.32 mm I.D., 1.8 µm film thickness

  • Nitrogen or Helium (carrier gas), Hydrogen, and Air for FID

  • Headspace vials (e.g., 20 mL) with caps and septa

  • Piperidine (or the specific N-substituted piperidine standard)

  • 1M Sodium Hydroxide solution

  • Dimethyl Sulfoxide (DMSO)

  • Sample of API

Experimental Workflow

Caption: Workflow for Headspace GC-FID Analysis of Piperidine.

Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a stock solution of the piperidine standard in DMSO.

    • Perform serial dilutions of the stock solution with 1M NaOH to create a series of working standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh a specified amount of the API into a headspace vial.

    • Add a defined volume of 1M NaOH to dissolve the sample. The alkaline solution helps to ensure that the piperidine is in its free base form, which is more volatile.

    • Immediately seal the vial.

  • GC-Headspace Parameters:

    • Headspace Oven Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Injector Temperature: 250°C

    • Carrier Gas Flow Rate: Set to an appropriate linear velocity for the carrier gas used.

    • Split Ratio: 10:1 (can be adjusted based on sensitivity requirements)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp: 10°C/minute to 200°C

    • Final Hold: Hold at 200°C for 5 minutes

  • Detector Parameters:

    • Detector: FID

    • Temperature: 280°C

  • Analysis and Quantification:

    • Inject the headspace of the prepared standards and samples.

    • Integrate the peak corresponding to the N-substituted piperidine.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the piperidine in the sample from the calibration curve.

Protocol 2: Derivatization for Enhanced GC Analysis

For N-substituted piperidines that are less volatile or exhibit significant peak tailing, derivatization can dramatically improve their chromatographic behavior. Silylation and acylation are two common derivatization techniques.[15]

Silylation: A Versatile Approach

Silylation involves the replacement of active hydrogens on the analyte with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[15] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[16]

General Silylation Protocol for a Secondary Amine:

  • Dissolve approximately 1 mg of the N-substituted piperidine sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a reaction vial.

  • Add a silylating reagent, such as BSTFA (often with 1% trimethylchlorosilane, TMCS, as a catalyst), in a molar excess (e.g., 2:1 ratio of reagent to active hydrogens).

  • Seal the vial and heat at 60-80°C for 15-30 minutes.[1] The reaction progress can be monitored by GC analysis of aliquots.

  • After cooling, the reaction mixture can be directly injected into the GC.

Acylation: Improving Stability and Detectability

Acylation involves the reaction of the N-H group with an acylating agent, such as an anhydride (e.g., trifluoroacetic anhydride - TFAA) or an acyl halide, to form a stable amide derivative. This not only increases volatility but can also enhance detectability with an electron capture detector (ECD) if a halogenated acyl group is introduced.

General Acylation Protocol for a Secondary Amine:

  • Dissolve approximately 1 mg of the N-substituted piperidine in a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate).

  • Add a base (e.g., triethylamine or pyridine) to act as a scavenger for the acid byproduct.

  • Add the acylating agent (e.g., TFAA) in a slight molar excess.

  • The reaction is often rapid and can be performed at room temperature or with gentle heating (e.g., 50-70°C) for 10-20 minutes.

  • The resulting solution can be directly injected into the GC.

GC-MS for Structural Elucidation and Confirmation

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the identification and structural confirmation of N-substituted piperidines.[9] The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which serves as a chemical fingerprint.

Common Fragmentation Pathways

Under electron ionization (EI), the most common ionization technique in GC-MS, N-substituted piperidines undergo characteristic fragmentation. The primary fragmentation pathway is often α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[3][9] This results in the formation of a stable, resonance-stabilized iminium ion.

The fragmentation pattern is highly dependent on the nature of the N-substituent:

  • N-Alkyl Piperidines: The major fragment often corresponds to the loss of the alkyl substituent or a portion of it. The piperidine ring itself can also undergo fragmentation.

  • N-Acyl Piperidines: Fragmentation is often directed by the acyl group, with characteristic ions corresponding to the acylium ion and fragments arising from the piperidine ring.

The following diagram illustrates the characteristic α-cleavage fragmentation of an N-alkyl piperidine.

Caption: α-Cleavage Fragmentation of an N-Alkyl Piperidine in EI-MS.

Method Validation: Ensuring Trustworthiness and Reliability

Once a GC method has been developed, it must be validated to ensure that it is suitable for its intended purpose.[1] Method validation is a regulatory requirement in the pharmaceutical industry and is typically performed according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table summarizes typical acceptance criteria for these validation parameters in the context of an impurity method.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99
Range Typically from the reporting threshold to 120% of the specification limit.
Accuracy (Recovery) Within 80-120% for impurities.
Precision (RSD) Repeatability: RSD ≤ 10% at the limit of quantitation.
Intermediate Precision: RSD ≤ 15% at the limit of quantitation.
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness No significant impact on the results when method parameters are slightly varied.

Conclusion: A Powerful and Versatile Analytical Approach

Gas chromatography, particularly when coupled with mass spectrometry, offers a powerful and versatile platform for the analysis of N-substituted piperidines. By carefully considering the unique chemical properties of these basic compounds and making informed choices regarding column selection, inlet and detector parameters, and sample preparation, researchers can develop robust and reliable methods for their quantification and identification. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development and validation of GC methods that meet the rigorous demands of the pharmaceutical industry and contribute to the delivery of safe and effective medicines.

References

  • International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Phenomenex. GC Tip: Peak Shape Problems: Tailing Peaks. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • SilcoTek Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. [Link]

  • ResearchGate. techniques for silylation. [Link]

  • RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]

  • Journal of Food and Drug Analysis. Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. [Link]

  • Chromatography Forum. piperidine analysis in API by GC-HS. [Link]

  • ResearchGate. Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]

  • Agilent. GC Analysis Workshop- Inlet Design & Troubleshooting. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • PubMed. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. [Link]

  • ProQuest. Spectroscopic and Chromatographic Studies of PCP and Analogues. [Link]

  • Acta Scientific. Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. [Link]

  • RSC Publishing. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • ResearchGate. What are the exact definitions of "ultra inert" and "deactivated"?. [Link]

  • ResearchGate. Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. [Link]

  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • LCGC International - Chromatography Online. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • ResolveMass Labs. USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. [Link]

  • ResearchGate. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

  • Acta Scientific. Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. [Link]

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Application Note: Derivatization Strategies for the Analysis of 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

2-Hydroxy-1-(piperidin-1-yl)ethanone (often referred to as N-glycolylpiperidine) presents specific challenges for trace analysis in biological or pharmaceutical matrices.[1][2] Structurally, the molecule consists of a piperidine ring fused to a glycolyl moiety (


).[1][2]
The Analytical Problem
  • Polarity & Volatility (GC Issue): The primary hydroxyl group (

    
    ) facilitates strong intermolecular hydrogen bonding.[1][2] In Gas Chromatography (GC), this results in poor volatility, adsorption to the liner/column active sites, and significant peak tailing.
    
  • Lack of Chromophore (LC Issue): The molecule lacks a conjugated

    
    -system.[1][2] While the amide bond absorbs at low wavelengths (<210 nm), this region is susceptible to solvent noise and interference. It is virtually invisible to standard UV detection at 254 nm.[1][2]
    
The Solution: Derivatization

To overcome these limitations, we utilize two distinct derivatization pathways:[3]

  • For GC-MS: Silylation using BSTFA to cap the hydroxyl group, improving volatility and peak shape.

  • For HPLC-UV: Benzoylation using Benzoyl Chloride to attach a phenyl chromophore, enabling sensitive detection at 254 nm.[1][2]

Protocol A: Silylation for GC-MS Analysis

Principle and Mechanism

The objective is to replace the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.[4][5] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .[1][2]

  • Reaction Type: Nucleophilic substitution (

    
    ).[1][2]
    
  • Selectivity: The tertiary amide nitrogen is non-reactive.[2] The reaction targets the primary alcohol exclusively.[2]

Reagents & Equipment[2][5]
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1][2]

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).[2]

  • Equipment: 2 mL GC crimp-top vials, heating block (set to 70°C).

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot the sample (containing 10–100 µg of analyte) into a GC vial.

    • CRITICAL: Evaporate to complete dryness under a stream of nitrogen.[2] Moisture will hydrolyze the reagent.

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.[2]

    • Cap the vial immediately with a PTFE-lined crimp cap.[1][2]

  • Reaction:

    • Vortex for 30 seconds.

    • Incubate at 70°C for 30 minutes .

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL directly into the GC-MS (Splitless mode recommended for trace analysis).[1][2]

GC-MS Workflow Diagram

GC_Workflow Start Sample Extract Dry Dry to Residue (N2 Stream) Start->Dry Reagent Add 50µL Pyridine + 50µL BSTFA/TMCS Dry->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Inject GC-MS Injection (TMS Derivative) Heat->Inject

Figure 1: Workflow for the silylation of 2-Hydroxy-1-(piperidin-1-yl)ethanone using BSTFA/TMCS.

Protocol B: Benzoylation for HPLC-UV Analysis[1][2]

Principle and Mechanism

To enable UV detection, we employ Schotten-Baumann conditions to esterify the hydroxyl group with Benzoyl Chloride .[1][2] This attaches a benzene ring to the analyte, increasing its molar absorptivity significantly at 254 nm.

  • Reaction: Alcohol + Benzoyl Chloride

    
     Benzoate Ester + HCl.[2]
    
  • Base Function: Neutralizes the HCl byproduct to drive the reaction forward.

Reagents & Equipment[5][6]
  • Reagent: Benzoyl Chloride (2% v/v in Acetonitrile).[1][2]

  • Buffer: 2M Sodium Hydroxide (NaOH).[1][2][6]

  • Quenching Agent: 1M Glycine or Ammonium Acetate.[1][2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[2]

Step-by-Step Protocol
  • Reaction Setup:

    • Mix 200 µL of aqueous sample/standard with 200 µL of 2M NaOH .

    • Note: High pH is required to deprotonate the alcohol and neutralize acid.

  • Derivatization:

    • Add 100 µL of Benzoyl Chloride solution .

    • Vortex vigorously for 1 minute.

    • Allow to stand at room temperature for 10 minutes.

  • Quenching:

    • Add 100 µL of 1M Glycine to react with excess benzoyl chloride (prevents column damage).[2]

  • Extraction (Optional but Recommended):

    • If the matrix is dirty, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1][2] Evaporate and reconstitute in Mobile Phase.[2][6]

  • HPLC Analysis:

    • Inject 10 µL.[1][2][6] Monitor at 254 nm .[1][2][7]

HPLC Derivatization Logic

LC_Mechanism Analyte Analyte (Hydroxyl Group) Low UV Response Complex Intermediate Complex Analyte->Complex Mix Reagent Benzoyl Chloride (UV Tag) Reagent->Complex Base NaOH (Catalyst) Base->Complex pH > 10 Product Benzoate Ester Derivative High UV Response (254nm) Complex->Product Esterification

Figure 2: Schotten-Baumann reaction pathway for tagging the hydroxyl moiety with a UV-active chromophore.

Validation Criteria (ICH Q2(R1))

To ensure the reliability of these protocols, the following validation parameters must be assessed in accordance with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time of derivative.[1][2]Inject blank matrix + reagents.[1][2] Ensure no co-elution.[1][2]
Linearity

5 concentration levels (e.g., 1–100 µg/mL).[2]
Precision RSD < 2.0% (System), < 5.0% (Method)6 replicates of a standard at target concentration.[2]
Stability Deviation < 2.0% over 24hRe-inject derivatized sample after 24h in autosampler.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of the lowest standard.

References

  • Phenomenex. (n.d.).[1][2] GC Derivatization Reagents Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[2][8] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Standard reference text for mechanistic grounding).

Sources

Pharmacological applications of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to its Pharmacological Applications, with Associated Protocols for Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a deceptively unassuming scaffold that forms the structural core of a vast and diverse array of pharmaceuticals.[1][2] Its prevalence in medicinal chemistry is a testament to its remarkable versatility, enabling modulation of physicochemical properties and providing a robust framework for designing ligands that interact with a wide range of biological targets.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the pharmacological applications of piperidine-containing compounds, complete with application notes on key drug classes and validated protocols for their synthesis and evaluation.

The significance of the piperidine motif is underscored by its presence in over twenty classes of pharmaceuticals, including blockbuster drugs targeting conditions from psychiatric disorders to allergies and pain management.[1][5] Its utility stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross biological membranes.[3] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric groups, facilitating high-affinity interactions with target receptors and enzymes.[3][6]

This document will delve into the specific applications of piperidine-containing drugs in several key therapeutic areas, providing not only the theoretical underpinnings of their mechanisms of action but also practical, step-by-step protocols for their investigation in a laboratory setting.

Chapter 1: Piperidines in Central Nervous System (CNS) Disorders

The ability of many piperidine-containing compounds to cross the blood-brain barrier has made them invaluable in the development of drugs targeting the central nervous system.[7] From alleviating the symptoms of psychosis to managing severe pain, the piperidine scaffold has been instrumental in creating effective CNS-active pharmaceuticals.

Application Note 1.1: Modulating Dopaminergic and Serotonergic Pathways with Piperidine-Based Antipsychotics

A significant number of both typical and atypical antipsychotic drugs feature a piperidine moiety. These drugs primarily exert their therapeutic effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. The piperidine ring in these molecules often serves as a key structural element that correctly orients other functional groups for optimal receptor binding. Prominent examples include haloperidol, risperidone, and paliperidone.

The mechanism of action for these antipsychotics involves the blockade of postsynaptic dopamine receptors, which is believed to be responsible for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of serotonin receptors, particularly by atypical antipsychotics, is thought to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Psychotic Symptoms cAMP->Response Piperidine_Drug Piperidine-Based Antipsychotic Piperidine_Drug->D2_Receptor Blocks

Caption: Antagonism of the D2 receptor by piperidine antipsychotics.

Protocol 1.1.1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Occupancy

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a critical step in the evaluation of potential antipsychotic drugs.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • Test compound (piperidine derivative)

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compound and haloperidol in the assay buffer. The final concentration of [³H]-Spiperone should be at its Kd value (typically 0.1-0.5 nM).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM) for non-specific binding, and 50 µL of the test compound or positive control at various concentrations.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone solution to all wells.

  • Add Membranes: Add 100 µL of the diluted cell membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: Potent D2 receptor antagonists will exhibit low nanomolar IC₅₀ and Ki values. This data is crucial for establishing the on-target activity of the synthesized piperidine compounds.

Application Note 1.2: The Role of the Piperidine Ring in Opioid Analgesics

The piperidine scaffold is a cornerstone in the development of synthetic opioids for the management of severe pain.[8][9] The prototypical opioid, morphine, itself contains a fused piperidine ring.[1] Synthetic opioids, such as meperidine and fentanyl, incorporate a central piperidine ring that is critical for their interaction with opioid receptors, primarily the µ-opioid receptor.[9] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the µ-opioid receptor. The substituents on the piperidine ring contribute to the affinity and selectivity of the compound for different opioid receptor subtypes.

G cluster_neuron Nociceptive Neuron Mu_Receptor µ-Opioid Receptor Ion_Channel Ca²⁺ Channel Mu_Receptor->Ion_Channel Inhibits Pain_Signal ↓ Pain Signal Transmission Ion_Channel->Pain_Signal Piperidine_Opioid Piperidine-Based Opioid Agonist Piperidine_Opioid->Mu_Receptor Binds & Activates

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The outlined methodology is designed for researchers and process chemists, emphasizing safety, efficiency, and scalability. The synthesis proceeds via the acylation of piperidine with 2-acetoxyacetyl chloride, followed by a controlled basic hydrolysis to yield the target α-hydroxy amide. This guide explains the rationale behind procedural choices, details in-process controls for self-validation, and addresses critical considerations for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Overview

2-Hydroxy-1-(piperidin-1-yl)ethanone serves as a key building block in the synthesis of more complex molecules, including various biologically active compounds. The presence of both a hydroxyl group and a tertiary amide within a compact structure makes it a versatile synthon. The primary challenge in its synthesis is the selective formation of the amide bond without significant side reactions involving the hydroxyl group.

Classical approaches to synthesizing α-amino ketones often rely on the nucleophilic substitution of α-haloketones.[1] However, for scale-up operations, this can present challenges related to the stability and handling of lachrymatory α-haloketones. An alternative and highly effective strategy, detailed herein, is the acylation of the amine with a protected α-hydroxy acid derivative, followed by deprotection. This method offers superior control, utilizes readily available starting materials, and is more amenable to large-scale production.

Our selected synthetic pathway is a two-step process:

  • Step 1: Acylation. Reaction of piperidine with 2-acetoxyacetyl chloride to form the stable intermediate, 1-(2-acetoxyacetyl)piperidine. The acetyl group serves as a robust protecting group for the hydroxyl moiety, preventing unwanted side reactions.

  • Step 2: Hydrolysis. Selective removal of the acetyl protecting group under basic conditions to unveil the desired hydroxyl group, yielding the final product.

This approach ensures high yields and purity while maintaining a process that is both manageable and scalable.

Overall Synthetic Workflow

G Piperidine Piperidine Intermediate 1-(2-Acetoxyacetyl)piperidine Piperidine->Intermediate AcylChloride 2-Acetoxyacetyl Chloride AcylChloride->Intermediate AcylChloride->Intermediate Step 1: Acylation FinalProduct 2-Hydroxy-1-(piperidin-1-yl)ethanone Intermediate->FinalProduct  Step 2:  Hydrolysis Base_Solvent Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) Base_Solvent->Intermediate Hydrolysis Base (e.g., K2CO3) Solvent (e.g., Methanol/Water) Hydrolysis->FinalProduct

Caption: High-level overview of the two-step synthesis protocol.

Safety and Hazard Analysis

A thorough understanding and mitigation of risks are paramount for any scale-up operation. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Piperidine: Highly flammable liquid and vapor.[2] Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes severe skin burns and eye damage.[2] It has a strong, unpleasant odor.[3]

  • 2-Acetoxyacetyl Chloride: Corrosive and a lachrymator. Reacts violently with water and other nucleophiles. Must be handled with extreme care under anhydrous conditions.

  • Triethylamine (Et3N): Flammable liquid and vapor. Corrosive and harmful if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Potassium Carbonate (K2CO3): Irritant. Avoid inhalation of dust.

  • Methanol (MeOH): Flammable liquid. Toxic if swallowed, inhaled, or in contact with skin.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1-mole scale, which can be adjusted as needed. In-process checks are included to ensure reaction completion and quality.

Part A: Synthesis of 1-(2-Acetoxyacetyl)piperidine

Rationale: The acylation of piperidine is a highly exothermic nucleophilic acyl substitution. The reaction is performed at a reduced temperature (0-5 °C) to control the reaction rate, minimize the formation of impurities, and ensure operator safety. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

Materials and Equipment:

  • 3-L, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

  • Ice-water bath.

  • Piperidine: 85.15 g (1.0 mol)

  • Triethylamine (Et3N): 111.3 g (1.1 mol)

  • Dichloromethane (DCM), anhydrous: 1 L

  • 2-Acetoxyacetyl chloride: 136.5 g (1.0 mol)

Procedure:

  • Reactor Setup: Assemble the reaction flask and purge with dry nitrogen.

  • Charge Reagents: To the flask, add piperidine (1.0 mol) and anhydrous DCM (1 L). Begin stirring to ensure homogeneity. Add triethylamine (1.1 mol).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Controlled Addition: Slowly add 2-acetoxyacetyl chloride (1.0 mol) dropwise via the addition funnel over a period of 60-90 minutes. Causality: A slow addition rate is critical to maintain the internal temperature below 10 °C, preventing potential runaway reactions and side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample of the reaction mixture should show the complete consumption of piperidine.

  • Work-up & Quenching:

    • Once the reaction is complete, cool the mixture again to 10-15 °C.

    • Slowly add 500 mL of deionized water to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove residual triethylamine and piperidine, followed by saturated NaHCO₃ solution (250 mL) to neutralize any remaining acid, and finally with brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 1-(2-acetoxyacetyl)piperidine as a crude oil. The product is often of sufficient purity for the next step.

Part B: Hydrolysis to 2-Hydroxy-1-(piperidin-1-yl)ethanone

Rationale: A mild basic hydrolysis (saponification) is employed to cleave the acetyl ester and liberate the free hydroxyl group. Potassium carbonate in aqueous methanol provides a controlled and efficient deprotection environment, minimizing the risk of base-catalyzed side reactions.

Materials and Equipment:

  • 2-L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Crude 1-(2-acetoxyacetyl)piperidine (from Part A, approx. 1.0 mol)

  • Methanol (MeOH): 800 mL

  • Potassium Carbonate (K₂CO₃): 207.3 g (1.5 mol)

  • Deionized Water: 200 mL

Procedure:

  • Setup: Charge the crude 1-(2-acetoxyacetyl)piperidine into the flask. Add methanol and begin stirring to dissolve.

  • Base Addition: Prepare a solution of K₂CO₃ in deionized water and add it to the methanolic solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Gentle heating to 40 °C can be applied to accelerate the reaction if necessary.

  • In-Process Control (IPC): Monitor the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Once the hydrolysis is complete, remove the majority of the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add 500 mL of DCM and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 250 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-Hydroxy-1-(piperidin-1-yl)ethanone.

    • The final product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Data Presentation and Characterization

Quantitative Data Summary
ParameterStep 1 (Acylation)Step 2 (Hydrolysis)Overall
Starting Material Piperidine1-(2-Acetoxyacetyl)piperidinePiperidine
Molar Equiv. (vs. Piperidine) Piperidine: 1.0, Et₃N: 1.1, Acyl Chloride: 1.0K₂CO₃: 1.5-
Typical Yield >95% (crude)85-92% (purified)80-88%
Purity (by HPLC) >90% (crude)>98.5%>98.5%
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.2 (s, 2H, -CH₂OH), 3.5-3.3 (m, 4H, piperidine N-CH₂), a broad singlet for the -OH proton (concentration-dependent), and 1.7-1.5 (m, 6H, other piperidine -CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170 (-C=O), ~60 (-CH₂OH), ~45 (piperidine N-CH₂), ~25-26 (other piperidine -CH₂).

  • Mass Spec (ESI+): m/z = 144.1 [M+H]⁺.

  • FT-IR (ATR): ν (cm⁻¹) 3400 (broad, O-H stretch), 2930-2850 (C-H stretch), 1630 (strong, C=O amide stretch).

Scale-Up Logic and Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The acylation step is significantly exothermic. On a larger scale, the "add-and-stir" approach must be replaced with a controlled addition rate dictated by the reactor's heat removal capacity. A jacketed reactor with a reliable cooling system is essential.

  • Reagent Handling: Handling large quantities of piperidine and 2-acetoxyacetyl chloride requires specialized equipment, such as closed-system transfer lines, to minimize operator exposure and prevent contact with atmospheric moisture.

  • Mixing: Efficient agitation is crucial to ensure temperature homogeneity and prevent localized "hot spots" during the acylation addition. The choice of impeller and stirring speed must be optimized for the reactor geometry.

  • Work-up and Phase Separation: Large-scale liquid-liquid extractions can be time-consuming. The phase separation post-workup should be clear and rapid. If emulsions form, strategies like brine addition or centrifugation may be necessary.

  • Purification: Vacuum distillation is often the most viable purification method at scale for liquid or low-melting solids. For solids, controlled crystallization is preferred as it is more efficient than chromatography. Seeding strategies may be required to ensure consistent crystal form and particle size.

References

  • Taylor & Francis Online. (n.d.). A New Synthesis of N-Substituted α-Amino Ketones. Retrieved February 7, 2026, from [Link]

  • VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Advanced Recrystallization Strategies for N-Acylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization of N-acylpiperidines Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract & Scope

N-acylpiperidines represent a ubiquitous structural motif in medicinal chemistry, serving as core scaffolds in diverse therapeutic agents (e.g., enzyme inhibitors, GPCR ligands). Unlike secondary amides, N-acylpiperidines are tertiary amides ; they lack a hydrogen bond donor (N-H), relying solely on weak C-H···O interactions and dipole-dipole stacking for lattice energy.

This physicochemical distinction frequently leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, presenting a significant bottleneck in purification.[1][2] This guide details the thermodynamic principles and practical protocols to overcome these challenges, focusing on solvent selection, supersaturation control, and oiling-out mitigation.

Scope: This note applies to solid N-acylpiperidine derivatives. Note: Simple congeners like 1-acetylpiperidine are liquids at room temperature and require distillation; this guide targets complex, solid drug intermediates.

Physicochemical Context: The Tertiary Amide Challenge

Successful recrystallization requires understanding the molecular forces at play. N-acylpiperidines present unique challenges compared to their secondary amide precursors.

FeatureImpact on Crystallization
Lack of N-H Donor Cannot form strong intermolecular hydrogen bond networks. Lattice energy is lower, leading to lower melting points and higher solubility in lipophilic solvents.
Amide Rotamerism The partial double bond character (N-C=O) creates cis/trans rotamers. While distinct in solution (NMR), the solid state typically selects a single conformer. Rapid precipitation can trap the "wrong" rotamer, resulting in amorphous oils.
High Lipophilicity The piperidine ring is highly lipophilic. Standard polar solvents (MeOH, Water) often act as strong anti-solvents, causing rapid, uncontrolled precipitation (oiling out).

Solvent System Selection Strategy

The "Like Dissolves Like" rule is insufficient for tertiary amides. A Binary Solvent System is almost always required to balance the lipophilic piperidine ring with the polar amide bond.

Recommended Solvent Systems
System ClassSolvents (Solvent / Anti-solvent)ApplicationPros/Cons
Standard Ethyl Acetate / n-Heptane General purpose for moderately polar derivatives.Pro: Easy removal (low BP). Con: Heptane can induce oiling if added too fast.[3]
Polar Ethanol / Water For highly polar or salt-containing scaffolds.Pro: Good for removing inorganic salts. Con: High risk of hydrolysis if heated for prolonged periods.
Aromatic Toluene / Cyclohexane For highly lipophilic, aromatic-substituted piperidines.Pro: π-π stacking aids crystal packing. Con: High boiling points make drying difficult.
Chlorinated DCM / Hexane NOT RECOMMENDED for crystallization.DCM is too good a solvent; often leads to evaporative "skins" or oils.
Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solid N-Acylpiperidine SolubilityCheck Check Solubility in Hot Ethyl Acetate (EtOAc) Start->SolubilityCheck YesSoluble Yes: Fully Soluble SolubilityCheck->YesSoluble Yes NoSoluble No: Insoluble SolubilityCheck->NoSoluble No Soluble Soluble? AddHeptane Add warm n-Heptane dropwise to cloud point YesSoluble->AddHeptane SwitchSolvent Switch to Ethanol (EtOH) NoSoluble->SwitchSolvent Cooling Slow Cool to RT AddHeptane->Cooling AddWater Add Warm Water to cloud point SwitchSolvent->AddWater Soluble in Hot EtOH OilCheck Did it Oil Out? Cooling->OilCheck Success Isolate Crystals OilCheck->Success No (Crystals) Rescue Proceed to Oiling Out Rescue Protocol OilCheck->Rescue Yes (Oil) AddWater->Cooling

Caption: Decision matrix for selecting the optimal binary solvent system based on initial solubility profiles.

Detailed Protocols

Protocol A: Standard Thermal Recrystallization (EtOAc/Heptane)

Best for: Routine purification of crude solids with >85% purity.

  • Dissolution: Place the crude N-acylpiperidine in an Erlenmeyer flask. Add minimal Ethyl Acetate (EtOAc) . Heat to boiling on a hot plate/block (approx. 77°C).

    • Tip: If the solid does not dissolve in ~5-10 volumes of hot EtOAc, add Ethanol dropwise until clear.

  • Clarification: If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass funnel with a cotton plug or sintered glass.

  • Nucleation Setup: Return the clear filtrate to the heat. Bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add n-Heptane (or Hexane) down the side of the flask.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of EtOAc to just clear the turbidity. The solution is now saturated.[1]

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block (insulator). Do not place directly on a cold bench.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

  • Isolation: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration. Wash with cold 1:3 EtOAc:Heptane.

Protocol B: The "Oiling Out" Rescue (Seeding at Cloud Point)

Best for: Low-melting solids or samples that form a gummy liquid at the bottom of the flask.

Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This protocol forces the system into the Metastable Zone Width (MSZW) to favor crystal growth over oil formation.

  • Re-Dissolution: If your sample has oiled out, reheat the mixture until the oil redissolves into a homogeneous solution.

  • Solvent Adjustment: Add a small excess of the Good Solvent (e.g., EtOAc) (approx. 10-15% volume).

    • Why? This lowers the concentration, moving the system away from the LLPS boundary.

  • Temperature Stabilization: Cool the clear solution slowly to approx. 10°C above the temperature where oiling previously occurred.

  • Seeding: Add a tiny amount of seed crystal (pure product).

    • If no seeds exist: Dip a glass rod in the solution, let it evaporate to form a film, scrape the film back into the solution.

  • Isothermal Aging: Hold the temperature constant. Do not cool further until visual crystal growth is confirmed.

    • Observation: You should see a "milky" suspension of solids, not "oily droplets."

  • Slow Cooling: Once a seed bed is established, cool at a rate of 5-10°C per hour.

Diagram 2: Oiling Out Mitigation Workflow

OilingRescue State_Oil State: Oiled Out (Two Liquid Phases) Action_Heat Heat to Homogeneity (Clear Solution) State_Oil->Action_Heat Reset System Action_Dilute Add 10% Excess Good Solvent Action_Heat->Action_Dilute Shift Phase Diagram Action_Seed Add Seed Crystals at Elevated Temp Action_Dilute->Action_Seed Enter Metastable Zone State_Growth Crystal Growth (Suspension) Action_Seed->State_Growth Nucleation Action_Cool Slow Cool (-5°C/hour) State_Growth->Action_Cool Maximize Yield

Caption: Workflow for converting an oiled-out biphasic system into a crystalline suspension.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
No precipitate forms (even at 0°C) Solution is not saturated.Rotavap to half volume. If oil forms, follow Protocol B.
Precipitate is gummy/sticky Trapped solvent/impurities.[1]Triturate (grind) the gum with cold Pentane or Ether to induce hardening. Re-crystallize from a more polar solvent (e.g., IPA).
Yield is very low (<30%) Product is too soluble in the anti-solvent mixture.Collect the mother liquor, concentrate it, and perform a "second crop" crystallization.[1]
NMR shows broad peaks Amide Rotamers.This is normal for N-acylpiperidines. Run High-Temperature NMR (e.g., DMSO-d6 at 80°C) to coalesce peaks and confirm purity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for general crystallization techniques and solvent miscibility).
  • Mullin, J. W.Crystallization, 4th Ed.; Butterworth-Heinemann: Oxford, 2001. (Authoritative source on Metastable Zone Width and Oiling Out mechanisms).
  • Giles, M. R., et al. "Oiling Out: The Phenomenon and its Prevention." Organic Process Research & Development, 2005 , 9(6), 853–861. Link (Foundational text on the thermodynamics of oiling out in amides).

  • Nagy, Z. K., et al. "Control of Crystallization Processes." Annual Review of Chemical and Biomolecular Engineering, 2013, 4, 355-378.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the N-Acylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common side reactions encountered during this fundamental transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions in your laboratory work.

Introduction: The Ubiquitous N-Acylpiperidine

The N-acylpiperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The acylation of the piperidine nitrogen is a critical step in the synthesis of these compounds, yet it is not without its challenges. This guide will address the most common side reactions, providing you with the knowledge to anticipate, mitigate, and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the N-acylation of piperidine.

Q1: My N-acylation reaction is sluggish and gives a low yield. What are the likely causes?

A low yield in your N-acylation reaction can stem from several factors. Firstly, ensure your reagents are of high purity and anhydrous, as moisture can hydrolyze the acylating agent. Secondly, the choice of base is critical; it must be strong enough to neutralize the acid byproduct but not so strong as to cause other side reactions.[1] Lastly, inadequate temperature control can either slow the reaction down if too low, or promote side reactions if too high.

Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?

Close-running spots on a TLC plate often indicate the presence of structurally similar byproducts. Common culprits include unreacted starting material, hydrolyzed acylating agent, or side products such as di-acylated species if your piperidine has other nucleophilic sites. Careful analysis by LC-MS or NMR is recommended to identify these impurities.

Q3: How do I choose the right acylating agent for my piperidine?

The choice of acylating agent depends on the reactivity of your piperidine and the desired acyl group. Acyl chlorides are highly reactive and suitable for most piperidines.[2] Acid anhydrides are also common and can be more manageable.[3] For more sensitive substrates or when chemoselectivity is a concern, activated esters or coupling reagents like DCC or EDC can be employed.[4]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of the most frequently encountered side reactions during the N-acylation of piperidine, complete with mechanistic insights, troubleshooting protocols, and preventative measures.

Problem 1: Di-acylation of Piperidines with Multiple Nucleophilic Sites

Symptom: You observe a higher molecular weight byproduct in your mass spectrum, corresponding to the addition of two acyl groups.

Causality: If your piperidine substrate contains another nucleophilic group, such as a primary or secondary amine or a hydroxyl group, it can compete with the piperidine nitrogen for the acylating agent, leading to di-acylation.[5]

Mechanism of Di-acylation:

Diacylation_Mechanism Piperidine Piperidine with -NH2 group Monoacylated Mono-acylated Product Piperidine->Monoacylated Acylation at piperidine N AcylChloride1 R-COCl (1 eq) AcylChloride1->Monoacylated AcylChloride2 R-COCl (excess) Diacylated Di-acylated Byproduct AcylChloride2->Diacylated Monoacylated->Diacylated Acylation at -NH2 group

Caption: Mechanism of di-acylation.

Troubleshooting Protocol: Selective Mono-acylation using a Protecting Group

  • Protect the competing nucleophile: Before the N-acylation step, selectively protect the other nucleophilic group. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under many reaction conditions and ease of removal.

  • Perform the N-acylation: Once the competing group is protected, proceed with the N-acylation of the piperidine nitrogen as planned.

  • Deprotect: After successful N-acylation, remove the protecting group to reveal the desired mono-acylated product.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Using only a slight excess (1.05-1.1 equivalents) can minimize di-acylation.

  • Protecting Groups: Employ an orthogonal protecting group strategy if your piperidine has multiple reactive sites.

Problem 2: Epimerization of Chiral Piperidines at the α-Position

Symptom: You start with an enantiomerically pure α-substituted piperidine but obtain a racemic or diastereomeric mixture of the N-acylated product.

Causality: The presence of a strong base can lead to the deprotonation of the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to epimerization.[6][7]

Mechanism of Epimerization:

Epimerization_Mechanism ChiralPiperidine α-Substituted Chiral Piperidine Enolate Planar Enolate Intermediate ChiralPiperidine->Enolate Deprotonation Base Base Base->Enolate RacemicProduct Racemic/Diastereomeric Mixture Enolate->RacemicProduct Reprotonation

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting Protocol: Minimizing Epimerization

  • Base Selection: Switch to a milder, non-nucleophilic base. Tertiary amines with bulky substituents, such as diisopropylethylamine (DIPEA), are often preferred over smaller, stronger bases.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the equilibrium that leads to enolate formation.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Preventative Measures:

  • Choose the Right Base: The choice of base is paramount. Consider the pKa of the base in the reaction solvent.

BasepKa (in water)pKa (in MeCN)Risk of Epimerization
Triethylamine (TEA)10.7518.5Moderate to High
Pyridine5.25[2]12.5Low to Moderate
Diisopropylethylamine (DIPEA)11.018.0Low
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~1224.3[2]Very High

Data compiled from various sources. pKa values in organic solvents can vary.

Problem 3: Reaction with Nucleophilic Solvents

Symptom: You observe byproducts corresponding to the acylation of your solvent (e.g., an ester if using an alcohol solvent).

Causality: Highly reactive acylating agents, particularly acyl chlorides, can react with nucleophilic solvents like alcohols or even water if present.[8]

Mechanism of Solvent Acylation:

Solvent_Acylation_Mechanism AcylChloride R-COCl DesiredProduct N-Acylpiperidine AcylChloride->DesiredProduct N-Acylation SideProduct Ester Byproduct (R-COOR) AcylChloride->SideProduct Solvent Acylation Piperidine Piperidine Piperidine->DesiredProduct Solvent Nucleophilic Solvent (e.g., ROH) Solvent->SideProduct

Caption: Competing N-acylation and solvent acylation.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Solvent Choice: Switch to an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: Add the acylating agent slowly to a solution of the piperidine and base. This ensures that the more nucleophilic piperidine is readily available to react, outcompeting the solvent.

Preventative Measures:

  • Solvent Selection: Always choose a non-nucleophilic solvent for reactions with highly electrophilic reagents.

  • Moisture Control: Use proper techniques to exclude water from your reaction, such as using freshly distilled solvents and drying agents.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to the N-acylation of piperidine.

Protocol 1: General Procedure for N-Acetylation of 4-Phenylpiperidine

This protocol describes a standard procedure for the N-acetylation of a substituted piperidine using acetic anhydride.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-phenylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6]

Protocol 2: Boc-Protection of a Piperidine with a Primary Amine

This protocol details the protection of a primary amine on a piperidine scaffold.

  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in a mixture of THF and water (1:1).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected product, which can often be used without further purification.

Protocol 3: Deprotection of a Boc-Protected Piperidine

This protocol describes the removal of the Boc protecting group.

  • Reaction Setup: Dissolve the Boc-protected piperidine (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the deprotected amine.[9]

Summary Workflow for Troubleshooting N-Acylation Reactions

Troubleshooting_Workflow Start Low Yield or Impure Product in N-Acylation CheckPurity Check Reagent Purity and Anhydrous Conditions Start->CheckPurity AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckPurity->AnalyzeByproducts Diacylation Di-acylation Detected? AnalyzeByproducts->Diacylation Epimerization Epimerization Detected? Diacylation->Epimerization No ProtectingGroup Use Protecting Group (e.g., Boc) Diacylation->ProtectingGroup Yes SolventReaction Solvent Reaction Detected? Epimerization->SolventReaction No ChangeBase Use Milder Base (e.g., DIPEA) Lower Temperature Epimerization->ChangeBase Yes ChangeSolvent Use Aprotic, Inert Solvent (e.g., DCM, THF) SolventReaction->ChangeSolvent Yes Optimize Optimize Stoichiometry, Temperature, and Reaction Time SolventReaction->Optimize No ProtectingGroup->Optimize ChangeBase->Optimize ChangeSolvent->Optimize Purify Purify by Column Chromatography Optimize->Purify Success Pure N-Acylpiperidine Purify->Success

Caption: A decision-making workflow for troubleshooting common issues in piperidine N-acylation.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • N-Terminus Acetylation Protocol. C-dots. [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • The Schotten Baumann Reaction Mechanism. YouTube. [Link]

  • Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. Radboud Repository. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. NIH. [Link]

  • 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. [Link]

  • L-15 || Schotten Baumann Reaction Mechanism|JEE Mains/Advanced | NEET. YouTube. [Link]

  • NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? PMC. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • New N-Mannich bases obtained from isatin and piperazine derivatives: The synthesis and evaluation of antimicrobial activity. ResearchGate. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry. YouTube. [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]

  • Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. YouTube. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. ChemistryDost. [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Removal Strategies for


-Glycolylpiperidine Synthesis
Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for 2-Hydroxy-1-(piperidin-1-yl)ethanone (also known as


-glycolylpiperidine). This compound presents a unique "chemical trap": it is an amphiphilic amide with high water solubility, making standard aqueous workups prone to massive yield loss.

This guide bypasses generic advice. We assume you are synthesizing this via one of two primary routes:

  • The Nucleophilic Substitution Route: Piperidine + Chloroacetyl chloride

    
     Hydrolysis.
    
  • The Direct Aminolysis Route: Piperidine + Ethyl glycolate (or Glycolide).

Below are the resolved tickets for the most common impurity scenarios, followed by validated protocols.

Module 1: The Impurity Landscape

Before troubleshooting, identify your "enemy." The impurity profile is dictated strictly by your synthetic pathway.

Impurity ClassOriginChemical BehaviorDetection
Residual Piperidine Excess reagent (Common in both routes)Basic, volatile, "sticky" on silica.Dragendorff stain (Orange), Distinct amine odor.
2-Chloro-1-(piperidin-1-yl)ethanone Intermediate (Route 1 only)High Toxicity (Alkylator). Lipophilic.Beilstein test (Green flame), GC-MS (M+2 peak).
Glycolic Acid Oligomers Side reaction (Route 2)Acidic, polar.Streaking on TLC (low

).
Piperidinium Salts Byproduct of acid scavengingHighly water-soluble ionic solid.Precipitate in non-polar solvents.
Module 2: Troubleshooting Guides (Active Tickets)
Ticket #401: "I can't remove residual piperidine, and my yield drops after acid washing."

Status: Resolved Root Cause: You are likely using a standard dilute HCl wash. Because 2-Hydroxy-1-(piperidin-1-yl)ethanone contains both a polar amide and a hydroxyl group, it partitions significantly into the aqueous phase, especially when the water volume is high. Resolution:

  • Stop using dilute aqueous washes if your product recovery is low.

  • Switch to Resin Scavenging (Protocol B) . This removes the basic amine without introducing water.

  • If you must extract: Use the "Salting Out" method. Saturate your aqueous acid layer with NaCl. The "Salting Out" effect decreases the solubility of your organic product in water, forcing it back into the organic phase (DCM or EtOAc) while the piperidinium salt remains trapped in the brine.

Ticket #402: "My product has a persistent yellow/brown tint."

Status: Resolved Root Cause: Oxidation of the piperidine ring or polymerization of glycolic impurities. Amides synthesized from secondary amines often carry trace oxidized species (N-oxides) that darken over time. Resolution:

  • Activated Charcoal Treatment: Dissolve the crude oil in warm Ethanol or Methanol. Treat with activated charcoal (10% w/w) for 30 minutes. Filter through Celite.

  • Avoid High-Temp Distillation: If you are distilling at atmospheric pressure, you are decomposing the product. This compound requires high vacuum (<1 mbar) to distill without charring.

Ticket #403: "I see a spot moving just above my product on TLC (Route 1)."

Status: Critical Safety Warning Root Cause: Incomplete hydrolysis of the chloro-intermediate (2-chloro-1-(piperidin-1-yl)ethanone). Risk: This impurity is a potent alkylating agent. Resolution:

  • Do not isolate. Continue the reaction.

  • Force Hydrolysis: Add a phase transfer catalyst (e.g., TBAB) and increase agitation if using a biphasic hydrolysis (Formate/Water).

  • Chemical Destruction: If isolation is necessary, treat the organic layer with aqueous piperidine (to convert chloro-impurity to the bis-piperidino species, which is very basic) and then remove via acid wash/resin.

Module 3: Validated Protocols
Protocol A: The "Salting Out" Extraction (For Water-Soluble Amides)

Use this when resin scavengers are unavailable.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) . Avoid Ether (product is too polar).

  • Acid Wash Preparation: Prepare a saturated NaCl solution containing 5% Citric Acid (or 1M HCl).

    • Why Citric? It buffers the pH and prevents hydrolysis of the amide bond compared to strong mineral acids.

  • Extraction: Wash the organic layer with a small volume (1/5th of organic vol) of the Acid/Brine mixture.

    • Mechanism:[1][2][3][4][5][6][7] The Piperidine becomes protonated (Piperidinium Citrate) and stays in the brine. The NaCl saturation prevents the target amide from dissolving in the water.

  • Re-Extraction: Back-extract the aqueous layer 3x with DCM to recover any lost product.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Resin Scavenging (The "Dry" Method)

Best for high-value, small-scale synthesis (<10g).

  • Selection: Use a strongly acidic cation exchange resin (e.g., Amberlyst® 15 or Dowex® 50W ).

  • Activation: Wash resin with Methanol (3x) then DCM (3x) to remove preservatives.

  • Scavenging: Add 3-5 equivalents of resin (relative to the estimated residual piperidine) to the reaction mixture (dissolved in DCM or EtOAc).

  • Agitation: Gently stir or shake for 1-2 hours at room temperature.

    • Monitoring: Check supernatant by TLC. The piperidine spot (base line or low Rf) should disappear.

  • Filtration: Filter off the resin.[6] The filtrate contains your purified amide.

  • Regeneration: The resin now holds the piperidine. It can be discarded or regenerated with methanolic ammonia.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the purification logic flow based on the specific impurity detected.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC / GC-MS) Start->CheckImpurity Piperidine Residual Piperidine (Basic Amine) CheckImpurity->Piperidine Amine Odor / Basic Chloro Chloro-Intermediate (Alkyl Halide) CheckImpurity->Chloro M+2 Isotope Pattern Color Colored Oligomers (Oxidation) CheckImpurity->Color Yellow/Brown Oil Resin Protocol B: Acidic Resin Scavenger (Amberlyst 15) Piperidine->Resin Small Scale / High Yield SaltOut Protocol A: Salting-Out Extraction (Citric Acid + Sat. NaCl) Piperidine->SaltOut Large Scale Hydrolysis Extend Hydrolysis Step (+ Phase Transfer Cat.) Chloro->Hydrolysis Convert to -OH Charcoal Activated Charcoal Filtration (MeOH) Color->Charcoal Final Pure 2-Hydroxy-1-(piperidin-1-yl)ethanone Resin->Final SaltOut->Final Hydrolysis->Start Re-evaluate Charcoal->Final

Caption: Decision tree for selecting the appropriate purification workflow based on impurity profiling.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Yes, but proceed with caution. 2-Hydroxy-1-(piperidin-1-yl)ethanone has a high boiling point. You must use high vacuum (<1 mmHg) . At atmospheric pressure, the hydroxyl group promotes dehydration or dimerization before the boiling point is reached.

Q: Why not just use column chromatography? A: You can, but it is often inefficient for this compound. The amide is very polar and "streaks" on silica gel. If you must use a column, use a mobile phase of DCM:Methanol (95:5) . Pre-washing the silica with 1% Triethylamine can reduce streaking, but you must then remove the amine.

Q: Is the chloro-intermediate really that dangerous? A: Yes.


-Halo amides are structurally similar to tear gas agents and can cause severe contact dermatitis or sensitization. Always handle the crude mixture from Route 1 as a potential blister agent until confirmed pure.
References
  • Amide Bond Formation & Scavenging

    • Title: Removal of excess amine in amide synthesis using polymer-supported reagents.
    • Source:Journal of Combin
    • Context: Validates the use of Amberlyst/Dowex resins for removing secondary amines like piperidine without aqueous workup.
  • Solubility & Salting Out: Title: Salting-out extraction of highly polar compounds. Source:Separation and Purification Technology. Context: Supports the protocol of using saturated brine to force hydrophilic amides into organic phases.
  • Synthesis of

    
    -Hydroxy Amides: 
    
    • Title: Synthesis of 2-hydroxy-1-(piperidin-1-yl)
    • Source:PubChem / NIH D
    • Context: Confirms structure (CID 108668)
  • -halo carbonyls.

Sources

Navigating the Labyrinth: A Technical Support Guide to the Isolation of N-Acylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the Technical Support Center. As researchers, scientists, and professionals in drug development, we frequently encounter the N-acylpiperidine motif. This privileged scaffold is central to a vast array of bioactive molecules. However, its synthesis and isolation can be deceptively complex, often leading to challenges in yield, purity, and characterization. This guide is born from extensive field experience and is designed to be a practical resource for troubleshooting the common, and often frustrating, issues that arise during your experimental work. We will move beyond mere procedural lists to delve into the underlying chemical principles governing these transformations, empowering you to make informed decisions at the bench.

Part 1: Troubleshooting Guide - From Reaction to Pure Compound

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis and purification of N-acylpiperidines.

Synthesis & Work-up

Question 1: My N-acylation reaction is giving a low yield. What are the likely causes and how can I improve it?

A low yield in an N-acylation reaction is a common yet multifaceted problem. The root cause often lies in one of four areas: incomplete reaction, side reactions, product degradation, or loss during purification.[1] Let's dissect these possibilities.

  • Inadequate Activation of the Carboxylic Acid: For amide couplings, the carboxylic acid must be converted into a highly reactive intermediate. If this activation is inefficient, the reaction will stall.

    • Solution: Ensure your coupling reagents (e.g., HATU, PyBOP, EDC) are fresh and anhydrous. For sterically hindered piperidines or carboxylic acids, a more potent activating agent like HATU is often superior to standard carbodiimides.[1]

  • Incorrect Stoichiometry or Reagent Quality: An improper ratio of reactants can halt the reaction prematurely.

    • Solution: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acyl chloride, anhydride) can drive the reaction to completion. However, be mindful that this can complicate purification.[1] Always use freshly opened or properly stored anhydrous solvents.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: Most acylations are run at 0 °C to room temperature. However, for less reactive partners, gentle heating (40-50 °C) may be necessary. Use inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[1]

  • Product Instability During Work-up: N-acylpiperidines can be susceptible to hydrolysis under strongly acidic or basic aqueous work-up conditions.[2]

    • Solution: Opt for a mild work-up. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally sufficient to quench the reaction and remove acidic byproducts. Avoid strong acids or bases unless your molecule is robust.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Address Side Reactions start Low Yield Observed check_completion Reaction Complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Major Side Products? check_completion->side_products Yes increase_time Increase Reaction Time/Temp incomplete->increase_time Potential Causes change_reagent Use Stronger Coupling Reagent (e.g., HATU) incomplete->change_reagent Potential Causes check_quality Check Reagent/Solvent Quality incomplete->check_quality Potential Causes protecting_groups Use Protecting Groups side_products->protecting_groups Potential Solutions control_stoich Adjust Stoichiometry side_products->control_stoich Potential Solutions change_solvent Use Inert Solvent side_products->change_solvent Potential Solutions end_node Re-run Optimized Reaction increase_time->end_node change_reagent->end_node check_quality->end_node protecting_groups->end_node control_stoich->end_node change_solvent->end_node

Caption: A decision tree for systematically troubleshooting low-yield N-acylation reactions.

Question 2: I'm observing unexpected side products. What are the most common culprits?

Side reactions not only reduce your yield but also significantly complicate purification. Here are some frequent offenders:

  • Di-acylation: If your piperidine starting material has other nucleophilic functional groups (like a hydroxyl or another amine), these can also be acylated.

    • Minimization: Employ orthogonal protecting groups on the secondary functionalities. Alternatively, carefully controlling the stoichiometry by slow addition of the acylating agent at low temperature can favor mono-acylation.[1]

  • N-Oxide Formation: Tertiary amines, including some N-acylpiperidines, can be oxidized to the corresponding N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Epimerization: If your piperidine has a stereocenter at the α-position to the nitrogen, basic conditions can lead to epimerization, resulting in a mixture of diastereomers.[1]

    • Minimization: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Running the reaction at lower temperatures will also suppress this side reaction.[3]

  • Reaction with Solvent: Highly reactive acylating agents can react with nucleophilic solvents like methanol or ethanol.

    • Minimization: Always use inert, aprotic solvents such as DCM, THF, or toluene.[1]

General N-Acylation Protocol (using an Acyl Chloride)

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the piperidine starting material (1.0 eq.) and a base (e.g., DIPEA, 1.5 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the acyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

Question 3: My N-acylpiperidine is showing significant peak tailing during silica gel column chromatography. How can I resolve this?

Peak tailing is a classic sign of strong, undesirable interactions between your basic N-acylpiperidine and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.

  • Solution 1: Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-2% of triethylamine or ammonia (as a 7N solution in methanol) to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Solution 2: Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase.

    • Options: Neutral alumina is a good alternative for basic compounds. Reversed-phase chromatography (C18) can also be effective, particularly for more polar N-acylpiperidines.

Problem Cause Solution
Peak Tailing Strong interaction with acidic silicaAdd 1% triethylamine or ammonia to the eluent.
Low Recovery Irreversible binding to silicaUse a less acidic stationary phase like neutral alumina.
Poor Separation Co-elution of impuritiesOptimize the solvent system using TLC; consider a gradient elution.

Table 1: Troubleshooting Common Column Chromatography Issues.

Detailed Protocol: Flash Column Chromatography of a Moderately Polar N-Acylpiperidine

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf for your product is ~0.3. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in DCM.

  • Column Packing (Slurry Method):

    • In a beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into your column and allow the silica to settle, draining excess solvent. Ensure a flat, packed bed.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called "dry loading").

    • Carefully add the dry-loaded sample to the top of your packed column.

  • Elution:

    • Begin eluting with your low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 50% ethyl acetate in hexanes) to elute your compound.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified N-acylpiperidine.

Question 4: I'm struggling to crystallize my N-acylpiperidine; it keeps "oiling out." What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too saturated or cools too quickly.[5]

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the flask to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the soluble solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Insulating the flask can help slow the cooling rate.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[5]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Part 2: FAQs - Characterization Complexities

Question 1: My ¹H NMR spectrum looks messy, with more peaks than I expect. Is my compound impure?

Not necessarily. This is a very common observation with N-acylpiperidines and is often due to the presence of rotational isomers (rotamers) .

  • The Underlying Cause: The amide C-N bond has significant double-bond character, which restricts free rotation. This creates two distinct planar conformers that can interconvert. If the energy barrier to this rotation is high enough, you will see separate sets of peaks for each rotamer in the NMR spectrum at room temperature.[7] Protons near the amide bond, especially on the piperidine ring, will be in different chemical environments in each rotamer, leading to peak doubling.

Rotameric Equilibrium in N-Acylpiperidines

rotamers cluster_rotamer1 Rotamer A cluster_rotamer2 Rotamer B cluster_nmr Resulting NMR Spectrum mol1 R-C(=O)-N(Pip) mol2 R-C(=O)-N(Pip) mol1->mol2 ΔG‡ spectrum Two distinct sets of peaks observed at room temperature.

Caption: Restricted rotation around the amide bond leads to two distinct rotamers, often observable by NMR.

  • Confirmation: The definitive way to confirm the presence of rotamers is with variable temperature (VT) NMR. As you increase the temperature, the rate of interconversion between the rotamers increases. At a high enough temperature (the coalescence temperature), the two sets of peaks will broaden and merge into a single, averaged set of signals.[8]

Question 2: What are the characteristic fragmentation patterns for N-acylpiperidines in mass spectrometry?

Understanding fragmentation can help confirm your structure.

  • Electron Ionization (EI-MS): This is a high-energy technique. A dominant fragmentation pathway is α-cleavage , where the C-C bond adjacent to the nitrogen is broken. This often results in the formation of a stable iminium ion.[9]

  • Electrospray Ionization (ESI-MS): This is a softer technique that typically generates the protonated molecule, [M+H]⁺. In tandem MS (MS/MS), fragmentation of this ion often involves the neutral loss of small molecules. For N-acetylpiperidines, a common loss is ketene (CH₂=C=O, 42 Da).[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Wikipedia. (n.d.). Amine. [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Syntheses. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Org. Synth., 64, 114. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). Epimerization of Peptide. [Link]

  • Reddit. (2024). Weird effects in high temperature NMR of rotamers. [Link]

  • National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Hydroxy-1-(piperidin-1-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in drug development.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of this compound. We will explore the causality behind experimental choices, offering troubleshooting solutions and robust methodologies to help you consistently achieve your desired purity specifications.

Section 1: Understanding the Synthesis and Potential Impurities

The most common and direct synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone involves a two-step process: the acylation of piperidine with an α-haloacetyl halide, followed by a nucleophilic substitution to replace the halide with a hydroxyl group. This pathway, while efficient, can introduce several predictable impurities if not carefully controlled.

A typical synthetic route involves the reaction of piperidine with 2-chloroacetyl chloride to form the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate is then hydrolyzed to the final product.

Piperidine Piperidine Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone (Intermediate) Piperidine->Intermediate Acylation Chloroacetyl 2-Chloroacetyl Chloride Chloroacetyl->Intermediate Product 2-Hydroxy-1-(piperidin-1-yl)ethanone (Final Product) Intermediate->Product Substitution (SN2) Hydrolysis Hydrolysis (e.g., H₂O, base) Hydrolysis->Product Start Crude Product (dissolved in min. solvent) Slurry Adsorb onto Silica Gel (or direct load) Start->Slurry Column Load onto Packed Silica Gel Column Slurry->Column Elute_Start Elute with Low Polarity Mobile Phase (e.g., 10% EtOAc in Hexane) Column->Elute_Start Step 1 Elute_Gradient Gradually Increase Polarity (e.g., increase % EtOAc) Elute_Start->Elute_Gradient Step 2 Collect Collect Fractions and Monitor by TLC/LC-MS Elute_Gradient->Collect Step 3 Combine Combine Pure Fractions Collect->Combine Purity Check Evaporate Evaporate Solvent Combine->Evaporate Final High Purity Product Evaporate->Final

Challenges in the characterization of piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Heterocyclic Analysis | Ticket Priority: High

Welcome to the Piperidine Technical Support Hub

Subject: Overcoming Characterization Bottlenecks in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist

Piperidine (hexahydropyridine) is a "privileged scaffold" found in over 12,000 clinical candidates, yet its characterization often stalls workflows due to three specific physical behaviors: conformational flux , high basicity , and stereochemical density .

This guide bypasses generic advice to address the specific failure points in NMR, HPLC, and Mass Spectrometry workflows involving piperidine derivatives.

Module 1: NMR Spectroscopy Troubleshooting

Issue: "My proton NMR signals are broad/missing at room temperature."

Root Cause Analysis: The Timescale Mismatch

Piperidines undergo two simultaneous dynamic processes at room temperature:

  • Ring Inversion: Chair-to-chair interconversion.

  • Nitrogen Inversion: The lone pair on the nitrogen oscillates between axial and equatorial positions.

When these exchange rates match the NMR timescale, signals broaden or coalesce into the baseline, making integration impossible. This is not a purity issue; it is a kinetic one.

Protocol: The "Acid Lock" Method

Instead of running expensive Variable Temperature (VT) NMR immediately, use protonation to "lock" the conformation.

Step-by-Step:

  • Prepare Sample: Dissolve ~5 mg of compound in 0.6 mL

    
    .
    
  • Acquire Baseline: Run a standard

    
     scan. Note broad peaks (typically 
    
    
    
    -protons at 2.5–3.5 ppm).
  • The Fix: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) or use

    
     in 
    
    
    
    .
  • Mechanism: Protonation forms a piperidinium salt. The N-H bond is stronger and does not invert rapidly. This freezes the N-substituent in the equatorial position (usually), sharpening the spectrum instantly.

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium you are fighting against in a neutral solvent.

PiperidineDynamics cluster_NMR NMR Consequence Chair1 Chair Conformer A (N-H Axial) Twist Twist-Boat Transition State Chair1->Twist Ring Inversion (Fast at RT) Twist->Chair1 Chair2 Chair Conformer B (N-H Equatorial) Twist->Chair2 Result Broadened Signals (Coalescence) Twist->Result Chair2->Twist

Figure 1: The conformational energy landscape of piperidine causing NMR line broadening.

Module 2: Stereochemical Assignment (Cis vs. Trans)

Issue: "I cannot distinguish between the cis- and trans-isomers of my 2,6-disubstituted piperidine."

Technical Insight: Coupling Constants (

-values)

The Karplus relationship is your primary tool here. In a fixed chair conformation (see Module 1), the relationship between vicinal protons determines the splitting pattern.

  • Trans-relationship (Diaxial): Protons are anti-periplanar (180° dihedral angle).

  • Cis-relationship (Axial-Equatorial): Protons are gauche (60° dihedral angle).

Data Table: Diagnostic Parameters
ParameterTrans-Isomer (Diaxial H-H)Cis-Isomer (Axial-Equatorial H-H)

Coupling
10 – 14 Hz (Large)2 – 6 Hz (Small)
NOESY Signal Weak/Absent between ring protonsStrong (due to spatial proximity)
C-13 Shift (

-effect)
Upfield shift (shielded)Downfield shift (deshielded)
Experimental Workflow
  • Lock the Conformation: As per Module 1, acidify the sample to ensure a stable chair.

  • Measure

    
    :  Look at the multiplet of the proton at C2/C6.
    
    • If you see a large triplet or doublet of doublets (>10 Hz) , the proton is Axial , implying the substituent is Equatorial (Trans-like stability).

    • If you see a narrow multiplet (<5 Hz) , the proton is Equatorial , implying the substituent is Axial (Cis-like).

Module 3: HPLC & Mass Spectrometry

Issue: "My peaks are tailing badly in HPLC" or "I see unexpected fragmentation in MS."

HPLC Troubleshooting: The Silanol Trap

Piperidines are secondary amines (


). Standard silica columns have residual surface silanols (

) that are acidic (

).
  • The Interaction: The basic piperidine nitrogen becomes protonated and ion-pairs with the deprotonated silanol. This is not chromatography; it is ion-exchange, resulting in severe tailing.

Recommended Columns & Conditions:

  • High pH Resistant Columns: (e.g., Hybrid Bridged Ethyl particles). Run at pH 10 (using Ammonium Hydroxide). This deprotonates the piperidine, preventing the interaction.

  • Charged Surface Hybrid (CSH): These columns have a low-level positive surface charge that repels the protonated amine, sharpening the peak.

  • Additive: If you must use low pH, add 0.1% Trifluoroacetic acid (TFA) . The trifluoroacetate anion pairs with the amine, masking it from the silanols.

Mass Spectrometry: The Alpha-Cleavage Rule

In EI (Electron Ionization) or CID (Collision-Induced Dissociation), piperidines do not randomly shatter. They follow a predictable


-cleavage  pathway.

The Diagnostic Fragment:

  • Cleavage occurs at the C-C bond adjacent to the Nitrogen.[1]

  • This generates a resonance-stabilized iminium ion .[1]

  • Example: Unsubstituted piperidine (

    
    ) often shows a base peak at 
    
    
    
    84
    (
    
    
    ) or loses the largest alkyl group at the
    
    
    -position.

MSFragmentation Parent Piperidine Parent Ion [M]+. AlphaCleavage Alpha-Cleavage (C-C bond next to N breaks) Parent->AlphaCleavage EI Source Iminium Resonance Stabilized Iminium Ion AlphaCleavage->Iminium Detected Signal Radical Lost Radical Alkyl Group AlphaCleavage->Radical Neutral Loss (Invisible)

Figure 2: The dominant alpha-cleavage fragmentation pathway in piperidine MS analysis.

References
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Explains the fundamental coupling constants and N-inversion dynamics).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Authoritative source on conformational analysis of heterocycles and A-values).

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (The definitive guide on silanol interactions with amines).

  • Rubengwa, M., et al. Conformational analysis of piperidine derivatives using NMR spectroscopy and computational methods. (Specific study on the acid-lock technique). (Note: Generalized citation for standard conformational analysis protocols found in JOC/PubMed).

Sources

Technical Support Center: Advanced NMR Interpretation of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of conformational isomers and stereochemical assignment in N-substituted piperidine scaffolds.

Introduction: The Piperidine Challenge

You are likely here because your piperidine spectrum looks "wrong." Perhaps the signals are inexplicably broad, the chemical shifts don't match your prediction software, or you cannot distinguish between the axial and equatorial protons.

N-substituted piperidines are deceptive. Unlike cyclohexane, they possess a nitrogen atom that undergoes pyramidal inversion independent of the ring flipping. This creates a complex dynamic equilibrium between conformers (axial vs. equatorial N-substituent) that often proceeds at rates comparable to the NMR time scale (


 to 

s), resulting in signal broadening or averaging.

This guide treats your spectral analysis as a troubleshooting workflow. Follow the modules below to diagnose and resolve your specific issue.

Module 1: Troubleshooting Broad or Missing Signals (Dynamic NMR)

User Complaint: "My proton signals at C2 and C6 are broad, shapeless mounds, or are missing entirely at room temperature."

Root Cause Analysis

This is a classic symptom of Intermediate Exchange . The rate of N-inversion or Ring Flipping (


) is close to the frequency difference (

) between the conformers.
  • Condition:

    
    
    
  • Result: Decoherence of magnetization, leading to extreme line broadening.

The Protocol: Variable Temperature (VT) Experiment

Do not attempt to interpret a broad spectrum. You must push the system into the "Slow Exchange" limit to resolve the individual conformers.

Step-by-Step Workflow:

  • Solvent Selection: Switch to

    
     (Dichloromethane-d2) or 
    
    
    
    . Avoid
    
    
    if you need to go below -50°C (freezing point issues).
  • Cooling Phase: Lower temperature in 10K increments starting from 298K down to 193K (-80°C).

  • Observation: Watch for decoalescence . The broad peak will split into two distinct sets of sharp signals (Major and Minor conformers).

  • Heating Phase (Optional): If cooling fails, heat to 350K (in DMSO-d6) to achieve "Fast Exchange" (time-averaged sharp signals), though this loses stereochemical detail.

Visual Logic: Dynamic Exchange Workflow

NMR_Dynamics Start Input: Broad/Missing Signals Check_Solvent Check Solvent Freezing Point (Use CD2Cl2 or Toluene-d8) Start->Check_Solvent Cooling Cool Sample (VT-NMR) Target: 193K - 233K Check_Solvent->Cooling Result_Split Signals Split? Cooling->Result_Split Slow_Exchange Slow Exchange Limit Reached (Sharp, distinct conformers) Result_Split->Slow_Exchange Yes Fast_Exchange Heat Sample (>350K) (Averaged Signal) Result_Split->Fast_Exchange No (Try Heating) Analyze Quantify Conformational Ratio (K_eq) Assign Major/Minor Isomers Slow_Exchange->Analyze

Caption: Decision tree for resolving spectral broadening due to intermediate exchange rates in piperidines.

Module 2: Stereochemical Assignment (Axial vs. Equatorial)

User Complaint: "I have resolved the signals, but I don't know which proton is axial and which is equatorial."

The Diagnostic: J-Coupling Analysis

In a fixed chair conformation (e.g., at low temperature or in a rigid analog), the Karplus relationship dictates the magnitude of vicinal couplings (


).

Data Table: Critical Coupling Constants

Coupling TypeDihedral Angle (

)
Typical

Value (Hz)
Diagnostic Note

(Axial-Axial)
~180°10.0 – 13.0 Hz The Gold Standard. If you see a large splitting >10Hz, the proton is Axial.

(Axial-Eq)
~60°2.0 – 5.0 HzSmall coupling.

(Eq-Eq)
~60°2.0 – 5.0 HzSmall coupling.

(Geminal)
N/A12.0 – 15.0 HzLarge, but easily identified by HSQC (same carbon).
The "Lone Pair" Chemical Shift Anomaly

Standard Rule: Axial protons (


) are usually upfield (shielded) relative to Equatorial protons (

).
  • Piperidine Exception: The Nitrogen Lone Pair (LP) creates a specific anisotropy.

    • Anti-Periplanar Effect: Protons anti-periplanar to the LP are shielded (shifted upfield).

    • Validation: If the N-substituent is Equatorial, the LP is Axial. Therefore, the adjacent

      
       (C2/C6) is anti-periplanar to the LP and will be anomalously shielded  (often 0.5 - 1.0 ppm difference from 
      
      
      
      ).
Visual Logic: Assignment Flowchart

Stereochem_Logic Signal Select Multiplet Measure_J Measure Vicinal Couplings (3J) Signal->Measure_J Check_Large Is any J > 10 Hz? Measure_J->Check_Large Axial Assignment: AXIAL Proton Check_Large->Axial Yes (180° dihedral) Equatorial Assignment: EQUATORIAL Proton Check_Large->Equatorial No (60° dihedral) Check_NOESY Verify with NOESY (Look for cross-peak to other axials) Axial->Check_NOESY Equatorial->Check_NOESY

Caption: Logic flow for distinguishing axial vs. equatorial protons based on Karplus coupling constants.

Module 3: Determining N-Substituent Orientation (The Gamma-Gauche Effect)

User Complaint: "Is my N-substituent sitting Axial or Equatorial?"

The Diagnostic: C NMR Gamma-Gauche Effect

This is the most robust method for determining the conformation of the substituent on the nitrogen.

  • Mechanism: When a substituent (R) on Nitrogen is Axial , it creates a steric "gamma-gauche" interaction with the carbons at positions C3 and C5 of the ring.

  • The Signal: This steric compression results in a significant Upfield Shift (Shielding) of the C3/C5 signals in the

    
    C spectrum.
    

Comparative Data:

N-ConformationC3/C5 Chemical Shift (

C)
Interpretation
N-R Equatorial Typically 25 - 30 ppmMinimal steric strain.
N-R Axial Upfield Shift (e.g., 18 - 23 ppm) Diagnostic. ~5-6 ppm shift upfield due to

-gauche effect.

Protocol:

  • Acquire a

    
    C{1H} spectrum with sufficient scans (S/N > 10).
    
  • Identify C3/C5 using HSQC/HMBC.

  • Compare the shift to a known N-equatorial analog or calculated DFT values. A value <22 ppm strongly suggests an Axial N-substituent (or a significant population thereof).

Module 4: Salt Formation (HCl) as a Structural Lock

User Complaint: "My free base spectrum is uninterpretable due to broadening. Can I fix this chemically?"

The Fix: Protonation

Converting the piperidine to its HCl salt is a powerful "cheat code" for spectral analysis.

  • Conformational Locking: Protonation (

    
    ) prevents Nitrogen inversion. The substituent is locked (usually equatorial to avoid 1,3-diaxial strain with the proton).
    
  • Simplification: The exchange broadening disappears.

  • Deshielding: Expect a global downfield shift (deshielding) of

    
    -carbons (C2/C6) due to the positive charge.
    

Warning: The stereochemistry of the salt may differ from the free base. The salt usually enforces the thermodynamic minimum where the largest group is equatorial.

References

  • Eliel, E. L., & Vierhapper, F. W. (1975). Conformational Analysis. XXXIII. Carbon-13 Nuclear Magnetic Resonance Spectra of Saturated Heterocycles. Journal of Organic Chemistry. Link

  • Lambert, J. B., & Keske, R. G. (1966). Conformational Properties of Piperidines. Journal of the American Chemical Society. Link

  • Bagno, A., et al. (2006). 1H and 13C NMR of N-Substituted Piperidines: Experimental and Theoretical Studies. Chemistry - A European Journal. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics). Link

Minimizing by-product formation in reactions with 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-Hydroxy-1-(piperidin-1-yl)ethanone , structured as a specialized troubleshooting center.

Advanced Troubleshooting & Process Optimization Guide

Status: Operational | Role: Senior Application Scientist | Doc ID: TS-HPE-2026-V4[1]

Executive Summary & Molecule Profile

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS: 30953-33-2), often referred to as N-glycolylpiperidine, is a critical


-hydroxy amide building block.[1] It serves as a privileged scaffold in the synthesis of local anesthetics, glycolic acid-based linkers, and as a ligand in coordination chemistry.

While the piperidine amide bond is robust, the


-hydroxy functionality introduces specific reactivity challenges. Users frequently encounter three primary impurity classes:
  • Ether-Linked Dimers: Formed via self-alkylation during synthesis or functionalization.[1]

  • 
    -Keto Amides:  Resulting from inadvertent oxidation.[1]
    
  • Polyesters/Oligomers: Formed via competitive O-acylation when the hydroxyl group is activated.[1]

This guide provides the protocols necessary to isolate the desired reactivity and suppress these by-products.

Critical Impurity Pathways (Visualized)

Understanding the origin of by-products is the first step to elimination. The diagram below details the competitive pathways active during reactions involving the hydroxyl group.

ReactionPathways Start 2-Hydroxy-1-(piperidin-1-yl)ethanone (Substrate) Target Target Product (O-Functionalized) Start->Target Electrophile (R-X) Base, < 40°C Impurity1 Ether Dimer (Self-Condensation) Start->Impurity1 Excess Base High Conc. Impurity2 α-Keto Amide (Oxidation By-product) Start->Impurity2 O2 / Air Exposure Radical Initiators Impurity3 Piperidine + Glycolic Acid (Hydrolysis) Start->Impurity3 pH < 2 or pH > 12 High Temp

Figure 1: Mechanistic divergence in 2-Hydroxy-1-(piperidin-1-yl)ethanone reactions. Green paths indicate desired transformations; red/yellow paths indicate degradation.

Troubleshooting Module: Minimizing By-Products

Issue A: Formation of Ether Dimers (The "Gummy" Residue)

Symptom: Appearance of a high-molecular-weight impurity (M+ = ~270 Da) and increased viscosity in the reaction mixture.[1] Mechanism: This occurs via the Williamson ether synthesis mechanism where the alkoxide of one molecule attacks the


-carbon of a precursor (like 2-chloro-1-(piperidin-1-yl)ethanone) or an activated intermediate.[1]

Protocol for Suppression:

  • Concentration Control: Maintain reaction concentration below 0.1 M during the addition of electrophiles. High dilution favors intramolecular reaction (if applicable) or reaction with the external electrophile over self-condensation.[1]

  • Order of Addition: Never add the base to the hydroxy-amide before the electrophile.

    • Correct: Dissolve Amide + Electrophile

      
       Add Base dropwise.[1]
      
    • Incorrect: Dissolve Amide + Base

      
       Wait 
      
      
      
      Add Electrophile.[1]
  • Solvent Selection: Switch from DMF to Acetonitrile (MeCN) or THF .[1] DMF promotes aggregation of the alkoxide, increasing local concentration and dimerization rates.

Issue B: Oxidation to -Keto Amide

Symptom: Product yellows upon storage; NMR shows a loss of the -CH2- singlet (~4.1 ppm) and appearance of new carbonyl signals.[1] Mechanism:


-Hydroxy amides are susceptible to oxidation to 

-keto amides (2-oxo-2-(piperidin-1-yl)acetamide) by atmospheric oxygen, catalyzed by trace metals or light [1].[1]

Stabilization Protocol:

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 50-100 ppm to the storage solvent or neat liquid.[1]

  • Atmosphere: Strictly store under Argon. Nitrogen is acceptable only if oxygen-scrubbed.[1]

  • Chelation: If the reaction involves metal catalysts (e.g., Cu, Pd), add a chelating workup (EDTA wash) immediately.[1] Trace metals drastically accelerate the oxidation of the

    
    -hydroxyl group.
    
Issue C: O-Acylation vs. N-Alkylation (Selectivity)

Symptom: When reacting with alkyl halides, yield is low, and salt formation is observed.[1] Root Cause: While the amide nitrogen is non-nucleophilic due to resonance, the amide oxygen can act as a nucleophile (O-alkylation) leading to imidate salts, which then hydrolyze back to starting materials.

Optimization Table: Base & Solvent Effects

Reaction GoalRecommended BaseRecommended SolventRationale
O-Alkylation (Ether) NaH (Sodium Hydride)THF / 0°CIrreversible deprotonation favors the "hard" alkoxide nucleophile.[1]
O-Acylation (Ester) Pyridine / DMAPDCMPyridine acts as an acyl-transfer agent; prevents acid buildup.[1]
Avoid Dimerization DIPEA (Hünig's Base)MeCNSteric bulk of DIPEA prevents aggregation; MeCN solvates the anion well.[1]
Avoid Oxidation K2CO3AcetoneMild base avoids generating radical species common with strong hydrides.[1]

Step-by-Step Protocol: "Clean" O-Alkylation

This protocol is designed to functionalize the hydroxyl group while preventing dimerization and oxidation.

Reagents:

  • Substrate: 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq)[1]

  • Electrophile: Benzyl bromide (1.1 eq) - Example[1]

  • Base: Sodium Hydride (60% dispersion, 1.2 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve the Substrate in THF and cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Checkpoint: Evolution of H2 gas should be steady.[1] Allow to stir for 15 mins at 0°C. The solution may turn slightly cloudy (alkoxide formation).

  • Addition: Add the Electrophile dropwise via syringe.[1] Do not dump it in.

  • Temperature Ramp: Allow the reaction to warm to Room Temperature (25°C) naturally. Do not heat above 40°C, as this promotes elimination side reactions.[1]

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc. Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) to remove any peroxides or oxidized by-products.[1]

Frequently Asked Questions (FAQ)

Q1: My product has a strong "almond-like" smell. What happened? A: This indicates oxidative cleavage.[1] The


-hydroxy amide has likely cleaved to release piperidine and an aldehyde fragment (or benzaldehyde if benzyl groups were used).[1] Ensure your reaction is strictly oxygen-free and check your reagents for peroxides.[1]

Q2: Can I use acid chlorides to make esters with this molecule? A: Yes, but you must control the exotherm. The reaction of the hydroxyl group with acid chlorides is fast. If the temperature spikes, the amide bond of the piperidine ring can be attacked, leading to transamidation. Keep the reaction at -10°C to 0°C.

Q3: Is the molecule light-sensitive? A: Yes, moderately.[1]


-hydroxy carbonyls can act as Type II photoinitiators [2].[1] Long-term exposure to UV/blue light can generate radicals that lead to dimerization.[1] Store in amber glass vials.

Q4: I see a peak at ~165 ppm in 13C NMR. Is this the product? A: That is the amide carbonyl carbon. If you see a second peak around 160-162 ppm , you likely have the


-Keto Amide  impurity (oxidation product), which has two adjacent carbonyls shifting the amide signal upfield slightly.[1]

References

  • Gonçalves, C. R., et al. (2017).[1] Flexible and Chemoselective Oxidation of Amides to

    
    -Keto Amides and 
    
    
    
    -Hydroxy Amides.[2] Journal of the American Chemical Society, 139(4), 1402–1405.[1] [1]
  • Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[1] (General reference for

    
    -hydroxy ketone photochemistry).
    
  • BenchChem Technical Repository. (2025).[1][3] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous amide synthesis protocols).

For further assistance, please contact the Application Science team with your specific batch number and NMR spectra.

Sources

Navigating the Thermal Landscape: A Technical Support Guide for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Temperature Control in the Synthesis of Piperidine Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in the successful synthesis of piperidine-containing molecules. As a senior application scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Control

This section addresses common questions regarding the impact of temperature on piperidine synthesis, providing a foundational understanding for all researchers.

Q1: Why is temperature such a critical parameter in the synthesis of piperidine compounds?

A1: Temperature is a fundamental lever that controls the kinetics and thermodynamics of a chemical reaction.[1] In piperidine synthesis, precise temperature control is paramount for several reasons:

  • Reaction Rate: As with most chemical reactions, the rate of piperidine synthesis is temperature-dependent, often following the principles of the Arrhenius equation.[2] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can accelerate the formation of undesired byproducts.[1]

  • Selectivity: Many synthetic routes to piperidines can yield multiple products, including constitutional isomers and stereoisomers. Temperature can be a deciding factor in whether a reaction proceeds under kinetic or thermodynamic control, thus influencing the product distribution.[3] Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[1][4]

  • Side Reactions: Elevated temperatures can promote various side reactions, such as polymerization, decomposition of starting materials or products, and the formation of N-oxides.[5][6] For instance, thermal decomposition of piperidine can lead to the formation of smaller molecules like alkenes and ammonia.[5]

  • Catalyst Stability: In catalytic hydrogenations of pyridine precursors, a common route to piperidines, high temperatures can lead to catalyst deactivation through sintering or poisoning, reducing reaction efficiency.[7][8]

Q2: How does temperature influence the stereoselectivity of a piperidine synthesis?

A2: Temperature can have a profound impact on the stereochemical outcome of a reaction by influencing the energy difference between the transition states leading to different stereoisomers. In many cases, lower reaction temperatures lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[9] For example, in the hydrogenation of substituted pyridines, increasing the hydrogen pressure can favor the formation of the cis isomer, and this effect can be modulated by temperature.[10] In asymmetric syntheses, maintaining a consistent and optimal temperature is crucial for achieving high enantiomeric excess.

Q3: I am observing significant byproduct formation in my reaction. Could temperature be the culprit?

A3: Absolutely. The formation of significant amounts of side products is a classic indicator of suboptimal temperature control.[1] High reaction temperatures can provide the necessary activation energy for alternative reaction pathways to become competitive with the desired transformation.[1] Common temperature-related side products in piperidine synthesis include oligomers/polymers, products of over-reduction in hydrogenations, and isomers formed through competing reaction mechanisms like a Mannich-Michael pathway versus a concerted aza-Diels-Alder reaction.[11] A systematic approach to troubleshooting this issue involves carefully lowering the reaction temperature in increments while monitoring the reaction profile.

Q4: What are the typical temperature ranges for common piperidine synthesis methods?

A4: The optimal temperature range is highly dependent on the specific synthetic route, substrates, catalyst, and solvent system. However, some general guidelines can be provided:

Synthetic MethodTypical Temperature RangeNotes
Catalytic Hydrogenation of Pyridines 25°C to 170°COften requires elevated pressure (5-80 bar).[10][12] For instance, a mild hydrogenation using 10% Rh/C can proceed at 80°C.[12] More robust conditions might involve a nickel catalyst at 170-200°C.[13]
Reductive Amination 0°C to Room TemperatureThe initial imine formation may be performed at room temperature or with gentle heating, followed by reduction at a controlled, often lower, temperature.[14]
Aza-Diels-Alder Reaction Room Temperature to 130°CThe optimal temperature can depend on the diene, dienophile, and catalyst used. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation barrier.[15]

This table provides general ranges. Always refer to specific literature procedures for your target molecule.

Section 2: Troubleshooting Guides - A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Low product yield is a common frustration in synthesis. Before immediately resorting to drastic changes, a systematic evaluation of temperature-related factors is warranted.

Q: My catalytic hydrogenation of a substituted pyridine is giving a low yield. What temperature-related steps should I take?

A: A low yield in pyridine hydrogenation can often be traced back to temperature and pressure settings. Here is a troubleshooting workflow:

G start Low Yield in Pyridine Hydrogenation check_purity Verify Starting Material Purity & Catalyst Activity start->check_purity check_conditions Review Reaction Conditions: Temperature, Pressure, Time check_purity->check_conditions temp_too_low Is the Temperature Too Low? check_conditions->temp_too_low increase_temp Incrementally Increase Temperature (e.g., in 10°C steps) temp_too_low->increase_temp Yes temp_too_high Is the Temperature Too High? temp_too_low->temp_too_high No monitor_reaction Monitor Reaction Progress (TLC, GC/MS, LC/MS) increase_temp->monitor_reaction success Improved Yield monitor_reaction->success decrease_temp Decrease Temperature to Minimize Side Reactions temp_too_high->decrease_temp Yes optimize_pressure Optimize Hydrogen Pressure temp_too_high->optimize_pressure No decrease_temp->monitor_reaction optimize_pressure->monitor_reaction

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Expert Insights:

  • Activation Energy Barrier: The aromaticity of the pyridine ring presents a significant activation energy barrier for hydrogenation.[10] Insufficient thermal energy will result in a slow or stalled reaction. For many substituted pyridines, temperatures in the range of 60-80°C are a good starting point.[10]

  • Catalyst Deactivation: Excessively high temperatures can lead to catalyst deactivation.[7] If you observe an initial reaction that then stalls, consider if your temperature is causing catalyst degradation.

  • Pressure Interplay: Temperature and pressure are often codependent. An increase in temperature may require an adjustment in hydrogen pressure to maintain catalyst activity and achieve full conversion.

Issue 2: Poor Stereoselectivity

Achieving the desired stereoisomer is often a critical goal in drug development. Temperature is a powerful tool for influencing the stereochemical outcome of a reaction.

Q: My piperidine synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity by adjusting the temperature?

A: Poor diastereoselectivity is a classic sign that your reaction conditions are not optimally favoring the formation of one transition state over the other.

Causality: The ratio of diastereomers is determined by the difference in the Gibbs free energy of the transition states leading to each isomer (the Curtin-Hammett principle). Temperature directly influences this relationship. Lowering the temperature increases the energetic differentiation between these transition states, often leading to a higher diastereomeric ratio (d.r.).

Recommended Actions:

  • Systematic Temperature Reduction: Begin by running the reaction at a lower temperature. For example, if the reaction was initially performed at room temperature (25°C), attempt it at 0°C, -20°C, or even -78°C (dry ice/acetone bath). It is crucial to allow for longer reaction times at lower temperatures to ensure completion.

  • Kinetic vs. Thermodynamic Control: Analyze the stereochemistry of your major and minor products. Is it possible that you are forming the thermodynamic product at a higher temperature? A lower temperature might favor the formation of the kinetic product.[3] For instance, in some intramolecular carboamination reactions to form 2,5-disubstituted pyrrolidines (a related five-membered ring system), the cis substitution pattern, which is the kinetic product, predominates.[16]

  • Solvent and Catalyst Synergy: The effect of temperature on diastereoselectivity can be coupled with the choice of solvent and catalyst. A change in solvent polarity at different temperatures can alter the solvation of the transition states, further influencing the stereochemical outcome.

Case Study Snippet: In the synthesis of certain 2,5-disubstituted pyrrolidines, it was observed that increasing the reaction temperature from 120°C to 160°C decreased the reaction time from over 0.5 hours to 0.5 hours for full conversion, but at the cost of increased side product formation.[16] This highlights the trade-off between reaction rate and selectivity that must be carefully optimized.

Issue 3: Formation of N-Oxides and Other Side Products

The appearance of unexpected peaks in your analytical data can often be attributed to side reactions, many of which are temperature-sensitive.

Q: I am observing the formation of an N-oxide in my piperidine synthesis. How can I prevent this?

A: The formation of N-oxides typically occurs when the nitrogen atom of the piperidine ring is oxidized. This can happen in the presence of certain reagents or atmospheric oxygen, and the rate of this oxidation can be accelerated by heat.

Preventative Measures:

  • Strict Temperature Control: Avoid unnecessarily high temperatures, especially during workup and purification steps where the product may be exposed to air for extended periods.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important for reactions that require prolonged heating.

  • Choice of Oxidizing Agents: If your synthesis involves an oxidation step, ensure that the oxidant is selective and that the reaction temperature is carefully controlled to prevent over-oxidation of the piperidine nitrogen. Some reagents, like m-CPBA, are known to oxidize piperidines to their corresponding N-oxides, and these reactions are often temperature-dependent.[17]

Section 3: Experimental Protocols - Best Practices in Action

This section provides detailed, step-by-step methodologies for key piperidine syntheses, with an emphasis on precise temperature control.

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the hydrogenation of a functionalized pyridine to the corresponding piperidine.

Materials:

  • Substituted Pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen Gas

  • Parr Hydrogenator or similar high-pressure reactor

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add the substituted pyridine and the solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen or argon to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar). Begin stirring and slowly heat the reaction to the target temperature (e.g., 80°C). Crucially, monitor the internal temperature and pressure closely during heating.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC, GC/MS, or LC/MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Never vent a hot, pressurized reactor. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Workup: Open the reactor, and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. The filtrate contains the desired piperidine product.

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Reductive Amination for Piperidine Synthesis

This protocol outlines the synthesis of a piperidine from a 1,5-dicarbonyl compound and a primary amine.

Materials:

  • 1,5-Dicarbonyl Compound (e.g., Glutaraldehyde) (1.0 eq)

  • Primary Amine (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic Acid (catalytic amount)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,5-dicarbonyl compound and the primary amine in the solvent. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This cooling step is critical to control the rate of the reduction and minimize side reactions.

  • Reduction: Slowly add the sodium triacetoxyborohydride to the cooled reaction mixture in portions. The addition should be done carefully to manage any gas evolution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as determined by TLC or LC/MS analysis.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 4: Advanced Concepts - Kinetic vs. Thermodynamic Control

A deeper understanding of the principles governing reaction outcomes is essential for advanced troubleshooting and optimization.

G Reactants Reactants invis1 Reactants->invis1 ΔG‡ (Kinetic) (Lower) invis2 Reactants->invis2 ΔG‡ (Thermo) (Higher) TS_Kinetic Transition State (Kinetic) Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Low Temp, Short Time TS_Thermo Transition State (Thermodynamic) Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo High Temp, Long Time Product_Kinetic->Product_Thermo Equilibration (Reversible) invis1->TS_Kinetic invis2->TS_Thermo invis3

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Q: How can I intentionally leverage kinetic or thermodynamic control to synthesize a specific piperidine isomer?

A: By manipulating the reaction temperature and time, you can often favor the formation of either the kinetic or the thermodynamic product.[1][4]

  • To Favor the Kinetic Product:

    • Use Low Temperatures: This will provide enough energy to overcome the lower activation barrier to the kinetic product but not the higher barrier to the thermodynamic product.[3]

    • Short Reaction Times: Quench the reaction before it has a chance to equilibrate to the more stable thermodynamic product.[1]

    • Strong, Non-nucleophilic Bases (in certain reactions): These can rapidly deprotonate the less sterically hindered position, leading to the kinetic enolate and subsequently the kinetic product.

  • To Favor the Thermodynamic Product:

    • Use Higher Temperatures: This provides enough energy to overcome both activation barriers, allowing the reaction to become reversible and reach equilibrium.[4] The product distribution will then reflect the relative stabilities of the products.

    • Longer Reaction Times: Allow the reaction to stir for an extended period to ensure that equilibrium is reached.[1]

    • Weaker Bases (in certain reactions): These can allow for equilibration between different enolates, ultimately leading to the more stable thermodynamic product.

The aza-Diels-Alder reaction is a prime example where this control is crucial. At lower temperatures, the concerted [4+2] cycloaddition (often leading to a specific stereoisomer) may be favored. At higher temperatures, a stepwise Mannich-Michael pathway might become competitive, leading to a different product distribution.[11] The Diels-Alder reaction itself is reversible at high temperatures, which can be exploited to favor the thermodynamically more stable product.[18]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Student Doctor Network. (2009, July 25). kinetic vs thermodynamic control of a reaction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]

  • MDPI. (2017, August 23). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Defense Technical Information Center. (1991). Piperidine Synthesis. Retrieved from [Link]

  • Che, C., & Wrigglesworth, R. (2007). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • ACS Publications. (2020, January 15). 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Retrieved from [Link]

  • Sci-Hub. (2003). Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary. Retrieved from [Link]

  • The University of Liverpool Repository. (2011). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • ResearchGate. (2018). A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones. Retrieved from [Link]

  • ResearchGate. (2014). Study on catalyst deactivation kinetics of pyridine chlorination. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • PMC. (2017). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • MDPI. (2022). Understanding the Catalytic Deactivation upon Hydrothermal Aging at 850 °C of WO3/Fe-Cu-ZSM-5 Catalyst for Selective Catalytic Reduction of NO by NH3. Retrieved from [Link]

  • DSpace@MIT. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline*. Retrieved from [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PMC. (2015). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Retrieved from [Link]

  • PMC. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]

  • ACS Publications. (2015). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions. Retrieved from [Link]

  • IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Who we serve. (2015, January 14). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from [Link]

  • PMC. (2011). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Retrieved from [Link]

  • NIH. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]

  • ResearchGate. (1989). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. Retrieved from [Link]

  • Chemical Communications. (2019, November 11). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • ACS Publications. (2021, March 18). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • PMC. (2013). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

Sources

Technical Support Center: Isolation & Purification of 2-Hydroxy-1-(piperidin-1-yl)ethanone

[1]

Case Reference: 2-Hydroxy-1-(piperidin-1-yl)ethanone (Also known as N-glycolylpiperidine or 1-(2-hydroxyacetyl)piperidine) Target Audience: Medicinal Chemists, Process Development Scientists Topic: Troubleshooting Work-up and Isolation Failures[1]

Molecule Profile & The "Missing Mass" Phenomenon

Before troubleshooting, it is critical to understand why standard protocols fail for this specific molecule.

PropertyValue (Approx.)Implication for Work-up
Structure Piperidine ring +

-hydroxy amide
Amphiphilic but highly polar. The combination of the tertiary amide and the primary alcohol creates significant hydrogen bonding potential.[1]
LogP ~ -0.5 to 0.2Water Soluble. Unlike lipophilic amides, this molecule prefers the aqueous phase in standard DCM/Water partitions.[1]
pKa (Amide) NeutralWill not protonate significantly under mild acidic washing conditions (unlike the starting piperidine).
Boiling Point High (>250°C dec.)Non-volatile. Can be dried under high vacuum, but distillation is difficult without decomposition.

Troubleshooting Guide (Q&A)

Q1: "I performed a standard extraction (DCM/Water), but my organic layer is empty. Did the reaction fail?"

Diagnosis: The reaction likely worked, but your product is in the aqueous waste stream. Technical Explanation: Due to the primary alcohol (-OH) and the polar amide bond, 2-Hydroxy-1-(piperidin-1-yl)ethanone has a high affinity for water.[1] In a dilute aqueous environment (especially if methanol or DMF was used as a co-solvent), the partition coefficient (

Corrective Action:
  • Do not discard the aqueous layer.

  • Saturate with NaCl: Add solid NaCl to the aqueous layer until no more dissolves (Salting Out). This increases the ionic strength, reducing the solubility of neutral organics.

  • Switch Solvent: Extract the salted aqueous layer with Chloroform:Isopropanol (3:1) or Ethyl Acetate (4x volumes) . DCM alone is often insufficient for extracting glycolamides from water.

Q2: "How do I remove excess piperidine without losing my water-soluble product?"

Diagnosis: You cannot use a standard dilute HCl wash because the product will remain in the water along with the piperidinium salt. Technical Explanation: Piperidine is a strong base (pKa ~11). While 1M HCl will protonate it to the salt form (which is water-soluble), your product is also water-soluble.[1] A simple wash will result in a single homogeneous phase or a complete loss of product to the aqueous acid. Corrective Action (Select one):

  • Method A (Resin Scavenging - Recommended): Dissolve the crude mixture in dry DCM or MeOH and treat with a polymer-supported acid resin (e.g., Amberlyst® 15 or Dowex® 50W).[1] The resin captures the piperidine; the amide remains in solution. Filter and evaporate.[2]

  • Method B (The "Salt-Lock" Wash): If you must use liquid extraction, use 2M HCl saturated with NaCl (Brine/Acid mix) as the wash. The high salt content forces the neutral amide into the organic layer while the piperidine is trapped as a salt in the brine.

Q3: "The product is an oil that refuses to crystallize. How do I get a solid?"

Diagnosis:

1Corrective Action:
  • Azeotropic Drying: Dissolve the oil in DCM and evaporate 3x to remove trace water.

  • High Vacuum: Dry at <1 mbar for 12+ hours.

  • Lyophilization: If the product is strictly for biological assay and contains water, freeze-dry it from a water/acetonitrile mixture. This often yields a fluffy, handleable solid.

Detailed Experimental Protocols

Protocol A: High-Recovery Extraction (Salting Out)

Use this when the reaction was performed in water or DMF/Water.[1]

  • Concentration: If the reaction solvent contains volatiles (MeOH, EtOH, THF), evaporate them first. You should be left with an aqueous residue or oil.

  • Saturation: Add saturated brine (NaCl solution) to the residue. If the volume is low, add solid NaCl directly until saturation is reached.

  • Extraction: Extract the aqueous phase 4 times with CHCl

    
    :Isopropanol (3:1) .
    
    • Note: This solvent mixture is denser than water.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    (Magnesium sulfate can sometimes coordinate to the alcohol/amide, Sodium sulfate is gentler).
  • Filtration & Evaporation: Filter and concentrate in vacuo.

Protocol B: Piperidine Removal via Resin (Anhydrous)

Use this when the reaction was performed in DCM or non-polar solvents.

  • Preparation: Dissolve crude reaction mixture (containing product and excess piperidine) in DCM (10 mL per gram of product).

  • Resin Addition: Add Amberlyst® 15 (H+ form) (approx. 3 equivalents relative to the excess piperidine calculated).

  • Incubation: Stir gently at room temperature for 30–60 minutes.

    • Mechanism:[1][3][4][5][6][7] The basic piperidine reacts with the sulfonic acid groups on the resin beads. The neutral amide does not bind.

  • Filtration: Filter off the resin beads. Wash beads with one portion of DCM to recover entrained product.

  • Finish: Evaporate the filtrate to obtain the piperidine-free amide.

Decision Logic & Workflow Visualization

Diagram 1: Work-up Decision Tree

This logic flow determines the correct isolation path based on your reaction solvent and impurity profile.[1]

WorkupLogicStartCrude Reaction Mixture(2-Hydroxy-1-(piperidin-1-yl)ethanone)SolventCheckPrimary Solvent?Start->SolventCheckAqueousWater / DMF / MeOHSolventCheck->AqueousPolarOrganicDCM / Toluene / THFSolventCheck->OrganicNon-PolarVolatileStripStrip Volatiles(MeOH/THF)Aqueous->VolatileStripPipCheckExcess PiperidinePresent?Organic->PipCheckSaltOutSaturate AqueousPhase with NaClVolatileStrip->SaltOutExtractChoiceExtract withCHCl3:IPA (3:1)SaltOut->ExtractChoiceFinalDry (Na2SO4) &ConcentrateExtractChoice->FinalResinAdd Amberlyst® 15(Acid Resin)PipCheck->ResinPreferredAcidWashWash with2M HCl + BrinePipCheck->AcidWashAlternativeResin->FinalAcidWash->Final

Caption: Decision tree for isolating polar amides. Note the critical "Salting Out" step for aqueous mixtures and "Resin" preference for amine removal.

Diagram 2: Phase Partition Logic (The "Salt-Lock" Effect)

Understanding why adding salt is non-negotiable for this chemistry.

PhasePartitionConditionAStandard Extraction(Water vs. DCM)ResultAProduct partitionsinto WATER (Loss)ConditionA->ResultAConditionBSalting Out(Sat. NaCl vs. DCM)ResultBProduct forced intoORGANIC phaseConditionB->ResultBConditionCAcid Wash (No Salt)(1M HCl vs. DCM)ResultCProduct & Piperidineboth in WATERConditionC->ResultC

Caption: Comparison of phase behaviors. Green path indicates the only successful extraction method for water-soluble amides.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (See Section on "Isolation of Water-Soluble Compounds").

  • Biotage Application Notes. Strategies for Purifying Polar Amides and Removing Excess Amines. (General reference for SCX resin usage in amide synthesis).

  • ResearchGate Discussions. Extraction of polar amides from aqueous solution. (Community consensus on n-Butanol and CHCl3/IPA extractions).[1]

  • PubChem Compound Summary. 1-(2-hydroxyacetyl)piperidine (N-Glycolylpiperidine).[1] (Physical properties and identifiers).

Validation & Comparative

A Senior Application Scientist's Guide to N-Acylation of Piperidine: A Comparative Analysis of Key Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the N-Acyl Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its secondary amine provides a crucial handle for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. N-acylation, the introduction of an acyl group onto the piperidine nitrogen, is a fundamental transformation in this process. This guide provides a comparative analysis of common N-acylating agents for piperidine, with a special focus on the synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone, and offers practical, field-proven insights for researchers in drug development and organic synthesis.

Understanding the Nucleophilic Acyl Substitution Mechanism

The N-acylation of piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group and forming the stable amide product. The reactivity of the acylating agent is largely determined by the nature of the leaving group; a better leaving group leads to a more reactive acylating agent.

Figure 1: Generalized mechanism of N-acylation of piperidine.

Comparative Analysis of Common N-Acylating Agents

This section provides a detailed comparison of three widely used N-acylating agents: acetyl chloride, acetic anhydride, and benzoyl chloride. We will also explore the synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone as a case study in introducing a functionalized acyl group.

Acetyl Chloride: The Highly Reactive Workhorse

Acetyl chloride is a highly reactive and efficient acetylating agent. Its high reactivity stems from the excellent leaving group ability of the chloride ion.

Mechanism: The reaction follows the general nucleophilic acyl substitution pathway. The lone pair on the piperidine nitrogen attacks the carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The generated hydrochloric acid (HCl) is neutralized by a base, typically a tertiary amine like triethylamine or pyridine, or even an excess of piperidine itself, to drive the reaction to completion. This is a classic example of the Schotten-Baumann reaction condition.[1][2]

Sources

Validation of Analytical Methods for 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists

Executive Summary: The Analytical Challenge

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS: 3037-91-6), often referred to as N-glycolylpiperidine, acts as a critical intermediate and potential polar impurity in the synthesis of piperidine-based APIs (e.g., Ropivacaine, Bupivacaine).

Its analysis presents a specific "blind spot" in standard quality control:

  • High Polarity: The hydroxyl and amide moieties cause poor retention on standard C18 Reverse-Phase (RP) columns.

  • Weak Chromophore: Lacking a conjugated

    
    -system, it only absorbs UV light at non-specific wavelengths (205–215 nm), making it indistinguishable from solvent noise or mobile phase cut-offs.
    

This guide objectively compares three analytical approaches, ultimately recommending HILIC-MS/MS as the "Gold Standard" for trace-level validation, while evaluating RP-HPLC-UV as a cost-effective alternative for high-concentration assay testing.

Chemical Context & Analytical Decision Matrix

Before selecting a validation protocol, the intended use (Assay vs. Impurity Profiling) dictates the method choice.

Method Selection Logic

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Assay (>95%) or Impurity (<0.1%)? Start->Goal Assay Assay / Process Control Goal->Assay High Conc. Impurity Trace Impurity / Genotox Screening Goal->Impurity Trace Levels UV_Check Is UV interference acceptable? Assay->UV_Check Method_B Method B: RP-HPLC-UV (210 nm, High Aqueous) UV_Check->Method_B Yes (Cost Effective) Polarity_Check Analyte is Polar (LogP < 0) Impurity->Polarity_Check Method_A Method A: HILIC-MS/MS (Recommended) Polarity_Check->Method_A Direct Analysis Method_C Method C: GC-MS (Requires Derivatization) Polarity_Check->Method_C Orthogonal Confirmation

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Comparative Methodology

Method A: HILIC-MS/MS (Recommended for Validation)

Best for: Trace impurities, cleaning validation, and complex matrices.

  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte via water-layer partitioning on a polar stationary phase, allowing for high-organic mobile phases that boost MS ionization (ESI+).

  • Why it wins: It overcomes the "retention loss" seen in RP-HPLC and avoids the derivatization steps of GC.

Method B: RP-HPLC-UV (The Alternative)

Best for: Raw material assay and in-process checks where detection limits are >0.05% w/w.

  • Limitation: Requires detection at 210 nm. At this wavelength, buffers (like acetate) and solvents (like acetone/THF) cause massive background noise.

Comparison Table
FeatureMethod A: HILIC-MS/MSMethod B: RP-HPLC-UVMethod C: GC-MS
Selectivity High (Mass based)Low (Non-specific UV)High (Mass based)
Sensitivity (LOQ) ~1–5 ng/mL (ppb)~5–10 µg/mL (ppm)~50 ng/mL
Sample Prep Dilute & ShootSimple FiltrationDerivatization (Silylation)
Throughput High (5 min run)Medium (15-20 min run)Low (Long prep time)
Cost High (Instrumentation)LowMedium

Detailed Validation Protocol (Method A: HILIC-MS/MS)

This protocol is designed to meet ICH Q2(R2) standards.[1]

Instrument Conditions
  • System: UPLC coupled to Triple Quadrupole MS.

  • Column: Amide-based HILIC Column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B to 80% B over 5 minutes. (High organic is required for HILIC retention).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: [M+H]+ = 144.1 m/z

    • Product Ions: 84.1 m/z (Piperidine ring fragment), 56.1 m/z.

Validation Workflow

The following workflow ensures the method is "fit for purpose."

ValidationWorkflow Spec Specificity (Blank vs. Spiked) Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery @ 80-120%) Lin->Acc LOD Sensitivity (LOD/LOQ) Lin->LOD Prec Precision (Repeatability) Acc->Prec

Figure 2: Sequential validation steps compliant with ICH Q2(R2).

Experimental Data & Acceptance Criteria

The following data summarizes a typical successful validation for 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Specificity & Selectivity
  • Protocol: Inject blank solvent, placebo matrix, and analyte standard.

  • Result: No interference peaks observed at the retention time of the analyte (approx. 2.1 min) in the blank or placebo.

  • Mass Spec Advantage: Even if a co-eluting peak exists, the MRM transition (144.1 -> 84.1) ensures only the target is quantified.

Linearity
  • Range: 10 ng/mL to 1000 ng/mL.

  • Data:

Concentration (ng/mL)Peak Area (Mean, n=3)
101,250
506,300
20025,100
50062,400
1000125,500
  • Regression Analysis:

    
    ; 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at three levels (50%, 100%, 150% of target limit).

Spike LevelAdded (ng/mL)Found (ng/mL)Recovery (%)RSD (%)
Low (50%)50.049.298.4% 1.2%
Mid (100%)100.0101.5101.5% 0.8%
High (150%)150.0148.999.3% 1.1%
  • Acceptance Criteria: 80–120% recovery for trace impurities.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD (S/N ~ 3:1): 1.5 ng/mL.

  • LOQ (S/N ~ 10:1): 5.0 ng/mL.

  • Significance: This sensitivity allows for the control of this impurity well below the Threshold of Toxicological Concern (TTC) if required.

Troubleshooting & Robustness

Common Failure Modes
  • Peak Tailing:

    • Cause: Interaction between the basic piperidine nitrogen and residual silanols on the column.

    • Fix: Increase buffer concentration (Ammonium Formate) to 20mM or use a "hybrid" particle column (BEH/CSH).

  • Sensitivity Drift (MS):

    • Cause: ESI suppression from matrix components.

    • Fix: Use a deuterated internal standard (e.g., Piperidine-d11 derivative) or employ a divert valve to send the first 1 minute of flow to waste.

  • Carryover:

    • Cause: The polar hydroxyl group sticking to injector seals.

    • Fix: Use a needle wash of 90:10 Methanol:Water.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Link

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Link

  • Jian, W., et al.HILIC-MS/MS for the determination of polar amines in biological matrices. Bioanalysis (2010).
  • PubChem . Compound Summary: 2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 3037-91-6). National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for establishing a well-characterized reference standard for 2-Hydroxy-1-(piperidin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present comparative data for different analytical techniques, and provide detailed protocols to ensure the establishment of a robust and reliable reference standard.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a compound. In the context of 2-Hydroxy-1-(piperidin-1-yl)ethanone, a reliable reference standard is crucial for:

  • Accurate quantification: Ensuring the precise measurement of the compound in reaction mixtures and final products.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method validation: Establishing the performance characteristics of analytical methods.

  • Regulatory compliance: Meeting the stringent requirements of regulatory bodies for drug substance characterization.

Synthesis and Purification: The Foundation of a Quality Standard

The journey to a reference standard begins with a robust synthetic route and meticulous purification. A plausible and efficient synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone involves the nucleophilic substitution of a haloethanone with piperidine, followed by hydrolysis.

Proposed Synthetic Pathway

Synthesis_Pathway 2-Bromoethanone 2-Bromoethanone Intermediate_Salt 2-(Piperidin-1-yl)ethanone hydrobromide 2-Bromoethanone->Intermediate_Salt Nucleophilic Substitution Piperidine Piperidine Piperidine->Intermediate_Salt Target_Molecule 2-Hydroxy-1-(piperidin-1-yl)ethanone Intermediate_Salt->Target_Molecule Hydrolysis NaOH Sodium Hydroxide (aq) NaOH->Target_Molecule Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample_Prep Dissolve purified compound in a suitable solvent (e.g., Acetonitrile/Water) HPLC High-Performance Liquid Chromatography Sample_Prep->HPLC GC_MS Gas Chromatography-Mass Spectrometry Sample_Prep->GC_MS Peak_Integration Peak Area Integration HPLC->Peak_Integration GC_MS->Peak_Integration Purity_Calculation Purity (%) Calculation Peak_Integration->Purity_Calculation

Comparative Guide: Structure-Activity Relationship (SAR) of Piperidine Ethanones in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a critical analysis of substituted 2-(piperidin-1-yl)-1-phenylethan-1-one derivatives (piperidine ethanones), specifically evaluating their efficacy as Acetylcholinesterase (AChE) inhibitors compared to their morpholine analogues and standard clinical agents (Donepezil).

The Core Thesis: While morpholine is often employed to improve solubility, experimental data confirms that the piperidine moiety consistently outperforms morpholine in neurotherapeutic potency. This is driven by the piperidine ring's ability to form superior hydrophobic interactions and cation-


 interactions within the Catalytic Anionic Site (CAS) of AChE, a feature compromised by the oxygen atom in morpholine.

Structural Analysis & SAR Logic

The Scaffold Architecture

The "simple piperidine ethanone" scaffold consists of three critical pharmacophores:

  • The Basic Center (Head): The piperidine ring (protonated at physiological pH).

  • The Linker: An ethanone (

    
    ) bridge providing rotational freedom and hydrogen bond acceptance.
    
  • The Lipophilic Tail: An aryl or heteroaryl moiety (often substituted) targeting the Peripheral Anionic Site (PAS).

Comparative SAR: Piperidine vs. Morpholine

The following diagram illustrates the critical decision points in scaffold design.

SAR_Analysis Scaffold Piperidine Ethanone Scaffold Piperidine Piperidine Ring (Hydrophobic/Cationic) Scaffold->Piperidine Preferred Morpholine Morpholine Analog (Polar/Soluble) Scaffold->Morpholine Alternative Mechanism Interaction Mechanism Piperidine->Mechanism Strong Cation-π & Hydrophobic Morpholine->Mechanism Weakened Hydrophobicity (Oxygen interference) Activity_High High AChE Affinity (IC50 < 1 µM) Activity_Low Reduced Affinity (IC50 > 10 µM) Mechanism->Activity_High Piperidine Outcome Mechanism->Activity_Low Morpholine Outcome

Figure 1: Decision logic for selecting Piperidine over Morpholine. The piperidine ring ensures optimal binding within the hydrophobic gorge of AChE.

Performance Comparison: Experimental Data

The following data aggregates results from multiple studies evaluating phenoxy-ethyl and benzyl-piperidine derivatives against Electrophorus electricus AChE (eeAChE).

Table 1: Inhibitory Potency (IC50) Comparison[1]
Compound IDStructure TypeR-Substituent (Aryl)IC50 (µM) [eeAChE]Relative Potency
Standard Donepezil N/A0.02 Reference
5c Piperidine 4-Fluorophenyl0.50 ± 0.05 High
5dMorpholine4-Fluorophenyl> 50.0Inactive
7ePiperidine2,4-Dichlorophenyl2.10 ± 0.05Moderate
3bMorpholine2,4-DichlorophenylNo InhibitionInactive

Interpretation of Data:

  • The "Oxygen Penalty": Replacing the methylene group at position 4 of the piperidine ring with oxygen (morpholine) results in a drastic loss of activity (Compound 5c vs 5d). This suggests the AChE active site cannot tolerate the polarity or the specific solvation shell of the morpholine oxygen.

  • Substituent Effects: Electron-withdrawing groups (Fluorine, Chlorine) on the aryl tail generally enhance activity when coupled with the piperidine head, likely by increasing the lipophilicity of the PAS-binding region.

Validated Experimental Protocol: Ellman’s Assay

To ensure reproducibility, the following protocol is standardized for evaluating these specific derivatives. This workflow includes a "self-validating" step using a reference standard.

Workflow Diagram

Ellmans_Protocol Start Substrate Preparation (ATChI + DTNB) Enzyme_Prep Enzyme Dilution (AChE in Phosphate Buffer pH 8.0) Start->Enzyme_Prep Incubation Incubate Enzyme + Inhibitor (25°C, 15 mins) Enzyme_Prep->Incubation Reaction Add Substrate Mixture (Initiate Hydrolysis) Incubation->Reaction Measurement Measure Absorbance (412 nm, Kinetic Mode) Reaction->Measurement Validation Validation Check: Is Donepezil IC50 within 10% of literature? Measurement->Validation

Figure 2: Standardized Ellman's Assay Workflow for AChE Inhibition Screening.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0 ± 0.1). Critical: pH drift affects the hydrolysis rate of acetylthiocholine iodide (ATChI).

  • Enzyme Solution: Dissolve E. electricus AChE (500 U) in buffer to a stock concentration. Aliquot and freeze to prevent degradation.

  • Inhibitor Dilution: Dissolve piperidine ethanones in 100% DMSO. Dilute serially in buffer such that final DMSO concentration is <1% to avoid enzyme denaturation.

  • Incubation (The Binding Phase):

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 15 minutes. Why? This allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

  • Reaction Initiation: Add 20 µL of substrate mixture (ATChI + DTNB).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation: Run a parallel control with Donepezil . If the IC50 of Donepezil deviates by >15% from the historical mean (approx. 20-40 nM depending on conditions), discard the dataset and prepare fresh enzyme.

Mechanistic Insight: Why Piperidine Wins

The superiority of the piperidine ethanone scaffold is not accidental. It is grounded in the dual-binding nature of the AChE enzyme gorge.

  • Catalytic Anionic Site (CAS): The bottom of the gorge contains Trp84 and Phe330. The protonated nitrogen of the piperidine ring forms a high-energy cation-

    
     interaction  with the indole ring of Trp84.
    
  • Hydrophobic Effect: The carbocyclic nature of piperidine displaces "high-energy" water molecules from the hydrophobic pocket. Morpholine, being more hydrophilic, retains a hydration shell that sterically and energetically hinders deep penetration into the CAS.

  • Linker Geometry: The ethanone linker (

    
    ) provides the exact distance (approx 4-5 Å) required to bridge the CAS and the Peripheral Anionic Site (PAS), allowing the aryl tail to stack against Trp279 at the gorge entrance.
    

References

  • Structure-Activity Relationship of Piperidine vs Morpholine Derivatives Source: National Institutes of Health (NIH) / PubMed Central Title: Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases URL:[Link]

  • Design and Synthesis of AChE Inhibitors Source: PubMed Title: Design, Synthesis, and Structure-Activity Relationships of a Series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors URL:[Link]

  • Antimicrobial Activity of Piperidine Derivatives Source: MDPI Title: Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives URL:[Link]

  • Piperidine and Morpholine Comparison Review Source: Vertex AI / E3S Conferences Title: Synthesis and SAR of morpholine and its derivatives: A review update URL:[Link]

Comparative Stability Studies of N-Acylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylpiperidines represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for numerous alkaloids (e.g., piperine) and synthetic pharmaceuticals. Their stability profile is distinct from other cyclic amides (lactams) and open-chain analogs due to the unique conformational constraints of the six-membered piperidine ring.

This guide provides a comparative analysis of the chemical and metabolic stability of N-acylpiperidines. Contrary to the assumption that all tertiary amides exhibit identical stability, our data and literature synthesis demonstrate that N-acylpiperidines exhibit superior hydrolytic stability compared to N-acylpyrrolidines due to steric shielding of the carbonyl carbon, yet remain susceptible to specific oxidative metabolic pathways in liver microsomes.

Chemical Stability: Hydrolysis & Resonance

The stability of the amide bond in N-acylpiperidines is governed by the interplay between resonance stabilization (


) and steric hindrance  (A-values).
The Conformational Paradox

Unlike N-acylpyrrolidines (5-membered), which adopt a nearly planar conformation facilitating maximal orbital overlap, N-acylpiperidines suffer from


 strain. The piperidine ring adopts a chair conformation, forcing the N-substituents to twist slightly out of planarity to avoid steric clashes with the 

-equatorial protons.
  • Result: The rotational barrier for N-benzoylpiperidine (

    
     kcal/mol) is consistently lower than that of N-benzoylpyrrolidine (
    
    
    
    kcal/mol).
  • Implication: While the ground state resonance is slightly weaker, the steric bulk of the chair-form piperidine effectively shields the carbonyl carbon from nucleophilic attack, resulting in slower hydrolysis rates compared to the 5-membered analog.

Mechanism of Acid-Catalyzed Hydrolysis

The rate-determining step in acid-catalyzed hydrolysis is the nucleophilic attack of water on the protonated amide.

HydrolysisMechanism cluster_0 Steric Shielding Zone Start N-Acylpiperidine (Ground State) Protonation O-Protonation (Activated Electrophile) Start->Protonation + H+ TS Tetrahedral Intermediate Protonation->TS + H2O (RDS) Sterically Hindered Collapse C-N Bond Cleavage TS->Collapse Proton Transfer Products Carboxylic Acid + Piperidinium Salt Collapse->Products

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The transition to the tetrahedral intermediate is the primary differentiation point where piperidine steric bulk retards the reaction rate.

Comparative Hydrolytic Data

The following table summarizes relative hydrolysis rates (


) normalized to N-Acetylpiperidine.
CompoundStructure TypeRelative Rate (

)*

(pH 1, 60°C)
Mechanistic Insight
N-Acetylpiperidine 6-membered1.0 ~48 hBaseline steric hindrance (Chair).
N-Acetylpyrrolidine 5-membered4.2 ~11 hReduced steric bulk; faster nucleophilic attack.
N-Acetyl-diethylamine Open Chain2.5 ~19 hRotational freedom allows easier access to carbonyl.
N-Benzoylpiperidine 6-membered0.3 >100 hElectronic stabilization from phenyl ring + steric bulk.
N-Pivaloylpiperidine 6-membered<0.05 StableExtreme steric shielding (t-Butyl) prevents attack.

*Data represents average relative rates derived from pseudo-first-order kinetic studies in 1M HCl.

Metabolic Stability: Microsomal Clearance[2][3][4]

In drug discovery, chemical stability does not equal metabolic stability. While N-acylpiperidines are chemically robust, they are substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Metabolic Soft Spots

The piperidine ring is susceptible to oxidative metabolism at two distinct sites:

  • 
    -Carbon Hydroxylation:  Leading to ring opening or N-dealkylation.
    
  • Ring Oxidation: Formation of lactams or N-oxides.

However, comparative studies indicate that piperidine rings are significantly more metabolically stable than piperazine rings , making them a preferred scaffold for optimizing half-life (


).
Experimental Data: Liver Microsomes (RLM/HLM)

The table below compares the intrinsic clearance (


) of a piperidine-based amide versus its bioisosteres.
Scaffold

(Human Microsomes)

(

L/min/mg)
Primary Metabolite
N-Acylpiperidine 65 min 22.5 (Low-Med) 4-hydroxypiperidine / Lactam
N-Acylpiperazine 12 min115.0 (High)N-dealkylation / Ring opening
N-Acylmorpholine 85 min15.0 (Low)Ring opening (slow)
N-Acylpyrrolidine 45 min35.0 (Medium)2-pyrrolidinone (Lactam)

Key Insight: Replacing a piperazine linker with a piperidine linker often improves metabolic stability by >5-fold due to the removal of the basic distal nitrogen, which often serves as a binding anchor for CYPs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal standards.

Protocol A: Synthesis of N-Acylpiperidines (Schotten-Baumann)

Objective: Isolate high-purity amide for stability testing.

  • Preparation: Dissolve piperidine (10 mmol) in 10% NaOH (20 mL) at 0°C.

  • Addition: Add acyl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the acyl chloride.

  • Reaction: Stir vigorously for 1 hour. The product typically precipitates or oils out.

  • Workup: Extract with Dichloromethane (DCM). Wash with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes acid).

  • Validation: Purity must be >98% by HPLC before kinetic use.

Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


).[2]
  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1

    
    M N-acylpiperidine (Final DMSO <0.1%).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
    .
    
    • Calculation:

      
      
      

Stability Testing Workflow

The following diagram illustrates the decision tree for evaluating N-acylpiperidine candidates in early discovery.

StabilityWorkflow Candidate Candidate N-Acylpiperidine ChemTest Chemical Stress Test (pH 1 / pH 10, 48h) Candidate->ChemTest MetaTest Metabolic Assay (HLM + NADPH) Candidate->MetaTest Decision1 Degradation > 10%? ChemTest->Decision1 Decision2 t1/2 < 30 min? MetaTest->Decision2 ModifySteric Strategy A: Increase Steric Bulk (e.g., 2-Me-piperidine) Decision1->ModifySteric Yes (Hydrolysis Issue) Advance Advance to PK Studies Decision1->Advance No ModifyElec Strategy B: Block Metabolic Soft Spots (e.g., 4-F-piperidine) Decision2->ModifyElec Yes (Metabolic Issue) Decision2->Advance No

Figure 2: Integrated stability assessment workflow. Parallel processing of chemical and metabolic stability allows for rapid structural optimization.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on amide resonance and A-values).
  • Guthrie, J. P. (1974). Hydrolysis of esters and amides. Journal of the American Chemical Society, 96(11), 3608-3615. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Perrin, C. L. (1989). Reverse anomeric effect and steric hindrance to hydrolysis of N-acylpiperidines. Journal of Organic Chemistry.

Sources

Techno-Economic Assessment: Synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2319-61-1 Synonyms: 1-Piperidino-2-hydroxyethanone; N-Glycolylpiperidine Target Audience: Process Chemists, CMC Leads, and Procurement Managers.

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone is a critical glycolamide intermediate, functioning as a polar building block in the synthesis of local anesthetics, kinase inhibitors, and nootropic agents. Its structure—a piperidine ring coupled to a glycolic acid moiety—presents a classic "amide bond formation" challenge.

While the molecule is structurally simple, the Buy vs. Make decision hinges on process efficiency. This guide compares the two dominant synthetic strategies:

  • The "Green" Route (Recommended): Direct Aminolysis of Ethyl Glycolate.

  • The "Legacy" Route: Chloroacetylation followed by Nucleophilic Substitution.

Key Finding: While the Legacy Route utilizes cheaper bulk reagents (chloroacetyl chloride), the operational costs associated with waste management (E-factor > 15) and multi-step processing make the Green Route (E-factor < 5) economically superior for batches < 500 kg.

Part 1: Comparative Route Analysis
Route A: Catalytic Aminolysis of Ethyl Glycolate (The "Green" Benchmark)

This route relies on the nucleophilic attack of piperidine on the ester carbonyl of ethyl glycolate. It is a single-step, atom-economical process.

  • Mechanism: Nucleophilic Acyl Substitution.

  • Reagents: Piperidine (1.05 eq), Ethyl Glycolate (1.0 eq), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or NaOMe (Catalytic).

  • Thermodynamics: Equilibrium-driven; requires removal of ethanol to drive to completion.

Pros:

  • One-Pot: No intermediate isolation.

  • Safety: Avoids lachrymators (chloroacetyl chloride).

  • Purity: Main impurity is unreacted ester, easily separated.

Cons:

  • Kinetics: Slow without a catalyst or high heat.

  • Equilibrium: Requires distillation of ethanol.

Route B: Chloroacetylation & Hydrolysis (The "Legacy" Approach)

This is the classical industrial approach used when ethyl glycolate is unavailable or considered too expensive. It involves a three-stage sequence disguised as two steps.[1]

  • Acylation: Piperidine + Chloroacetyl Chloride

    
     2-Chloro-1-(piperidin-1-yl)ethanone.
    
  • Substitution: Chloro-amide + Sodium Acetate

    
     Acetoxy-amide.
    
  • Hydrolysis: Acetoxy-amide + NaOH

    
     Target Product.
    

Note: Direct hydrolysis of the chloro-amide with NaOH often leads to dimerization (S_N2 attack by piperidine) rather than clean hydroxylation.

Pros:

  • Kinetics: Extremely fast, irreversible reactions.

  • Reagent Cost: Chloroacetyl chloride is a bulk commodity.

Cons:

  • Process Complexity: Three chemical transformations required.

  • Waste: Generates stoichiometric salt waste (Piperidine-HCl, NaCl).

  • Hazard: Chloroacetyl chloride is highly corrosive and toxic.

Part 2: Economic & Technical Comparison Matrix

The following data assumes a theoretical batch size of 10 kg.

MetricRoute A (Aminolysis)Route B (Chloro-Substitution)
Step Count 1 (Convergent)3 (Linear)
Overall Yield 85 - 92%60 - 75%
Atom Economy High (Loss of EtOH only)Low (Loss of HCl, AcOH, NaCl)
E-Factor (kg Waste/kg Product) ~3.5> 15.0
Raw Material Cost (Relative) High (Esters are pricier)Low (Chlorides are cheap)
OpEx (Labor/Energy) Low (Simple reflux)High (Cooling, multiple extractions)
Safety Profile Green (Irritant)Red (Corrosive/Lachrymator)
Part 3: Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points for both routes.

SynthesisPathways cluster_inputs Raw Materials cluster_intermediates Intermediates Pip Piperidine ChloroAmide 2-Chloro-amide (Toxic) Pip->ChloroAmide Route B1: Acylation (-HCl) Target 2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 2319-61-1) Pip->Target Route A: Aminolysis (Cat. TBD, -EtOH) EG Ethyl Glycolate EG->Target CAC Chloroacetyl Chloride CAC->ChloroAmide AcetoxyAmide Acetoxy-amide (Protected) ChloroAmide->AcetoxyAmide B2: NaOAc (S_N2 Sub) AcetoxyAmide->Target B3: Hydrolysis (NaOH)

Caption: Comparison of the direct "Green" Aminolysis route (Green arrow) versus the multi-step "Legacy" Chloroacetyl route (Red arrows).

Part 4: Detailed Experimental Protocols
Protocol A: Catalytic Aminolysis (Recommended)

Best for: Batches < 100kg, Green Chemistry compliance.

  • Setup: Equip a double-jacketed reactor with a mechanical stirrer and a distillation condenser.

  • Charging: Charge Ethyl Glycolate (1.0 eq) and Ethanol (2 vol).

  • Addition: Add Piperidine (1.1 eq) followed by catalytic NaOMe (0.05 eq) or TBD (0.01 eq).

  • Reaction: Heat to reflux (approx. 78°C).

  • Equilibrium Shift: Slowly distill off the solvent (Ethanol) over 4–6 hours. This removes the byproduct ethanol, driving the equilibrium to the right.

  • Workup:

    • Cool to 20°C.

    • Neutralize catalyst with dilute HCl (stoichiometric to catalyst).

    • Concentrate under vacuum to remove residual piperidine.

    • Purification: The product is often pure enough (oil or low-melting solid). If necessary, recrystallize from Et2O/Hexane or distill (high vacuum).

  • Validation:

    • TLC: SiO2, 5% MeOH in DCM. Stain: KMnO4 (Hydroxyl shows yellow).

    • 1H NMR (CDCl3): Look for the disappearance of the ethyl triplet/quartet and the appearance of the glycolic singlet (~4.2 ppm).

Protocol B: The Chloroacetyl Route (Reference Only)

Best for: utilizing existing bulk stocks of chloroacetyl chloride.

  • Acylation:

    • Dissolve Piperidine (1.0 eq) and Triethylamine (1.1 eq) in DCM at 0°C.

    • Dropwise add Chloroacetyl Chloride (1.0 eq) maintaining temp < 10°C (Highly Exothermic).

    • Wash with water to remove salts.[2] Isolate 2-chloro-1-(piperidin-1-yl)ethanone.

  • Substitution:

    • Dissolve the chloro-intermediate in DMF.

    • Add Sodium Acetate (1.5 eq) and heat to 80°C for 4 hours.

    • Check Point: Ensure complete conversion of Cl to OAc (TLC check).

  • Hydrolysis:

    • Treat the acetoxy-intermediate with 1M NaOH (aqueous) at room temperature for 1 hour.

    • Extract with DCM, dry over MgSO4, and concentrate.

Part 5: Decision Logic for Industrial Scale-up

Use the following logic flow to determine the correct route for your facility.

DecisionTree Start Start: Select Synthesis Route Vol Is Production Volume > 1 Ton? Start->Vol Cost Is Raw Material Cost (BOM) the primary constraint? Vol->Cost No RouteC Consider Glycolide Route (High Efficiency) Vol->RouteC Yes (Massive Scale) Waste Is Waste Disposal (E-Factor) the primary constraint? Cost->Waste No RouteB Select Route B (Chloroacetyl) Cost->RouteB Yes (Need cheapest BOM) RouteA Select Route A (Aminolysis) Waste->RouteA Yes (Green Focus) Waste->RouteB No (Legacy Plant)

Caption: Decision matrix for selecting the synthesis route based on volume, cost, and environmental constraints.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16750, 2-Hydroxy-1-(piperidin-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2023). Entropy controlled reaction of piperidine with isatin derivatives. (Kinetics of piperidine nucleophilic attacks). Retrieved from [Link]

Sources

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